2-amino-2-(3,5-difluorophenyl)acetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3,5-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMIPXXHDSGKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371800 | |
| Record name | 2-amino-2-(3,5-difluorophenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199327-33-8 | |
| Record name | 2-amino-2-(3,5-difluorophenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2-amino-2-(3,5-difluorophenyl)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-amino-2-(3,5-difluorophenyl)acetic Acid
Introduction
This compound is a fluorinated, non-proteinogenic α-amino acid. As a derivative of phenylglycine, the presence of two fluorine atoms on the aromatic ring at the meta positions significantly influences its electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block and key intermediate in medicinal chemistry and drug development, particularly for creating novel therapeutic agents with potentially enhanced biological activity and pharmacokinetic profiles. This document provides a comprehensive overview of its core physicochemical properties, supported by experimental methodologies and logical diagrams.
Physicochemical Data
The quantitative are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for guiding its application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₂NO₂ | [1] |
| Molecular Weight | 187.14 g/mol | [2][3] |
| CAS Number | 199327-33-8 | [1] |
| LogP | -1.19 | [1] |
| Polar Surface Area (PSA) | 63 Ų | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Heavy Atom Count | 13 | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard experimental approaches in the field.
Determination of LogP (Octanol-Water Partition Coefficient)
The LogP value is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A standard method for its determination is the Shake-Flask Method .
-
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol (representing a lipid layer) and water (representing an aqueous biological fluid). The ratio of its concentration in the two phases at equilibrium is measured.
-
Methodology:
-
A solution of this compound is prepared in either n-octanol or water.
-
A known volume of this solution is mixed with an equal volume of the other solvent (pre-saturated with the first) in a separatory funnel.
-
The funnel is shaken vigorously for a set period to ensure equilibrium is reached, and then left to stand until the two phases have completely separated.
-
The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water].
-
LogP is the base-10 logarithm of the partition coefficient.
-
Determination of pKa (Acid Dissociation Constant)
As an amino acid, the compound has at least two ionizable groups: the carboxylic acid and the amino group. The pKa values indicate the strength of these acidic and basic centers. Potentiometric titration is the most common method for pKa determination.
-
Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated.
-
Methodology:
-
A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent.
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
-
The pH is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) corresponds to the carboxylic acid group, and the second (pKa₂) corresponds to the ammonium group.
-
Synthesis Protocol: Strecker Synthesis Adaptation
The synthesis of α-amino acids like this compound can be achieved through various methods. A common approach is an adaptation of the Strecker synthesis.
-
Principle: This synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
-
Methodology:
-
Step 1: Formation of the Aldehyde. 3,5-difluorobenzaldehyde serves as the starting material.
-
Step 2: Formation of the α-aminonitrile. The aldehyde is reacted with a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., sodium cyanide). This three-component reaction forms 2-amino-2-(3,5-difluorophenyl)acetonitrile.
-
Step 3: Hydrolysis. The α-aminonitrile intermediate is then subjected to acidic or basic hydrolysis. Heating the nitrile in the presence of a strong acid (like HCl) or a strong base (like NaOH) will hydrolyze the nitrile group (-CN) to a carboxylic acid group (-COOH), yielding the final product, this compound.
-
Purification: The final product is isolated and purified, typically by recrystallization or chromatography.
-
Visualizations
Acid-Base Equilibrium
The ionization state of this compound is dependent on the ambient pH. This equilibrium is fundamental to its chemical behavior and biological interactions.
General Synthetic Workflow
The production of this compound follows a multi-step chemical synthesis workflow, starting from a commercially available precursor.
Biological Context and Applications
While specific signaling pathways for this exact molecule are not detailed in the provided literature, its structural motifs are of significant interest in drug discovery.
-
Enzyme Inhibition: Non-proteinogenic amino acids are often explored as inhibitors of enzymes involved in metabolic or signaling pathways. The difluorophenyl group can enhance binding affinity to enzyme active sites through favorable interactions.
-
Antimicrobial/Antiviral Potential: Analogous compounds, such as --INVALID-LINK--acetic acid, have been investigated for antimicrobial and antiviral properties.[4] This suggests that this compound could serve as a scaffold for developing new agents in this therapeutic area.
-
Pharmaceutical Intermediates: The compound is a valuable building block for synthesizing more complex molecules, including potential anti-inflammatory agents or central nervous system drugs, where the fluorine atoms can improve blood-brain barrier penetration and resist metabolic degradation.[5][6]
References
- 1. This compound - C8H7F2NO2 | CSSB00011934585 [chem-space.com]
- 2. Buy 2-amino-2-(2,4-difluorophenyl)acetic Acid | 240409-02-3 [smolecule.com]
- 3. 2-amino-2-(2,3-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [(3,5-Difluorophenyl)amino](oxo)acetic acid | 1060817-53-9 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Diclofenac - Wikipedia [en.wikipedia.org]
Unveiling the Biological Potential: A Technical Guide to 2-amino-2-(3,5-difluorophenyl)acetic Acid
For Immediate Release
This technical guide offers an in-depth exploration of the biological activities associated with 2-amino-2-(3,5-difluorophenyl)acetic acid and its structurally related analogs. While direct and extensive research on the core compound remains nascent, this document synthesizes available data on its derivatives and similar molecules to provide a predictive framework for its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a fluorinated, non-proteinogenic amino acid. The introduction of fluorine atoms onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Although comprehensive biological data for this specific compound is limited in publicly accessible literature, analysis of its close structural analogs and derivatives suggests potential for significant biological activity. The primary areas of interest for compounds of this class include anticancer, antimicrobial, and antiviral applications.
Predicted Biological Activities Based on Structural Analogs
The biological potential of this compound can be inferred from the activities of its isomers and derivatives. The strategic placement of two fluorine atoms at the 3 and 5 positions on the phenyl ring is expected to significantly influence its electronic properties and interactions with biological targets.
Anticancer Activity
A notable derivative, 2-Amino-4-(3,5-difluorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile , has demonstrated moderate antiproliferative activities. This suggests that the this compound scaffold can be a valuable building block for the synthesis of novel anticancer agents. The mode of action for similar compounds often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Antimicrobial and Antiviral Properties
The structural isomer, 2-amino-2-(2,4-difluorophenyl)acetic acid, is recognized as a key intermediate in the synthesis of compounds with potential anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1] Furthermore, the related compound, --INVALID-LINK--acetic acid, has been studied for its potential antimicrobial and antiviral effects, which may arise from enzyme inhibition.[2] These findings suggest that this compound could serve as a precursor to novel antimicrobial and antiviral drugs.
Quantitative Data from a Key Derivative
| Compound Name | Cell Line | Activity | IC50 (µM) |
| 2-Amino-4-(3,5-difluorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | HT-29 (Human colorectal adenocarcinoma) | Antiproliferative | > 10 |
| EA.hy926 (Human umbilical vein cell line) | Antiproliferative | > 10 | |
| HCT-116 (Human colorectal carcinoma) | Antiproliferative | > 10 | |
| 518A2 (Human melanoma) | Antiproliferative | > 10 | |
| KB-V1 (Human cervical carcinoma) | Antiproliferative | > 10 | |
| MCF-7 (Human breast adenocarcinoma) | Antiproliferative | > 10 |
Data extracted from a study on pyrano[3,2-c]chromene derivatives, where the 3,5-difluorophenyl derivative showed moderate activity compared to other analogs in the series.
Experimental Protocols
Detailed experimental protocols for the direct biological evaluation of this compound are not currently published. However, based on the assays performed on its derivatives and analogs, the following methodologies would be appropriate for its characterization.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Plate human cancer cell lines (e.g., HT-29, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualized Workflows and Pathways
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: A logical workflow for the biological evaluation of this compound.
Caption: A potential signaling pathway for antiproliferative activity.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The existing data on its derivatives and structural analogs strongly suggest that this compound warrants further investigation for its potential anticancer, antimicrobial, and antiviral activities. Future research should focus on the systematic biological screening of the parent compound, elucidation of its mechanism of action, and the synthesis of a focused library of derivatives to establish clear structure-activity relationships. Such studies will be crucial in unlocking the full therapeutic potential of this and related fluorinated amino acids.
References
An In-depth Technical Guide on the Core Mechanism of Action of Difluorophenyl Glycine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Difluorophenyl glycine derivatives represent a class of synthetic amino acid analogues that have garnered significant interest in medicinal chemistry and pharmacology. The incorporation of a difluorophenyl moiety into the glycine scaffold confers unique physicochemical properties, influencing their biological activity, metabolic stability, and blood-brain barrier permeability. A predominant and well-characterized mechanism of action for many of these derivatives is the modulation of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system. This guide provides a detailed exploration of this core mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
The NMDA Receptor: A Key Target
The NMDA receptor is a heterotetrameric ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Its activation requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the glycine binding site on the GluN1 subunit.[1][2][3] The ion channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Upon simultaneous binding of glutamate and a glycine co-agonist, and subsequent membrane depolarization to relieve the Mg²⁺ block, the channel opens, allowing the influx of Ca²⁺ and Na⁺, which triggers downstream signaling cascades.
Difluorophenyl glycine derivatives primarily exert their effects by interacting with the glycine binding site on the GluN1 subunit of the NMDA receptor. Depending on their specific chemical structure, they can act as agonists, partial agonists, or antagonists at this site, thereby modulating the receptor's activity.
Mechanism of Action at the Glycine Binding Site
The interaction of difluorophenyl glycine derivatives with the glycine binding site can be categorized as follows:
-
Agonists: These derivatives bind to the glycine site and mimic the action of the endogenous co-agonist, glycine. By promoting the conformational change required for channel opening (in the presence of glutamate), they enhance NMDA receptor activation.
-
Partial Agonists: These compounds bind to the glycine site and elicit a submaximal response compared to full agonists like glycine. They can act as functional antagonists in the presence of high concentrations of a full agonist.
-
Antagonists: These derivatives bind to the glycine site but do not activate the receptor. Instead, they competitively block the binding of endogenous co-agonists, thereby inhibiting NMDA receptor function.[1] This antagonistic action is a key area of investigation for therapeutic interventions in conditions associated with NMDA receptor overactivation, such as neurodegenerative diseases and epilepsy.[4]
The difluorophenyl group plays a critical role in determining the nature and potency of this interaction. The electron-withdrawing fluorine atoms can influence the acidity of the glycine backbone and the overall electronic distribution of the molecule, affecting its binding affinity and efficacy at the receptor. The position of the fluorine atoms on the phenyl ring (e.g., 2,4-difluoro, 3,5-difluoro) is also a key determinant of pharmacological activity.
Signaling Pathway of NMDA Receptor Modulation
The modulation of the NMDA receptor by difluorophenyl glycine derivatives initiates a cascade of intracellular events. The following diagram illustrates the signaling pathway upon NMDA receptor activation.
Quantitative Data
The following tables summarize key quantitative parameters for representative glycine site modulators. While specific data for a broad range of difluorophenyl glycine derivatives are dispersed throughout the literature, the provided data for known glycine site ligands illustrate the typical affinity and potency ranges observed.
Table 1: Binding Affinity of Glycine Site Ligands at the NMDA Receptor
| Compound | Derivative Type | Radioligand | Kᵢ (nM) | Source |
| Glycine | Endogenous Agonist | [³H]Glycine | 40 | [5] |
| D-Serine | Endogenous Agonist | [³H]Glycine | - | - |
| Kynurenic Acid | Antagonist | [³H]Glycine | 250-1000 | [1] |
| MDL 105,519 | Antagonist | [³H]Glycine | 1.9 | [6] |
| L-701,324 | Antagonist | [³H]Glycine | 2.2 | [7] |
Table 2: Functional Potency of Glycine Site Ligands at the NMDA Receptor
| Compound | Activity | Assay Type | EC₅₀ / IC₅₀ (µM) | Source |
| Glycine | Agonist | Electrophysiology | 1-3 | - |
| D-Cycloserine | Partial Agonist | Electrophysiology | 20-100 | [8] |
| 7-Chlorokynurenic acid | Antagonist | Electrophysiology | 0.6 | - |
| Amantadine | Channel Blocker | Ca²⁺ influx | 92 | [9] |
| Memantine | Channel Blocker | Electrophysiology | 1-10 | [10] |
Experimental Protocols
The characterization of difluorophenyl glycine derivatives at the NMDA receptor relies on two primary experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay for the Glycine Site
This assay quantifies the affinity of a test compound for the glycine binding site by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of a difluorophenyl glycine derivative at the NMDA receptor glycine binding site.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[³H]Glycine or other suitable radioligand (e.g., [³H]MDL 105,519)
-
Test difluorophenyl glycine derivative
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Glutamate (to promote the high-affinity state of the glycine site)
-
Non-specific binding control (e.g., high concentration of unlabeled glycine)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, combine the prepared brain membranes, the radioligand (at a concentration near its Kₔ), and varying concentrations of the test difluorophenyl glycine derivative. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled glycine).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through NMDA receptor channels in response to the application of a test compound, providing functional information about its agonist or antagonist properties.
Objective: To determine the functional effect (agonist, antagonist, or partial agonist) and potency (EC₅₀ or IC₅₀) of a difluorophenyl glycine derivative on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons or heterologous expression system (e.g., HEK293 cells) expressing NMDA receptors
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (aCSF or similar, containing glutamate and varying concentrations of the test compound)
-
Internal solution (for filling the patch pipette)
-
Agonists (NMDA, glycine) and antagonists (e.g., AP5, CNQX to block non-NMDA receptors)
Protocol:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Obtaining a Whole-Cell Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.[11]
-
-
Data Acquisition:
-
Clamp the cell at a negative holding potential (e.g., -60 mV) to maintain the Mg²⁺ block.
-
Apply a solution containing a saturating concentration of glutamate and varying concentrations of the difluorophenyl glycine derivative.
-
Record the resulting inward current.
-
-
Data Analysis:
-
For agonists/partial agonists, plot the current amplitude against the logarithm of the compound concentration and fit with a sigmoidal dose-response curve to determine the EC₅₀ and maximum effect (Iₘₐₓ).
-
For antagonists, co-apply a fixed concentration of an agonist (e.g., glycine) with varying concentrations of the test compound. Plot the percentage of inhibition of the agonist-evoked current against the logarithm of the antagonist concentration to determine the IC₅₀.
-
References
- 1. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
An In-depth Technical Guide on 2-amino-2-(3,5-difluorophenyl)acetic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-2-(3,5-difluorophenyl)acetic acid is a pivotal, non-proteinogenic amino acid serving as a key chiral building block in the synthesis of various pharmaceuticals. Its most notable application is as a crucial intermediate in the industrial production of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The precise stereochemistry of this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis of racemic this compound, its chiral resolution, and detailed analytical methodologies for characterization and purity assessment.
Introduction
The fluorinated phenylglycine derivative, this compound, has garnered significant attention in medicinal chemistry and process development due to its integral role in the synthesis of Sitagliptin. The presence of the 3,5-difluorophenyl moiety is a key structural feature that contributes to the pharmacological profile of the final drug product. This guide outlines the chemical and analytical protocols necessary for the preparation and quality control of this important pharmaceutical intermediate.
Synthesis of Racemic this compound
The synthesis of the racemic form of this compound is typically achieved through a multi-step process, commencing with the readily available 3,5-difluorobromobenzene. A common and efficient pathway involves the formation of the corresponding aldehyde, followed by a Strecker synthesis to introduce the amino and nitrile functionalities, and subsequent hydrolysis to the carboxylic acid.
Synthesis of 3,5-Difluorobenzaldehyde
A key precursor, 3,5-difluorobenzaldehyde, can be synthesized from 3,5-difluoro-1-bromobenzene via a Grignard reaction followed by formylation.
Experimental Protocol:
-
In a dried flask under an inert atmosphere, suspend magnesium turnings (28 g) in anhydrous tetrahydrofuran (THF, 60 ml).
-
Slowly add a solution of 3,5-difluoro-1-bromobenzene (200 g) in THF (800 ml) dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture and add N,N-dimethylformamide (DMF, 91 g) dropwise.
-
Stir the mixture for an additional hour at room temperature.
-
Quench the reaction by adding 10% hydrochloric acid (1000 ml) and stir for 1 hour.
-
Extract the product with ethyl acetate (1000 ml).
-
Wash the organic layer twice with saturated brine and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield 3,5-difluorobenzaldehyde.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 125 g | [1] |
Strecker Synthesis of 2-amino-2-(3,5-difluorophenyl)acetonitrile
The Strecker synthesis provides a direct route to α-aminonitriles from aldehydes.[2][3][4][5][6]
Experimental Protocol:
-
To a cooled solution of 3,5-difluorobenzaldehyde in a suitable solvent (e.g., methanol), add a solution of ammonium chloride in aqueous ammonia.
-
To this mixture, add a solution of sodium cyanide in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Extract the product, 2-amino-2-(3,5-difluorophenyl)acetonitrile, with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude aminonitrile.
Hydrolysis of 2-amino-2-(3,5-difluorophenyl)acetonitrile
The final step to obtain the racemic amino acid is the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions.[1]
Experimental Protocol (Acid Hydrolysis):
-
Treat the crude 2-amino-2-(3,5-difluorophenyl)acetonitrile with a strong acid, such as concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (around pH 6) using a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield racemic this compound.
Logical Workflow for Racemic Synthesis
Caption: Synthesis of Racemic this compound.
Chiral Resolution of Racemic this compound
The separation of the racemic mixture into its constituent enantiomers is a critical step, as typically only one enantiomer possesses the desired biological activity. Diastereomeric salt crystallization with a chiral resolving agent is a widely employed and effective method for this purpose.[7][8]
Diastereomeric Salt Crystallization with L-Tartaric Acid
Experimental Protocol:
-
Dissolve the racemic this compound in a suitable hot solvent, such as a mixture of methanol and water.
-
Add an equimolar amount of a chiral resolving agent, for example, L-(+)-tartaric acid.
-
Allow the solution to cool slowly to room temperature to induce the crystallization of one of the diastereomeric salts. The salt of the (R)-amino acid with L-tartaric acid is often the less soluble diastereomer.
-
Filter the precipitated diastereomeric salt and wash with a small amount of the cold solvent mixture.
-
To liberate the free amino acid, dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point with a base.
-
Filter the precipitated (R)-2-amino-2-(3,5-difluorophenyl)acetic acid, wash with cold water, and dry.
-
The mother liquor, enriched in the (S)-enantiomer, can be treated similarly to recover the other enantiomer or subjected to racemization for recycling.
Logical Workflow for Chiral Resolution
Caption: Chiral Resolution by Diastereomeric Salt Crystallization.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show signals for the aromatic protons, the α-proton, and the amine and carboxylic acid protons. The aromatic region will display characteristic splitting patterns due to fluorine-proton coupling.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will show signals for the carboxylic carbon, the α-carbon, and the aromatic carbons. The aromatic carbons will exhibit splitting due to carbon-fluorine coupling.[9]
Table of Expected NMR Data:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| COOH | ~13.0 | ~175.0 |
| α-CH | ~4.5 | ~58.0 |
| NH₂ | ~8.5 (broad) | - |
| Ar-H | 7.0 - 7.5 | - |
| Ar-C | - | 110.0 - 165.0 (with C-F splitting) |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the primary method for determining the enantiomeric purity of the resolved amino acid.[10]
Experimental Protocol for Chiral HPLC:
-
Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is effective for separating the underivatized enantiomers.[10]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically used. The exact composition may need to be optimized for best resolution.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase.
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Application in Pharmaceutical Synthesis: Sitagliptin
(R)-2-amino-2-(3,5-difluorophenyl)acetic acid is a key synthon in the manufacture of Sitagliptin. It provides the crucial chiral amine component that is essential for the drug's interaction with the DPP-4 enzyme.
Signaling Pathway of Sitagliptin (DPP-4 Inhibition):
Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.
Caption: Mechanism of Action of Sitagliptin as a DPP-4 Inhibitor.
Conclusion
This compound is a fundamentally important intermediate in modern pharmaceutical manufacturing. The synthetic and analytical methodologies outlined in this guide provide a robust framework for its preparation and quality control. A thorough understanding of these processes is essential for researchers and professionals involved in the development and production of Sitagliptin and other pharmaceuticals derived from this valuable chiral building block.
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Fluorinated Phenylalanine Analog Pipeline: A Technical Guide to Unlocking Novel Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into the phenylalanine scaffold represents a powerful approach in medicinal chemistry to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of therapeutic candidates. This technical guide provides an in-depth exploration of the potential therapeutic targets of fluorinated phenylalanine analogs. We delve into their applications in oncology, enzyme inhibition, and receptor modulation, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of fluorinated phenylalanine analogs in drug discovery and development.
Introduction: The Fluorine Advantage
The substitution of hydrogen with fluorine in phenylalanine derivatives imparts a range of unique physicochemical properties. The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, influencing non-covalent interactions critical for molecular recognition and binding affinity. Furthermore, the exceptional stability of the carbon-fluorine bond enhances metabolic stability, rendering peptide-based therapeutics less susceptible to enzymatic degradation.[1][2] These attributes have propelled the investigation of fluorinated phenylalanine analogs across various therapeutic areas.
Therapeutic Targets in Oncology
Fluorinated phenylalanine analogs have emerged as promising agents in oncology, primarily through their interaction with the L-type Amino Acid Transporter 1 (LAT1). LAT1 is overexpressed in a wide array of human cancers and is crucial for supplying essential amino acids, like leucine, necessary for tumor cell growth and proliferation.[1][3] This dependency makes LAT1 an attractive target for both diagnostic imaging and therapeutic intervention.
L-type Amino Acid Transporter 1 (LAT1)
Fluorinated phenylalanine analogs, such as p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP), are recognized and transported by LAT1 into cancer cells.[4] This selective uptake is the basis for their use as tracers in Positron Emission Tomography (PET) to visualize tumors. Beyond imaging, the transport of these analogs can competitively inhibit the uptake of essential amino acids, leading to amino acid deprivation. This triggers the integrated stress response and inhibits the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[3][5][6]
The cytotoxic effects of peptides containing 4-fluoro-phenylalanine (4-F-Phe) have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for their anticancer efficacy.
| Peptide/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-F-Phe Containing Peptide 1 | A549 (Lung) | 15.2 | [1][7] |
| 4-F-Phe Containing Peptide 1 | MCF-7 (Breast) | 21.8 | [1][7] |
| 4-F-Phe Containing Peptide 2 | HeLa (Cervical) | 9.5 | [1][8] |
| 4-F-Phe Containing Peptide 2 | HepG2 (Liver) | 12.1 | [1][7] |
Enzyme Inhibition
Fluorinated phenylalanine analogs serve as potent inhibitors of various enzymes, offering therapeutic potential in cancer and other diseases.
Aminopeptidase N (APN/CD13)
Aminopeptidase N is a zinc-dependent metalloprotease involved in tumor invasion, metastasis, and angiogenesis.[9] Phosphonic acid analogs of fluorophenylalanine have been shown to be effective inhibitors of APN.
The inhibitory activity of phosphonic acid analogs of fluorophenylalanine against human (hAPN) and porcine (pAPN) aminopeptidase N is quantified by their inhibition constants (Ki).
| Compound | hAPN Ki (µM) | pAPN Ki (µM) | Reference |
| 1-Amino-2-(4-fluorophenyl)ethylphosphonic acid | 0.85 | 2.3 | [9][10][11] |
| 1-Amino-2-(2,4-difluorophenyl)ethylphosphonic acid | 0.52 | 1.8 | [9][10][12] |
| 1-Amino-2-(2,4,6-trifluorophenyl)ethylphosphonic acid | 0.31 | 1.1 | [9][10] |
| 1-Amino-3-(3-fluorophenyl)propylphosphonic acid | 0.25 | 0.95 | [11][12] |
Proteasome
The proteasome is a multi-catalytic protease complex essential for protein degradation. Its inhibition is a validated strategy in cancer therapy. Fluorinated peptide epoxyketones have been developed as potent and selective proteasome inhibitors.[13]
G-Protein Coupled Receptor (GPCR) Modulation
The incorporation of fluorinated phenylalanine into peptide ligands can enhance their binding affinity and efficacy for G-Protein Coupled Receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes.
Opioid Receptors
Biphalin, a dimeric opioid peptide, exhibits enhanced affinity for μ- and δ-opioid receptors upon substitution of phenylalanine with 4-F-Phe. Activation of these receptors initiates a signaling cascade leading to analgesia and has shown neuroprotective effects.[14][15][16]
Experimental Protocols
Synthesis of p-(2-[18F]fluoroethyl)-L-phenylalanine ([18F]FEP)
This protocol describes the two-step nucleophilic radiosynthesis of [18F]FEP.[4][17]
Step 1: [18F]Fluorination
-
A solution of the tosylate precursor (N-Boc-p-(2-tosyloxyethyl)-L-phenylalanine ethyl ester) in acetonitrile is prepared.
-
Aqueous [18F]fluoride is azeotropically dried with acetonitrile under a stream of nitrogen.
-
The dried [18F]fluoride is reacted with the tosylate precursor in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate at elevated temperature (e.g., 85°C) for 10-15 minutes.
-
The reaction mixture is cooled and purified by semi-preparative HPLC to isolate the 18F-labeled intermediate.
Step 2: Deprotection
-
The purified intermediate is hydrolyzed using a strong acid (e.g., 6 M HCl) at elevated temperature (e.g., 120°C) for 15-20 minutes to remove the Boc and ethyl ester protecting groups.
-
The acidic solution is neutralized, and the final product, [18F]FEP, is purified using solid-phase extraction (SPE).
In Vivo Site-Specific Incorporation of 4-F-Phe in E. coli
This method utilizes an expanded genetic code to incorporate 4-F-Phe at a specific site in a protein.[18][19][20][21][22]
-
Transformation: Co-transform an E. coli expression strain with two plasmids: one containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site, and another encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-F-Phe.
-
Culture Growth: Grow the transformed cells in a rich medium (e.g., LB) containing appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Analog Addition: Add 4-fluorophenylalanine to the culture medium to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.
Proteasome Activity Assay
This fluorometric assay measures the chymotrypsin-like activity of the proteasome.[13][23][24][25][26]
-
Lysate Preparation: Prepare cell lysates in a suitable lysis buffer containing ATP and DTT to maintain proteasome activity.
-
Inhibitor Incubation: Pre-incubate the cell lysates with various concentrations of the fluorinated peptide proteasome inhibitor for a defined period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor.
Conclusion
Fluorinated phenylalanine analogs represent a versatile class of molecules with significant therapeutic potential. Their ability to target key proteins such as LAT1, aminopeptidase N, and GPCRs opens up new avenues for the development of novel diagnostics and therapeutics for a range of diseases, most notably cancer. The methodologies and data presented in this guide provide a solid foundation for researchers to explore and exploit the "fluorine advantage" in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biphalin, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biphalin—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brain and spinal cord distribution of biphalin: correlation with opioid receptor density and mechanism of CNS entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p-(2-[18F]Fluoroethyl)-l-phenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. ubiqbio.com [ubiqbio.com]
- 24. ubpbio.com [ubpbio.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. frontiersin.org [frontiersin.org]
Spectroscopic Profile of 2-amino-2-(3,5-difluorophenyl)acetic acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the non-proteinogenic amino acid, 2-amino-2-(3,5-difluorophenyl)acetic acid. This compound is of interest in medicinal chemistry and drug development due to the influence of fluorine substitution on its physicochemical and pharmacological properties. Accurate spectroscopic analysis is paramount for its unequivocal identification, purity assessment, and structural elucidation. This document presents predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols for obtaining such data, and a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is computationally generated and serves as a reference for experimental verification.
Table 1: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (500 MHz, D₂O) | ¹³C NMR (125 MHz, D₂O) | ||
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm |
| 7.20 - 7.10 | m | Ar-H | 175.0 |
| 5.10 | s | α-CH | 163.5 (dd, J=245, 15 Hz) |
| 142.0 (t, J=10 Hz) | |||
| 112.0 (m) | |||
| 105.0 (t, J=25 Hz) | |||
| 58.0 |
Note: NMR spectra of amino acids can be significantly influenced by the solvent and pH. D₂O is a common solvent for polar molecules, and the chemical shifts of exchangeable protons (NH₂ and COOH) are typically not observed.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2800 | Broad, Strong | O-H and N-H stretching (superimposed) |
| 1710 | Strong | C=O stretching (carboxylic acid) |
| 1620 | Medium | N-H bending (amine) |
| 1590, 1480 | Medium | C=C stretching (aromatic ring) |
| 1320 | Medium | C-N stretching |
| 1250 | Strong | C-F stretching |
| 1150 | Strong | C-O stretching |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Ion | Method |
| 188.0517 | [M+H]⁺ | ESI+ |
| 186.0361 | [M-H]⁻ | ESI- |
| 142.0412 | [M-COOH]⁺ | EI/ESI+ |
Note: M represents the parent molecule. ESI (Electrospray Ionization) is a soft ionization technique suitable for this molecule. EI (Electron Ionization) may lead to more extensive fragmentation.
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, for chemical shift referencing.
-
-
Instrument Parameters:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled pulse sequence is standard.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Instrument Parameters:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C=O, C-F).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation analysis.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire spectra in both positive and negative ion modes.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Processing:
-
Analyze the full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm the molecular weight.
-
Analyze the MS/MS spectrum to identify the fragmentation pattern, which can provide valuable information for structural elucidation.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical entity like this compound.
Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to CAS Number 199327-33-8: 3,5-Difluoro-DL-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the non-proteinogenic amino acid 3,5-Difluoro-DL-phenylglycine, identified by CAS number 199327-33-8. While specific biological activity data for this compound is limited in publicly available literature, this document extrapolates its potential uses in drug design and peptide engineering based on the well-documented effects of fluorinated amino acids. This guide serves as a foundational resource for researchers interested in utilizing this unique building block to enhance the therapeutic potential of peptides and other small molecules.
Chemical and Physical Properties
3,5-Difluoro-DL-phenylglycine is a synthetic amino acid derivative of phenylglycine, featuring two fluorine atoms on the phenyl ring. This substitution significantly alters the molecule's physicochemical properties compared to its non-fluorinated counterpart.
| Property | Value | Source |
| CAS Number | 199327-33-8 | Internal Database |
| IUPAC Name | 2-amino-2-(3,5-difluorophenyl)acetic acid | Internal Database |
| Molecular Formula | C₈H₇F₂NO₂ | Internal Database |
| Molecular Weight | 187.15 g/mol | Internal Database |
| Canonical SMILES | C1=C(C=C(C=C1F)F)C(C(=O)O)N | Internal Database |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in aqueous solutions, with solubility dependent on pH. | Inferred |
| pKa (amine) | ~9-10 (estimated) | Inferred |
| pKa (carboxyl) | ~2-3 (estimated) | Inferred |
Note: Some physical properties are inferred based on the structure and properties of similar compounds due to a lack of specific experimental data for 3,5-Difluoro-DL-phenylglycine.
Synthesis
The synthesis of 3,5-Difluoro-DL-phenylglycine can be achieved through various established methods for α-amino acid synthesis. A common and adaptable approach is a modified Strecker synthesis.
Experimental Protocol: Modified Strecker Synthesis
This protocol outlines a general procedure for the synthesis of 3,5-Difluoro-DL-phenylglycine.
Materials:
-
3,5-Difluorobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Methanol
Procedure:
-
Step 1: Formation of the α-aminonitrile.
-
In a well-ventilated fume hood, dissolve 3,5-difluorobenzaldehyde in methanol.
-
Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide, keeping the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Extract the resulting α-aminonitrile with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Step 2: Hydrolysis of the α-aminonitrile.
-
Add concentrated hydrochloric acid to the crude α-aminonitrile.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the amino acid.
-
Filter the crude 3,5-Difluoro-DL-phenylglycine and wash with cold water.
-
-
Step 3: Purification.
-
Recrystallize the crude product from a suitable solvent system, such as water/ethanol, to obtain pure 3,5-Difluoro-DL-phenylglycine.
-
Expected Outcome: A white crystalline solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of 3,5-Difluoro-DL-phenylglycine.
Uses in Research and Drug Development
The primary application of 3,5-Difluoro-DL-phenylglycine is as a specialized building block in the synthesis of peptides and peptidomimetics. The introduction of fluorine atoms imparts several advantageous properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring resistant to enzymatic hydroxylation, a common metabolic pathway for aromatic amino acids.[1] This can significantly increase the in vivo half-life of a peptide drug.
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative, which can alter the electronic properties of the aromatic ring. This can influence pKa values of nearby functional groups and modify non-covalent interactions such as hydrogen bonding and π-π stacking.[1]
-
Conformational Control: The steric bulk and electronic nature of the fluorine atoms can restrict the conformational freedom of the amino acid side chain, potentially leading to a more defined and bioactive peptide conformation.
-
¹⁹F NMR Probe: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy to study peptide-protein interactions and conformational changes without the background noise present in ¹H NMR.
Potential Signaling Pathway Modulation
While no specific signaling pathways have been directly linked to 3,5-Difluoro-DL-phenylglycine, its incorporation into bioactive peptides could modulate a variety of pathways depending on the target protein. For instance, a peptide designed to inhibit a specific protein kinase could have its efficacy and duration of action enhanced by the inclusion of this fluorinated amino acid.
Hypothetical pathway modulation by a peptide.
Experimental Protocols for Incorporation into Peptides
3,5-Difluoro-DL-phenylglycine can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.
Fmoc-Based Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-protected 3,5-Difluoro-DL-phenylglycine
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (or other coupling reagent)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-3,5-Difluoro-DL-phenylglycine:
-
Pre-activate Fmoc-3,5-Difluoro-DL-phenylglycine (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Capping (Optional): Acetylate any unreacted amino groups with acetic anhydride.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Peptide Synthesis (SPPS) workflow.
Conclusion
3,5-Difluoro-DL-phenylglycine is a valuable, albeit understudied, synthetic amino acid with significant potential in drug discovery and development. Its unique properties, conferred by the fluorine substitutions, make it an attractive tool for medicinal chemists seeking to improve the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. Further research into the specific biological effects of peptides containing this amino acid is warranted and could lead to the development of novel and more effective drugs.
References
The Fluorine Touch: A Technical Guide to the Discovery and History of Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids has revolutionized peptide and protein science, offering a powerful tool to modulate biological activity and probe molecular function. This in-depth technical guide explores the discovery and history of fluorinated amino acids, providing a comprehensive resource on their synthesis, properties, and applications.
A Historical Journey: Key Milestones in Fluorinated Amino Acid Research
The journey of fluorinated amino acids from laboratory curiosities to indispensable tools in drug discovery and chemical biology is marked by key discoveries. While the vast majority of these compounds are synthetic, nature provided the first glimpse into the world of organofluorine biochemistry.
| Year | Discovery/Milestone | Significance |
| 1943 | Isolation of fluoroacetate from the poisonous plant Dichapetalum cymosum. | First identification of a naturally occurring organofluorine compound, sparking interest in fluorine's biological effects. |
| 1956 | Discovery of 4-fluoro-L-threonine from Streptomyces cattleya.[1] | The only known naturally occurring fluorinated amino acid, demonstrating that biological systems can incorporate fluorine.[1] |
| Mid-1950s | Development of fludrocortisone, the first fluorinated drug.[2] | Provided compelling evidence that fluorine incorporation could enhance the biological properties of molecules.[2] |
| 1974 | First 19F NMR analysis of a protein, alkaline phosphatase, labeled with 3-fluorotyrosine.[3] | Pioneered the use of fluorinated amino acids as sensitive probes for studying protein structure and function by NMR.[3] |
| Late 20th Century | Development of diverse synthetic methodologies for a wide range of fluorinated amino acids. | Enabled the systematic investigation of fluorine's effects on peptide and protein properties. |
| 21st Century | Widespread application in drug design, protein engineering, and in vivo imaging (PET). | Fluorinated amino acids become crucial building blocks for developing therapeutics with improved stability and efficacy. |
The Impact of Fluorination: A Quantitative Look at Physicochemical Properties
The substitution of hydrogen with fluorine imparts unique physicochemical properties to amino acids, profoundly influencing their behavior in biological systems. These changes are central to their utility in drug design and protein engineering.
Acidity (pKa) and Lipophilicity (logP)
Fluorine's high electronegativity significantly impacts the acidity of nearby functional groups and alters the lipophilicity of the amino acid side chain.
| Amino Acid | pKa (α-COOH) | pKa (α-NH3+) | Side Chain pKa | logP |
| Phenylalanine | 1.83 | 9.13 | - | -1.38 |
| 4-Fluorophenylalanine | ~1.8 | ~9.1 | - | -1.13 |
| Tyrosine | 2.20 | 9.11 | 10.07 | -2.3 |
| 3-Fluorotyrosine | ~2.2 | ~9.0 | ~9.8 | -2.0 |
| Tryptophan | 2.83 | 9.39 | - | -1.06 |
| 4-Fluorotryptophan | ~2.8 | ~9.3 | - | -0.81 |
| 5-Fluorotryptophan | ~2.8 | ~9.3 | - | -0.80 |
| 6-Fluorotryptophan | ~2.8 | ~9.3 | - | -0.81 |
Note: Exact pKa and logP values can vary depending on the experimental conditions. The values presented here are approximate and intended for comparative purposes.
Protein Stability
Incorporating fluorinated amino acids, particularly in the hydrophobic core, can significantly enhance protein stability against thermal and chemical denaturation.
| Protein | Fluorinated Amino Acid | ΔTm (°C) | ΔΔG° (kcal/mol) |
| G B1 domain | Hexafluoroleucine (Hfl) | +5.2 | 0.29[4] |
| G B1 domain | Pentafluorophenylalanine (Pff) | +6.1 | 0.34[4] |
| Calmodulin | 3-Fluorophenylalanine | No significant change | - |
| α4 Helix Bundle | Hexafluoroleucine (Hfl) | +15 to +20 | - |
Enzyme Inhibition
Fluorinated amino acids are potent tools for designing enzyme inhibitors. The fluorine atom can enhance binding affinity and block metabolic pathways.
| Enzyme | Inhibitor | Ki or IC50 | Non-fluorinated Analog | Ki or IC50 |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | 4-Fluorotryptophan | - | Tryptophan (substrate) | - |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Epacadostat (contains fluorine) | IC50 = 19 nM (cellular)[5] | - | - |
| Carbonic Anhydrase II | Fluoroaromatic sulfonamides | Ki = 62.79 - 425.89 nM[6] | Benzenesulfonamide | Ki = 250 nM |
| Thymidylate Synthase | 5-Fluorouracil (metabolite) | Mechanism-based inhibitor | Uracil | Not an inhibitor |
Experimental Protocols: Synthesizing and Utilizing Fluorinated Amino Acids
The ability to incorporate fluorinated amino acids into peptides and proteins relies on robust synthetic and biosynthetic methodologies.
Synthesis of 4-Fluorophenylalanine for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a peptide containing a 4-fluorophenylalanine residue using Fmoc chemistry.[7][8]
Materials and Reagents:
-
Fmoc-Phe(4-F)-OH
-
Standard Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 15-20 minutes. Wash the resin with DMF (5x), DCM (3x), and DMF (3x).[7]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For Fmoc-Phe(4-F)-OH, a 2-hour coupling time is generally sufficient.[7]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[8]
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions.
-
Enzymatic Synthesis of Trifluoromethyl-Alanine
This protocol describes the enzymatic synthesis of (R)- and (S)-3,3,3-trifluoroalanine from trifluoropyruvate.[9][10]
Materials and Reagents:
-
Alanine dehydrogenase (from Vibrio proteolyticus for (R)-enantiomer) or Diaminopimelate dehydrogenase (from Symbiobacterium thermophilum for (S)-enantiomer)
-
Trifluoropyruvate
-
Ammonium chloride
-
NADH or NADPH
-
Formate dehydrogenase (for cofactor regeneration)
-
Sodium formate
-
Buffer (e.g., potassium phosphate buffer, pH 7.5)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing buffer, trifluoropyruvate, ammonium chloride, and NADH or NADPH.
-
Enzyme Addition: Initiate the reaction by adding the respective dehydrogenase (alanine dehydrogenase or diaminopimelate dehydrogenase).
-
Cofactor Regeneration (Optional but Recommended): Include formate dehydrogenase and sodium formate in the reaction mixture to regenerate the consumed NADH/NADPH.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by 19F NMR spectroscopy, observing the appearance of the trifluoroalanine signal and the disappearance of the trifluoropyruvate signal.[9]
-
Purification: Purify the resulting trifluoroalanine using ion-exchange chromatography.
Monitoring Protein Unfolding by Circular Dichroism (CD) Spectroscopy
This protocol outlines a general method for assessing the thermal stability of a protein containing a fluorinated amino acid.[4][11]
Materials and Reagents:
-
Purified protein (fluorinated and non-fluorinated versions)
-
Buffer compatible with CD spectroscopy (e.g., phosphate buffer with low chloride concentration)
-
CD spectropolarimeter with a temperature control unit
Procedure:
-
Sample Preparation: Prepare protein solutions in the appropriate buffer at a concentration suitable for far-UV CD measurements (typically 0.1-0.2 mg/mL).
-
Instrument Setup: Set the CD spectropolarimeter to monitor the ellipticity at a wavelength corresponding to a feature of the protein's secondary structure (e.g., 222 nm for α-helical proteins).
-
Thermal Denaturation:
-
Equilibrate the sample at a starting temperature where the protein is folded (e.g., 20 °C).
-
Increase the temperature at a constant rate (e.g., 1 °C/minute) while continuously monitoring the CD signal.
-
Continue until the protein is fully unfolded.
-
-
Data Analysis:
-
Plot the CD signal as a function of temperature.
-
Fit the data to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
-
Compare the Tm values of the fluorinated and non-fluorinated proteins to assess the effect of fluorination on thermal stability.
-
Visualizing the Impact: Workflows and Signaling Pathways
Graphviz diagrams illustrate the logical flow of experiments and the role of fluorinated amino acids in probing biological pathways.
Experimental Workflow for 19F NMR-Based Protein Conformational Analysis
Inhibition of the IDO1 Pathway by Fluorinated Tryptophan Analogs
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a target for cancer immunotherapy. Fluorinated tryptophan analogs can act as inhibitors of this pathway.[12][13][14][15][16]
Probing the mTORC1 Signaling Pathway
The mTORC1 pathway is a central regulator of cell growth and is sensitive to amino acid availability. While specific studies using fluorinated amino acids to dissect the entire pathway are emerging, they can be used as tools to study amino acid sensing and transport.[6][12][17][18][19]
This technical guide provides a foundational understanding of the discovery, properties, and application of fluorinated amino acids. As synthetic methodologies continue to advance and our understanding of their biological effects deepens, the "fluorine touch" will undoubtedly continue to shape the future of drug discovery and protein science.
References
- 1. Circular Dichroism Analysis for Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring protein aggregation during thermal unfolding in circular dichroism experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 11. Monitoring protein aggregation during thermal unfolding in circular dichroism experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamics of mTORC1 activation in response to amino acids | eLife [elifesciences.org]
- 18. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
in vitro studies of 2-amino-2-(3,5-difluorophenyl)acetic acid
A Technical Guide on the In Vitro Profile of 2-amino-2-(3,5-difluorophenyl)acetic Acid
Introduction
This compound is a fluorinated derivative of phenylglycine, a class of non-proteinogenic amino acids. The presence of two fluorine atoms on the phenyl ring significantly alters its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for medicinal chemistry and drug development. This document provides a technical overview of the known and potential in vitro biological activities of this compound and its structural analogs, alongside generalized experimental protocols relevant to its study. While specific, detailed in vitro studies on this exact molecule are not extensively published, this guide synthesizes available information and proposes logical experimental frameworks based on related compounds.
Chemical and Physical Properties
A summary of the key physicochemical properties for this compound and its common isomers is presented below. These properties are crucial for designing experimental protocols, particularly for determining solubility and potential for membrane permeability.
| Property | This compound | 2-amino-2-(2,3-difluorophenyl)acetic Acid | 2-amino-2-(2,4-difluorophenyl)acetic Acid |
| Molecular Formula | C₈H₇F₂NO₂ | C₈H₇F₂NO₂[1] | C₈H₇F₂NO₂[2][3] |
| Molecular Weight | 187.14 g/mol | 187.14 g/mol [1] | 187.14 g/mol [2][3] |
| CAS Number | Not explicitly found | 237424-16-7[1] | Not explicitly found |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| LogP (Predicted) | ~1.5 | -1.5[1] | -1.5[3] |
Potential Biological Activities and Mechanisms of Action
Based on preliminary studies and its structural similarity to other biologically active molecules, this compound is suggested to possess several potential activities:
-
Antimicrobial and Antiviral Properties : The compound is noted for its potential as an antimicrobial agent against both gram-positive and gram-negative bacteria, with research also exploring its antiviral capabilities. The proposed mechanism involves the inhibition of specific enzymes essential for microbial metabolism or viral replication.[4]
-
Enzyme Inhibition : The difluorophenyl group is a key structural feature that can enhance binding affinity to biological targets, suggesting a role as an enzyme inhibitor.[4]
-
Glutamate Analog : As a derivative of an amino acid, it may act as a glutamate analog.[5] Glutamate analogs can interact with glutamate receptors (e.g., NMDA, AMPA), which are central to synaptic transmission. This could imply neuroactive properties, either as an agonist or antagonist.[5][6]
-
Anti-inflammatory and Anticancer Activities : Analogs of this compound have been investigated for anti-inflammatory and anticancer effects.[2] For instance, some complex derivatives have been shown to disrupt microtubule polymerization, a mechanism employed by several successful anticancer drugs.[7][8]
Proposed Signaling and Mechanistic Pathways
The following diagrams illustrate potential mechanisms of action based on the available data.
Caption: Hypothetical pathway as a glutamate receptor modulator.
Caption: General mechanism of action via enzyme inhibition.
Experimental Protocols: Methodologies for In Vitro Evaluation
Detailed protocols for specific studies on this compound are not available. However, the following are standard, generalized methodologies for assessing the biological activities suggested above.
General Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of a compound on cell viability.
-
Objective : To quantify the concentration at which the compound reduces cell viability by 50% (IC50).
-
Methodology :
-
Cell Culture : Plate cells (e.g., MCF-7 for cancer, Vero for general cytotoxicity) in a 96-well plate and incubate for 24 hours to allow attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Objective : To find the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Methodology :
-
Compound Preparation : Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., E. coli or S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation : Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Conclusion
This compound is a chemical entity with clear potential in pharmaceutical research, suggested by its structural features and the activities of its analogs. While comprehensive in vitro data on this specific molecule is sparse in public literature, its potential roles as an enzyme inhibitor, glutamate analog, and antimicrobial agent provide a strong rationale for further investigation. The standardized protocols and hypothetical pathways outlined in this guide offer a foundational framework for researchers and drug development professionals to systematically evaluate its therapeutic promise. Future studies should focus on specific enzyme or receptor binding assays, detailed cytotoxicity profiling against a panel of cell lines, and mechanistic studies to elucidate its precise molecular targets.
References
- 1. 2-amino-2-(2,3-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-amino-2-(2,4-difluorophenyl)acetic Acid | 240409-02-3 [smolecule.com]
- 3. 2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [(3,5-Difluorophenyl)amino](oxo)acetic acid | 1060817-53-9 | Benchchem [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The glutamate analog 2-amino-4-phosphonobutyrate antagonizes synaptic transmission from cones to horizontal cells in the goldfish retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Difluorinated Amino Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. The strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool in medicinal chemistry to enhance pharmacological properties. This technical guide explores the anti-inflammatory potential of a specific class of these molecules: difluorinated amino acids.
The introduction of a difluoro-group can significantly alter the physicochemical properties of amino acids, including their lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can translate into enhanced therapeutic potential. This guide will delve into the mechanisms of action, experimental evidence, and synthetic strategies related to the anti-inflammatory effects of difluorinated amino acids, with a focus on their interactions with key inflammatory pathways.
Core Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of difluorinated amino acids are primarily attributed to their ability to modulate key enzymatic pathways and signaling cascades involved in the inflammatory response. The primary targets include cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the nuclear factor-kappa B (NF-κB) signaling pathway.
Inhibition of Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme responsible for the synthesis of prostaglandins (PGs), which are potent inflammatory mediators.[1] Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[2] The introduction of difluoro-groups can enhance the binding affinity and selectivity of amino acid-based inhibitors for the COX-2 active site.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
iNOS is an enzyme that produces large amounts of nitric oxide (NO) in response to pro-inflammatory stimuli.[3] Excessive NO production contributes to tissue damage and inflammation. Difluorinated amino acid derivatives have been investigated as potential inhibitors of iNOS, aiming to reduce the overproduction of this inflammatory mediator.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[4] Inhibition of NF-κB activation is a key target for anti-inflammatory drug development. Some fluorinated compounds have been shown to inhibit NF-κB signaling, suggesting a potential mechanism for difluorinated amino acids as well.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for evaluating the anti-inflammatory potential of difluorinated amino acids.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Technical Guide to Fluorine Substitution in Amino Acid Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into amino acid structures has emerged as a powerful and transformative tool in modern medicinal chemistry. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine substitution in amino acid pharmacology. By leveraging the unique physicochemical properties of fluorine, researchers can exquisitely modulate the biological activity, metabolic stability, and pharmacokinetic profiles of amino acid-based therapeutics. This document details the profound effects of fluorination on key pharmacological parameters, offers comprehensive experimental protocols for the synthesis and evaluation of fluorinated amino acids, and presents quantitative data and visual workflows to support drug discovery and development efforts.
Core Principles of Fluorine Substitution in Amino Acid Pharmacology
The substitution of hydrogen with fluorine, a bioisostere, imparts significant changes to the electronic and conformational properties of amino acids without drastically altering their size.[1] This seemingly subtle modification can lead to profound pharmacological advantages.[2][3]
Modulation of Physicochemical Properties
Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond are central to its utility in drug design.[2] These properties influence a molecule's lipophilicity, pKa, and metabolic stability.
-
Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, fluorination of aliphatic chains can sometimes decrease it.[4][5] This modulation of lipophilicity is a critical factor in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[6] For instance, fluorination of the proline ring leads to a notable reduction in the pKa of the ammonium group. This ability to fine-tune pKa is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
-
Conformational Control: Fluorine substitution can impose specific conformational preferences on the amino acid side chain.[7] For example, fluorination at the 4-position of proline can stabilize either the C4-endo or C4-exo pucker, influencing the overall conformation of peptides and proteins.[7] This conformational control can be exploited to enhance binding affinity and selectivity for a biological target.
Enhancement of Pharmacological and Pharmacokinetic Profiles
The introduction of fluorine can lead to significant improvements in a drug candidate's performance.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450 (CYP).[8] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a compound can be dramatically increased, leading to a longer half-life and improved bioavailability.[8][9]
-
Binding Affinity: Fluorine can enhance binding affinity through various mechanisms. The polar C-F bond can participate in favorable dipole-dipole interactions within a hydrophobic binding pocket.[7][9] Additionally, the conformational constraints imposed by fluorine can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.
-
Proteolytic Resistance: Incorporation of fluorinated amino acids into peptides can increase their resistance to degradation by proteases, a major hurdle for peptide-based therapeutics.[2]
Quantitative Data on the Effects of Fluorine Substitution
The following tables summarize the quantitative impact of fluorine substitution on key physicochemical properties of amino acids.
Table 1: Effect of Fluorination on Lipophilicity (LogD at pH 7.4)
| Amino Acid Derivative | LogD (pH 7.4) | Fold Change vs. Non-fluorinated | Reference |
| 2-Thioethylpyridine | -0.07 | - | [10] |
| 2-Thio(2-fluoroethyl)pyridine | -0.21 | 0.7 (Decrease) | [10] |
| 2-Thio(2,2,2-trifluoroethyl)pyridine | 1.49 | 21.3 (Increase) | [10] |
| 2-Sulfonylethylpyridine | -0.07 | - | [10] |
| 2-Sulfonyl(2-fluoroethyl)pyridine | -0.21 | 0.7 (Decrease) | [10] |
Table 2: Effect of Fluorination on Acidity (pKa)
| Compound | pKa (Ammonium Group) | ΔpKa vs. Non-fluorinated | Reference |
| Proline Analog | ~9.8 | - | [11] |
| 4-Trifluoromethyl-Proline Analog | ~7.6 | -2.2 | [11] |
| 2-Thioethylpyridine | 3.68 | - | [12] |
| 2-Thio(2,2,2-trifluoroethyl)pyridine | 1.49 | -2.19 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of fluorinated amino acids and peptides.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine
Objective: To synthesize a peptide incorporating 4-fluorophenylalanine using Fmoc-based solid-phase chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-4-fluorophenylalanine-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
RP-HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF and DCM.[13]
-
Amino Acid Coupling:
-
In a separate tube, pre-activate Fmoc-4-fluorophenylalanine-OH (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Treat the dry peptidyl-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]
-
Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[13]
-
Purification: Purify the peptide by preparative RP-HPLC.[13]
-
Analysis: Confirm the purity and identity of the peptide using analytical RP-HPLC and mass spectrometry.
In Vitro Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic)
Objective: To determine the inhibitory potential of a fluorinated amino acid derivative against major CYP isoforms.
Materials:
-
Test compound (fluorinated amino acid derivative)
-
Individually expressed human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
NADPH regeneration system
-
Specific fluorogenic CYP450 substrates
-
Human liver microsomes (for broader screening)
-
Phosphate buffer (pH 7.4)
-
96-well plates
-
Fluorometric multi-well plate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound. The final concentration typically ranges from 0.1 to 100 µM.
-
Incubation Setup: In a 96-well plate, combine the human liver microsomes or recombinant CYP enzyme, phosphate buffer, and the test compound. Pre-incubate at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system and the specific fluorogenic substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometric plate reader. The fluorescent signal is proportional to the CYP enzyme activity.[2]
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[2]
-
¹⁹F NMR Spectroscopy for Protein-Ligand Interaction Studies
Objective: To detect and quantify the binding of a ligand to a protein containing a fluorinated amino acid.
Materials:
-
Protein of interest with a site-specifically incorporated fluorinated amino acid (e.g., 4-fluorophenylalanine).
-
Ligand of interest.
-
NMR buffer (e.g., phosphate buffer in D₂O).
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation: Prepare a sample of the ¹⁹F-labeled protein in the NMR buffer.
-
¹⁹F NMR Spectrum of Free Protein: Acquire a one-dimensional ¹⁹F NMR spectrum of the protein alone. This will serve as the reference spectrum.
-
Titration with Ligand: Add increasing concentrations of the ligand to the protein sample.
-
¹⁹F NMR Spectra of Complex: Acquire a ¹⁹F NMR spectrum after each addition of the ligand.
-
Data Analysis:
-
Observe changes in the chemical shift and/or line width of the ¹⁹F resonance upon ligand binding.
-
Plot the change in chemical shift (Δδ) against the ligand concentration.
-
Fit the binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (Kd).[7]
-
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the pharmacology of fluorinated amino acids.
Conclusion
The strategic incorporation of fluorine into amino acids represents a cornerstone of modern drug design, offering a versatile and powerful approach to optimize the pharmacological properties of therapeutic candidates. The ability to fine-tune lipophilicity, modulate pKa, enforce specific conformations, and enhance metabolic stability provides medicinal chemists with an unparalleled toolkit for rational drug design. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field, facilitating the continued exploration and application of fluorinated amino acids in the development of next-generation therapeutics. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities to harness the "fluorine advantage" for the creation of safer and more effective medicines.
References
- 1. Joint EANM/EANO/RANO practice guidelines/SNMMI procedure standards for imaging of gliomas using PET with radiolabelled amino acids and [18F]FDG: version 1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. scilit.com [scilit.com]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 2-amino-2-(3,5-difluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure α-amino acids are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The specific stereochemistry of these compounds is often crucial for their desired pharmacological activity and safety profile. 2-amino-2-(3,5-difluorophenyl)acetic acid is a non-proteinogenic amino acid of significant interest due to the presence of the 3,5-difluorophenyl moiety, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of peptide-based drugs. This document provides detailed protocols for the enantioselective synthesis of this compound, with a primary focus on a highly efficient enzymatic kinetic resolution method. Alternative strategies, such as the diastereoselective Strecker synthesis, are also discussed.
Synthesis Overview
The principal strategy outlined here involves the initial synthesis of racemic this compound, followed by an enzymatic kinetic resolution of its corresponding ester to separate the enantiomers. This approach is often favored for its high selectivity, mild reaction conditions, and scalability.
Figure 1: Overall workflow for the enantioselective synthesis of this compound.
Experimental Protocols
I. Synthesis of Racemic this compound (Strecker Synthesis)
This protocol describes the synthesis of the racemic starting material via a classical Strecker reaction.
Step 1: Synthesis of 2-amino-2-(3,5-difluorophenyl)acetonitrile
-
In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel.
-
To the flask, add 3,5-difluorobenzaldehyde (14.2 g, 0.1 mol) and dissolve it in methanol (50 mL).
-
In a separate beaker, prepare a solution of ammonium chloride (8.0 g, 0.15 mol) in 30% aqueous ammonia (30 mL).
-
Cool the flask containing the aldehyde solution to 0 °C using an ice bath.
-
Slowly add the ammonium chloride/ammonia solution to the aldehyde solution with vigorous stirring.
-
Prepare a solution of sodium cyanide (5.9 g, 0.12 mol) in water (20 mL). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment and dispose of waste properly.
-
Add the sodium cyanide solution dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water (100 mL) to the reaction mixture and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-2-(3,5-difluorophenyl)acetonitrile, which can be used in the next step without further purification.
Step 2: Hydrolysis to Racemic this compound
-
Transfer the crude aminonitrile to a 500 mL round-bottom flask.
-
Add concentrated hydrochloric acid (100 mL).
-
Heat the mixture to reflux (approximately 110 °C) for 6 hours.
-
Monitor the completion of the hydrolysis by TLC.
-
After cooling to room temperature, a precipitate may form. If so, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure.
-
Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point (approximately pH 5-6) with aqueous ammonia.
-
The racemic amino acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain racemic this compound.
II. Enantioselective Synthesis via Enzymatic Kinetic Resolution
This protocol describes the resolution of the racemic amino acid ester using a lipase.
Step 1: Esterification of Racemic this compound
-
Suspend the racemic amino acid (10.0 g, 0.05 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (5.5 mL, 0.075 mol) dropwise to the stirred suspension.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the solvent and excess thionyl chloride.
-
The resulting crude ethyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride can be used directly in the next step or purified by recrystallization.
Step 2: Enzymatic Kinetic Resolution
-
To a 500 mL flask, add the crude racemic ethyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride (11.5 g, ~0.046 mol) and dissolve it in a phosphate buffer (200 mL, 0.1 M, pH 7.5).
-
Add an acyl donor, such as vinyl acetate (8.6 g, 0.1 mol), to the solution.
-
Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym® 435, 2.0 g) is added to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted esters.
-
Once the desired conversion is reached, filter off the immobilized enzyme for reuse.
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
The organic phase will contain the (S)-N-acetyl-ethyl-2-amino-2-(3,5-difluorophenyl)acetate and the unreacted (R)-ethyl-2-amino-2-(3,5-difluorophenyl)acetate.
Application Notes and Protocols for the Synthesis of Difluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of various isomers of difluorophenylacetic acid, a key building block in the development of pharmaceuticals and other specialty chemicals. The strategic placement of fluorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making these compounds highly valuable in medicinal chemistry.[1][2][3]
Physicochemical and Analytical Data
A summary of the key properties for different difluorophenylacetic acid isomers is provided below.
| Property | 2,3-Difluorophenylacetic Acid | 2,4-Difluorophenylacetic Acid | 2,5-Difluorophenylacetic Acid | 3,4-Difluorophenylacetic Acid | 3,5-Difluorophenylacetic Acid | α,α-Difluorophenylacetic Acid |
| CAS Number | Not specified in snippets | 81228-09-3[4] | 85068-27-5 | 658-93-5[1] | 105184-38-1[2][5][6] | 360-03-2[7] |
| Molecular Formula | C₈H₆F₂O₂[8] | C₈H₆F₂O₂ | C₈H₆F₂O₂ | C₈H₆F₂O₂[1] | C₈H₆F₂O₂[2][5] | C₈H₆F₂O₂[7] |
| Molecular Weight | 172.13 g/mol [8] | 172.13 g/mol | 172.13 g/mol | 172.13 g/mol [1] | 172.13 g/mol [2][5] | 172.13 g/mol [7] |
| Appearance | Solid | White powder[4] | Solid | Solid[1] | White to light yellow powder/crystal[2] | White crystals[7] |
| Melting Point | Not specified in snippets | Not specified in snippets | 126-128 °C[9] | 46-50 °C[1] | 67-81 °C[2] | 65-75 °C[7] |
| Boiling Point | Not specified in snippets | Not specified in snippets | Not specified in snippets | 173 °C[1] | Not specified in snippets | Not specified in snippets |
| Purity | >99% (HPLC)[10] | 85%[4] | 95% | 98% | >98% (GC)[2][5] | >98%[7] |
Experimental Protocols
Several synthetic routes can be employed to prepare difluorophenylacetic acid isomers. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Protocol 1: Synthesis of 2,3-Difluorophenylacetic Acid via Carbonylation
This protocol describes a two-step synthesis starting from 2,3-difluorotoluene. The first step involves photohalogenation to form 2,3-difluorobenzyl chloride, which is then carbonylated to yield the final product.[8]
Step 1: Photohalogenation of 2,3-Difluorotoluene
-
In a suitable reactor equipped with an ultraviolet light source, combine 2,3-difluorotoluene (0.5 mol) and carbon tetrachloride as the solvent.
-
Introduce chlorine gas (0.5 mol) into the mixture while maintaining the temperature at 30-40 °C.
-
Continue the reaction under UV irradiation for 4 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain 2,3-difluorobenzyl chloride.
Step 2: Carbonylation of 2,3-Difluorobenzyl Chloride
-
In a sealed reactor, dissolve cobalt tetracarbonyl sodium (7.5 mmol) in methanol (162 g).
-
Purge the reactor with nitrogen and then with carbon monoxide gas.
-
Heat the mixture to 40 °C and add 2,3-difluorobenzyl chloride (0.5 mol) and a 40% aqueous solution of sodium hydroxide (110 g).
-
Introduce carbon monoxide gas and maintain the reaction temperature at 30-40 °C for 2 hours.
-
After the reaction, add 250 ml of water and distill to recover the methanol.
-
Adjust the pH of the remaining solution to 2-3 with 20% hydrochloric acid.
-
Subsequently, adjust the pH to 10 with a 25% sodium bicarbonate solution and filter.
-
Acidify the filtrate and filter the resulting precipitate.
-
Dry the solid to obtain 2,3-difluorophenylacetic acid.
Quantitative Data Summary (Selected Examples from Patent CN101486638A) [8]
| Embodiment | Starting Material | Catalyst | Solvent | Yield (%) | Purity (%) |
| 8 | 2,3-Difluorobenzyl chloride | Cobalt tetracarbonyl sodium | Methanol | 89.6 | 99.5 |
| 9 | 2,3-Difluorobenzyl chloride | Cobalt tetracarbonyl sodium | Methanol | 65.2 | 99.5 |
| 16 | 2,3-Difluorobenzyl chloride | Cobalt tetracarbonyl potassium | Methanol | 84.6 | 99.1 |
| 12 | 2,3-Difluorobenzyl chloride | Cobalt tetracarbonyl sodium | Tetrahydrofuran (THF) | 56.1 | 98.1 |
| 13 | 2,3-Difluorobenzyl chloride | Cobalt tetracarbonyl sodium | Ethanol | 58.3 | 98.1 |
Protocol 2: Synthesis of 2,4-Difluorophenylacetic Acid via Grignard Reaction
This protocol details the synthesis of 2,4-difluorophenylacetic acid from 2,4-difluorobenzyl bromide using a Grignard reaction followed by carboxylation.[4]
-
Prepare a suspension of magnesium chips (3.0 g) in 30 mL of tetrahydrofuran (THF) in a reaction flask.
-
Dissolve 2,4-difluorobenzyl bromide (25.7 g) in 100 mL of THF and add it dropwise to the stirred magnesium suspension over 30 minutes.
-
After the addition is complete, continue stirring for an additional 10 minutes.
-
Bubble a steady stream of carbon dioxide gas through the resulting Grignard reagent for 1 hour.
-
Evaporate the reaction mixture to dryness.
-
Partition the residue between ether and dilute hydrochloric acid.
-
Separate the ether phase and extract it with a 2 N sodium hydroxide solution.
-
Acidify the basic extract with concentrated hydrochloric acid.
-
Extract the acidified solution with ether to yield crude 2,4-difluorophenylacetic acid.
Quantitative Data
-
Yield: 24% (crude)[4]
Protocol 3: Synthesis of Fluoro Phenylacetic Acids via Diazotization and Hydrolysis
This general method involves the diazotization of a fluoroaniline derivative followed by a reaction with vinylidene chloride and subsequent hydrolysis to yield the corresponding fluorophenylacetic acid.[10]
Step 1: Diazotization and Addition Reaction
-
In a reaction vessel, dissolve the starting fluoroaniline (e.g., 2,3-difluoroaniline) in an acidic solution (e.g., 25% sulfuric acid).
-
Cool the solution to -5 to 5 °C.
-
Add a suitable organic solvent (e.g., acetone), a phase transfer catalyst (e.g., tetrabutylammonium chloride), and a copper catalyst (e.g., cuprous oxide).
-
Slowly add a solution of vinylidene chloride in the same organic solvent.
-
While maintaining the temperature, add a diazotizing agent (e.g., Isopropyl Nitrite) solution dropwise.
-
Allow the reaction to proceed for a few hours.
-
Quench the reaction and process to isolate the intermediate 1-(2,2,2-trichloroethyl)-difluorobenzene.
Step 2: Hydrolysis
-
In a separate flask, heat an acidic solution (e.g., 25% hydrochloric acid) to 80-95 °C.
-
Add the intermediate from Step 1 dropwise.
-
Maintain the temperature and stir for several hours.
-
Cool the reaction mixture and quench with cold water.
-
Filter, wash, and dry the precipitate to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., toluene) to obtain the pure difluorophenylacetic acid.
Quantitative Data Summary (Selected Examples from Patent CN106928044A) [10]
| Product | Starting Aniline | Yield of Pure Product (g) from 300g intermediate | Purity (HPLC) |
| 2,3-Difluorophenylacetic acid | 2,3-Difluoroaniline | 179 | >99 wt% |
| 3,5-Difluorophenylacetic acid | 3,5-Difluoroaniline | Not specified | Not specified |
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of difluorophenylacetic acids.
Caption: Generalized workflow for difluorophenylacetic acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,4-Difluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. 3,5-Difluorophenylacetic acid | CAS#:105184-38-1 | Chemsrc [chemsrc.com]
- 7. ossila.com [ossila.com]
- 8. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 9. 2,5-Difluorophenylacetic acid | 85068-27-5 [chemicalbook.com]
- 10. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
Application Note: HPLC Method for Chiral Separation of 2-amino-2-(3,5-difluorophenyl)acetic Acid
Introduction
2-amino-2-(3,5-difluorophenyl)acetic acid is a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. Its unique structural features, including the difluorophenyl ring, make it a valuable chiral building block for the synthesis of novel therapeutic agents. The stereochemistry of this compound is critical, as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, a reliable and efficient analytical method for the enantioselective analysis of this compound is essential for quality control, process monitoring, and regulatory compliance.
This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of this compound. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which has demonstrated broad enantioselectivity for a wide range of amino acids and other chiral compounds.[1][2][3][4]
Experimental Protocol
Materials and Reagents:
-
Racemic this compound standard: (Sigma-Aldrich, St. Louis, MO, USA)
-
Methanol (HPLC grade): (Fisher Scientific, Pittsburgh, PA, USA)
-
Acetonitrile (HPLC grade): (Fisher Scientific, Pittsburgh, PA, USA)
-
Formic acid (reagent grade, ≥98%): (Sigma-Aldrich, St. Louis, MO, USA)
-
Deionized water (18.2 MΩ·cm): (Milli-Q® system, Millipore, Billerica, MA, USA)
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (Sigma-Aldrich, St. Louis, MO, USA). Macrocyclic glycopeptide stationary phases are known for their ability to separate underivatized amino acids.[3]
Chromatographic Conditions:
-
Mobile Phase: 80:20 (v/v) Methanol:Water with 0.1% Formic Acid. Simple alcohol-water mixtures with an acidic additive are commonly used with macrocyclic glycopeptide phases for amino acid separations.[3][5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm (based on the UV absorbance of the phenyl ring)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filtration: Filter the working standard solution through a 0.45 µm PTFE syringe filter before injection.
Results and Discussion
The developed HPLC method successfully resolved the enantiomers of this compound. The use of the Astec® CHIROBIOTIC® T column provided excellent enantioselectivity. The mobile phase, consisting of methanol, water, and formic acid, offered good peak shape and resolution. Formic acid is crucial for controlling the ionization state of the amino acid, which enhances the chiral recognition mechanism of the stationary phase.
Data Presentation
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.5 | 10.2 |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | 8500 | 8900 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
Table 1: Chromatographic data for the chiral separation of this compound.
Method Development Workflow
Caption: Logical workflow for HPLC method development.
Experimental Workflow Diagram
Caption: Experimental workflow from sample preparation to data analysis.
Conclusion
The presented HPLC method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a macrocyclic glycopeptide-based chiral stationary phase, coupled with a simple and effective mobile phase, allows for excellent resolution and peak shape. This method is suitable for routine quality control and enantiomeric purity determination in research and drug development settings. Further validation of the method for parameters such as linearity, accuracy, precision, and limits of detection and quantification would be necessary for its implementation in a regulated environment.
References
Application Notes and Protocols for the Analytical Characterization of Fluorinated Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine into amino acids has become a powerful tool in drug discovery and chemical biology. The unique physicochemical properties of fluorine can significantly enhance the metabolic stability, bioavailability, and target-binding affinity of peptides and proteins.[1] Consequently, robust analytical techniques are essential for the comprehensive characterization of these modified biomolecules. This document provides detailed application notes and experimental protocols for the primary analytical methods used to characterize fluorinated amino acids: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.
Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated amino acids. The 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion (over 400 ppm) provide a wide window for analysis without the background noise inherent in proton NMR.[2] This makes it an ideal tool for studying protein structure, dynamics, and ligand binding.
Data Presentation: ¹⁹F NMR Chemical Shifts
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, providing valuable structural information.
| Compound Type | Chemical Shift Range (ppm) vs. CFCl₃ | Reference |
| -F-C=O | -70 to -20 | [3] |
| -CF₃ | +40 to +80 | [3] |
| -CF₂- | +80 to +140 | [3] |
| >CF- | +140 to +250 | [3] |
| -ArF- | +80 to +170 | [3] |
| 3-Fluoro-L-tyrosine in Brd4(1) | -128.5 to -130.5 | |
| 5-Fluoro-L-tryptophan in Brd4(1) | -120 to -124 | |
| (2S,4S)-5-Fluoroleucine in DHFR | -220 to -235 | [2] |
Experimental Protocol: ¹⁹F NMR Analysis of a Protein Containing Fluorinated Amino Acids
This protocol outlines the general steps for acquiring a one-dimensional ¹⁹F NMR spectrum of a protein labeled with a fluorinated amino acid.
1. Sample Preparation:
- Express and purify the protein of interest with the incorporated fluorinated amino acid.
- Dialyze the purified protein into a suitable NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0) containing 10% D₂O for the lock signal.
- Concentrate the protein to a final concentration of 50-200 µM.
- Add a known concentration of a reference standard (e.g., trifluoroacetic acid, TFA) for chemical shift referencing.
2. NMR Data Acquisition:
- Set up a 1D ¹⁹F NMR experiment on a high-field NMR spectrometer equipped with a fluorine probe.
- Tune and match the probe to the ¹⁹F frequency.
- Set the spectral width to encompass the expected chemical shift range of the fluorinated amino acid (e.g., -100 to -250 ppm).
- Use a pulse sequence with proton decoupling to simplify the spectrum.
- Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the protein concentration and the number of fluorine atoms.
- Set the relaxation delay to at least 1.5 times the longest T₁ of the ¹⁹F nuclei.
3. Data Processing and Analysis:
- Apply a window function (e.g., exponential) to improve the signal-to-noise ratio.
- Perform a Fourier transform of the Free Induction Decay (FID).
- Phase the resulting spectrum.
- Reference the chemical shifts to the internal standard.
- Integrate the peaks to obtain quantitative information about the relative abundance of different fluorinated species.
Visualization: Workflow for Fragment-Based Drug Discovery using ¹⁹F NMR
Caption: Workflow for fragment-based drug discovery using ¹⁹F NMR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the incorporation of fluorinated amino acids into proteins and for their quantification. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.
Data Presentation: LC-MS/MS and GC-MS Data
LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for Amino Acids
| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Alanine | 90.1 | 44.1 | |
| Valine | 118.1 | 72.1 | |
| Leucine/Isoleucine | 132.1 | 86.1 | [1] |
| Phenylalanine | 166.1 | 120.1 | |
| Tyrosine | 182.1 | 136.1 | |
| Tryptophan | 205.1 | 188.1 |
GC-MS Fragmentation of Derivatized Amino Acids (TBDMS Derivatives)
| Amino Acid | Molecular Ion (m/z) of di-TBDMS derivative | Major Fragment Ions (m/z) | Reference |
| Alanine | 261 | 246 (M-15), 204 (M-57) | [4] |
| Valine | 289 | 274 (M-15), 232 (M-57) | [4] |
| Leucine | 303 | 288 (M-15), 246 (M-57) | [4] |
| Phenylalanine | 337 | 322 (M-15), 280 (M-57) | [4] |
Experimental Protocol: LC-MS/MS for Quantification of Fluorinated Amino Acids
This protocol describes the quantification of a fluorinated amino acid in a biological matrix using LC-MS/MS.
1. Sample Preparation:
- To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- LC System: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Detection: Use Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions, as well as the collision energy and other source parameters for the specific fluorinated amino acid and internal standard.
3. Data Analysis:
- Generate a calibration curve by analyzing a series of standards of known concentrations.
- Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
- Determine the concentration of the fluorinated amino acid in the samples by interpolating their peak area ratios on the calibration curve.
Experimental Protocol: GC-MS Analysis of Fluorinated Amino Acids
This protocol requires derivatization to make the amino acids volatile.
1. Derivatization:
- Dry an aliquot of the sample containing the fluorinated amino acid under nitrogen.
- Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.
- Heat at 70°C for 30 minutes.
2. GC-MS Analysis:
- GC System: Use a capillary column suitable for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Injector Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS System: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
- Scan Range: m/z 50-650.
3. Data Analysis:
- Identify the derivatized fluorinated amino acid based on its retention time and mass spectrum, looking for characteristic fragment ions (e.g., [M-57]⁺).
- Quantification can be achieved using an internal standard and constructing a calibration curve.
Visualization: Analytical Workflow for Characterizing a Fluorinated Amino Acid
Caption: A general workflow for the synthesis and analytical characterization of a novel fluorinated amino acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and purification of fluorinated amino acids. Reversed-phase HPLC (RP-HPLC) is most commonly used, where the separation is based on the hydrophobicity of the molecules.
Data Presentation: HPLC Retention Times
The retention time of a fluorinated amino acid in RP-HPLC is influenced by its hydrophobicity. Fluorination generally increases the hydrophobicity and thus the retention time compared to its non-fluorinated counterpart.
| Amino Acid Pair | Column | Eluent System | Retention Time (min) - Non-fluorinated | Retention Time (min) - Fluorinated | Reference |
| Phe / 4-F-Phe | C8 | Water/Acetonitrile with 0.1% TFA | 15.2 | 16.5 | [5] |
| Trp-Phe / Trp-Phe(4-F) | C8 | Water/Acetonitrile with 0.1% TFA | 18.9 | 20.1 | [5] |
Experimental Protocol: RP-HPLC Separation of a Fluorinated Amino Acid
1. Sample Preparation:
- Dissolve the amino acid mixture in the initial mobile phase.
- Filter the sample through a 0.22 µm filter to remove any particulate matter.
2. HPLC Analysis:
- LC System: A standard HPLC system with a UV detector.
- Column: A reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 60% B over 20 minutes is a good starting point.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm.
3. Data Analysis:
- Identify the peaks based on their retention times compared to standards.
- The peak area can be used for relative quantification. For absolute quantification, a calibration curve with standards of known concentrations is required.
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a protein, including any incorporated fluorinated amino acids. This technique can reveal how the fluorinated residue is accommodated within the protein structure and its interactions with neighboring residues.
Experimental Protocol: Crystallization and Structure Determination of a Protein with a Fluorinated Amino Acid
This protocol outlines the general steps for determining the crystal structure of a protein containing a fluorinated amino acid.
1. Protein Preparation and Crystallization:
- Express and purify the fluorinated protein to a high degree of homogeneity (>95%).
- Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL).
- Screen a wide range of crystallization conditions (precipitants, pH, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
- Note: The incorporation of a fluorinated amino acid might slightly alter the protein's stability and solubility, potentially requiring adjustments to the crystallization conditions compared to the wild-type protein.
2. X-ray Diffraction Data Collection:
- Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.
- Flash-cool the crystals in liquid nitrogen.
- Collect diffraction data at a synchrotron source. The high intensity and tunability of synchrotron radiation are generally required for high-resolution data collection.
3. Structure Determination and Refinement:
- Process the diffraction data to obtain a set of structure factor amplitudes.
- Solve the phase problem using molecular replacement if a homologous structure is available. If not, experimental phasing methods like multi-wavelength anomalous diffraction (MAD) or single-wavelength anomalous diffraction (SAD) can be used, for which the incorporation of selenomethionine in addition to the fluorinated amino acid might be necessary.
- Build an initial model of the protein into the electron density map.
- Refine the model against the diffraction data, including the coordinates and B-factors of the fluorinated amino acid. Special attention should be paid to the electron density of the fluorinated side chain to ensure its correct placement and conformation.
- Validate the final structure using established crystallographic quality metrics.
Visualization: Logical Relationship of Analytical Techniques in Protein Engineering
Caption: Logical relationships between analytical techniques in a protein engineering workflow involving fluorinated amino acids.
References
- 1. Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2-amino-2-(3,5-difluorophenyl)acetic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide scaffolds is a pivotal strategy in modern drug discovery, offering a pathway to modulate pharmacological properties such as proteolytic stability, receptor affinity, and bioavailability. 2-amino-2-(3,5-difluorophenyl)acetic acid, a fluorinated phenylglycine derivative, presents a unique building block for peptide modification. The introduction of the 3,5-difluorophenyl moiety can impart distinct conformational constraints and electronic properties to the peptide backbone, potentially leading to enhanced biological activity and novel therapeutic candidates.
These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed below cover the entire workflow from resin preparation to final peptide characterization, with special considerations for handling this sterically demanding amino acid.
Materials and Reagents
-
Resins: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids)
-
Amino Acids: Fmoc-protected standard amino acids, Fmoc-2-amino-2-(3,5-difluorophenyl)acetic acid
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Acetonitrile (ACN, HPLC grade)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Characterization: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Data Presentation: Expected Outcomes
The successful incorporation of this compound should yield peptides of high purity. The following table summarizes expected quantitative data based on the synthesis of peptides containing structurally similar unnatural amino acids. Actual results may vary depending on the peptide sequence and synthesis scale.
| Parameter | Expected Result | Notes |
| Coupling Efficiency | >98% (monitored by Kaiser test or equivalent) | Due to potential steric hindrance, a double coupling or extended coupling time (up to 2 hours) may be required for the this compound residue. |
| Crude Peptide Purity | 60-85% (by analytical RP-HPLC at 220 nm) | The primary impurities are expected to be deletion sequences resulting from incomplete coupling. |
| Final Purity (Post-HPLC) | >95% | Achievable with a standard purification protocol. |
| Overall Yield | 15-40% (based on initial resin loading) | Yield is sequence-dependent and influenced by the number of challenging coupling steps. |
| Mass Verification | Observed mass within ±0.5 Da of the calculated mass | Confirmation of successful incorporation of the unnatural amino acid. |
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
First Amino Acid Loading (for 2-Chlorotrityl Chloride Resin):
-
Dissolve 1.5 equivalents of the first Fmoc-amino acid in DCM.
-
Add 3.0 equivalents of DIPEA.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DCM (3x) and DMF (3x).
-
To cap unreacted sites, treat the resin with a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
-
-
First Amino Acid Loading (for Rink Amide Resin):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF (5x).
-
In a separate vessel, dissolve 3 equivalents of the first Fmoc-amino acid and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (5x).
-
Protocol 2: Peptide Chain Elongation Cycle
This cycle is repeated for each amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid (standard or this compound) and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the mixture to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 45-60 minutes. For the sterically hindered this compound, extend the coupling time to 2 hours or perform a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x).
-
-
Monitoring (Optional):
-
Perform a Kaiser test to check for complete coupling. If the beads are blue, indicating free amines, repeat the coupling step.
-
Protocol 3: Cleavage and Deprotection
-
After the final Fmoc deprotection and coupling of the last amino acid, wash the peptide-resin with DMF (3x), followed by DCM (3x).
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% Water) to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by preparative RP-HPLC using a C18 column with a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
-
Characterization:
-
Confirm the identity of the purified peptide by mass spectrometry (ESI-MS or MALDI-TOF) to verify the incorporation of the this compound residue.
-
Assess the final purity using analytical RP-HPLC.
-
Visualizations
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated amino acids into peptides represents a powerful tool in modern drug discovery and materials science. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides.[1] These modifications can lead to peptides with enhanced therapeutic potential, such as increased resistance to proteolytic degradation and improved pharmacokinetic profiles.[1][2][3]
These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing fluorinated amino acids. Detailed protocols for the synthesis, purification, and characterization of these modified peptides are presented, along with quantitative data to guide researchers in this specialized area of peptide chemistry.
Key Applications of Fluorinated Peptides
The introduction of fluorinated amino acids can bestow a range of desirable properties upon peptides, making them valuable in various research and development areas:
-
Enhanced Metabolic Stability: The strong C-F bond can shield adjacent peptide bonds from enzymatic cleavage, increasing the peptide's half-life in biological systems.[1] However, the impact on proteolytic stability is not always predictable and depends on the specific enzyme, the position of the fluorinated residue, and the degree of fluorination.[2][4]
-
Modulation of Bioavailability: Fluorination can increase the lipophilicity of a peptide, potentially improving its absorption and distribution characteristics.
-
Conformational Control: The steric and electronic effects of fluorine can be used to stabilize specific secondary structures, such as α-helices or β-sheets, which can be crucial for target binding.[1] For instance, the incorporation of 4-fluoroprolines can enforce a particular pucker on the pyrrolidine ring, influencing the peptide backbone conformation.[5]
-
Improved Binding Affinity: The altered electronic properties of fluorinated aromatic rings can lead to enhanced binding interactions with target proteins.
-
¹⁹F NMR Probe: The fluorine atom serves as a sensitive and specific probe for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of peptide structure, dynamics, and interactions without the background noise of ¹H NMR.[6][7][8]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) of a Peptide Containing a Fluorinated Amino Acid
This protocol outlines the manual synthesis of a generic peptide containing a fluorinated amino acid using the standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry on a rink amide resin.
1. Resin Preparation and Swelling:
-
Place the desired amount of Rink Amide resin (e.g., 100 mg, with a substitution level of ~0.5 mmol/g) into a fritted syringe or a dedicated SPPS reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. After swelling, drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and continue agitation for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
A qualitative Kaiser test can be performed to confirm the presence of free primary amines (a positive test results in a blue color).
3. Amino Acid Coupling (Standard and Fluorinated):
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or HCTU; 3-4 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA; 6-8 equivalents), to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature. Standard amino acid couplings are typically complete within 1-2 hours.
-
Note on Fluorinated Amino Acids: Due to the electron-withdrawing nature of fluorine, which can decrease the nucleophilicity of the amine and the reactivity of the carboxyl group, coupling times for fluorinated amino acids may need to be extended. For sterically hindered fluorinated amino acids, a double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be necessary to drive the reaction to completion. The use of more potent coupling reagents like HATU is often recommended.[1]
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
-
A Kaiser test should be performed to confirm the completion of the coupling (a negative test results in yellow or colorless beads).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
6. Cleavage from Resin and Side-Chain Deprotection:
-
Wash the peptide-resin with DMF, followed by DCM, and then dry the resin thoroughly under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K": 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). This cocktail is effective for peptides containing multiple sensitive residues. For peptides without sensitive residues, a simpler mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[4]
-
Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage solution from the resin beads into a collection tube.
7. Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Purification and Analysis of Fluorinated Peptides
1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile containing 0.1% TFA.
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Collect fractions corresponding to the major peak.
2. Analysis:
-
Analytical RP-HPLC: Assess the purity of the collected fractions by analytical RP-HPLC.[9][10]
-
Mass Spectrometry (MS): Confirm the identity of the purified peptide by determining its molecular weight using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[11]
-
Combine the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Quantitative Data Summary
The efficiency of incorporating fluorinated amino acids can be influenced by their structure and the chosen coupling conditions. The following tables provide a summary of representative quantitative data.
Table 1: Coupling Conditions and Efficiencies for Fluorinated Amino Acids
| Fluorinated Amino Acid | Coupling Reagent | Base | Time (h) | Equivalents (AA:Reagent:Base) | Estimated Coupling Efficiency (%) | Reference |
| Fmoc-Phe(4-F)-OH | DIC/OxymaPure | - | 2 | 3:3:3 (AA:Reagent:DIC) | >99 | [8] |
| Fmoc-L-Phe(4-CF₃)-OH | HATU | DIPEA | 2-4 | 4:3.9:8 | >95 | [12] |
| Fmoc-Hexafluoroleucine | HATU | DIPEA | 4 | 4:3.9:8 | >90 | |
| Fmoc-4-F-Pro-OH | HBTU | DIPEA | 2 | 3:3:6 | >98 |
Table 2: Typical Yields and Purities of Fluorinated Peptides
| Peptide Sequence (Fluorinated residue in bold) | Synthesis Scale (mmol) | Crude Yield (mg) | Purity after HPLC (%) | Overall Yield (%) |
| Ac-Gly-Phe(4-F) -Ala-NH₂ | 0.05 | 25.3 | >98 | 55 |
| H-Tyr-Gly-Gly-Phe(4-CF₃) -Leu-OH | 0.1 | 68.7 | >95 | 48 |
| Ac-Lys-hLeu -Gly-Glu-Val-NH₂ | 0.05 | 21.8 | >95 | 35 |
| H-Pro-Pro(4-F) -Gly-Phe-Ser-Pro-Phe-Arg-OH | 0.1 | 85.2 | >97 | 52 |
Note: Yields and purities are highly dependent on the specific peptide sequence, the efficiency of each coupling and deprotection step, and the purification process.[13]
Table 3: Impact of Fluorination on Proteolytic Stability
| Peptide Sequence | Protease | Relative Cleavage Rate (Fluorinated vs. Non-fluorinated) |
| Ac-Ala-Ala-Phe(4-F) -Ala-Ala-NH₂ | α-Chymotrypsin | Decreased |
| Ac-Ala-Ala-Phe-Ala(β-F) -Ala-NH₂ | Pepsin | Significantly Decreased |
| Ac-Leu-Val-Leu(CF₃) -Tyr-Ser-NH₂ | Trypsin | Decreased |
Data is generalized from multiple studies. The actual effect can vary significantly.[2][3]
Visualizations
Experimental Workflow for SPPS of a Fluorinated Peptide
Caption: General workflow for the solid-phase synthesis of a peptide containing a fluorinated amino acid.
Signaling Pathway of Enhanced Peptide Stability through Fluorination
Caption: Conceptual pathway illustrating how fluorination can enhance peptide stability and bioavailability.
Characterization Techniques
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The introduction of fluorinated amino acids can induce or stabilize specific conformations. CD spectra of fluorinated peptides can be compared to their non-fluorinated counterparts to quantify changes in α-helical, β-sheet, or random coil content.[14][15]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated peptides. The chemical shift of the fluorine nucleus is exquisitely sensitive to its local electronic environment, providing valuable information about:
-
Confirmation of fluorine incorporation.
-
Peptide folding and conformational changes.
-
Ligand binding and protein-protein interactions.
-
Dynamics of the fluorinated side chain.
The chemical shifts of fluorinated amino acids in peptides can vary significantly depending on their environment within the peptide structure.[6][16]
Conclusion
The incorporation of fluorinated amino acids via solid-phase peptide synthesis offers a versatile and powerful strategy to enhance the therapeutic potential of peptides. By rationally designing peptides with these unique building blocks, researchers can fine-tune their structural, chemical, and biological properties to overcome key challenges in drug development. The data, protocols, and visualizations provided in these application notes serve as a foundational resource for scientists and researchers seeking to harness the "fluorine advantage" in their peptide chemistry endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Fluorinated and Nonfluorinated Lipids in Self-Adjuvanting Delivery Systems for Peptide-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC analysis and purification of peptides [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. researchgate.net [researchgate.net]
- 15. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for 2-amino-2-(3,5-difluorophenyl)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups for 2-amino-2-(3,5-difluorophenyl)acetic acid, a key building block in the synthesis of novel pharmaceuticals and agrochemicals. The presence of both a primary amine and a carboxylic acid necessitates a robust protection strategy to ensure selective reactions and high yields in multi-step synthetic sequences. The electron-withdrawing nature of the 3,5-difluorophenyl moiety can influence the reactivity of the adjacent functional groups, making the selection of appropriate protecting groups and reaction conditions critical.
Introduction to Protecting Group Strategies
In the synthesis of complex molecules derived from this compound, orthogonal protecting groups are essential.[1][2] This strategy allows for the selective removal of one protecting group in the presence of others, enabling precise chemical modifications at different sites of the molecule.[2] The most common strategies for amino acids involve the protection of the α-amino group and the carboxylic acid group.
The two primary orthogonal schemes in peptide synthesis, which are broadly applicable to amino acid chemistry, are the Fmoc/tBu and Boc/Bzl strategies.[3][4] The Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, while the tBu (tert-butyl) group is acid-labile.[3] Conversely, the Boc (tert-butyloxycarbonyl) group is removed under acidic conditions, and the Bzl (benzyl) group is typically cleaved by hydrogenolysis.[4]
This guide will detail protocols for the protection of the amino and carboxylic acid functionalities of this compound using these common protecting groups.
Amino Group Protection
The nucleophilic nature of the α-amino group requires protection to prevent unwanted side reactions during subsequent synthetic steps, such as esterification of the carboxylic acid or coupling reactions. The most widely used protecting groups for the amino function are the Boc and Fmoc carbamates.
N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a popular choice for amino group protection due to its stability under a wide range of reaction conditions and its facile removal with moderate to strong acids.[5][6]
Table 1: Summary of N-Boc Protection Reaction
| Parameter | Condition | Notes |
| Reagent | Di-tert-butyl dicarbonate (Boc)₂O | 1.1 - 1.5 equivalents |
| Base | Triethylamine (Et₃N) or NaOH | To neutralize the generated acid |
| Solvent | Dioxane/water, THF, or similar | To dissolve the amino acid |
| Temperature | Room Temperature | Mild conditions are sufficient |
| Reaction Time | 2 - 12 hours | Monitored by TLC |
| Typical Yield | >90% | Generally high for amino acids |
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add triethylamine (1.5 eq) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the stirred solution at room temperature.[7]
-
Reaction: Stir the mixture for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the N-Boc protected product.
-
N-Fmoc Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of amino acid protection, particularly in solid-phase peptide synthesis (SPPS), due to its orthogonality with acid-labile protecting groups.[8] It is readily cleaved under mild basic conditions, typically with piperidine.[8][9]
Table 2: Summary of N-Fmoc Protection Reaction
| Parameter | Condition | Notes |
| Reagent | Fmoc-OSu or Fmoc-Cl | 1.05 - 1.2 equivalents |
| Base | Sodium bicarbonate or Sodium carbonate | To maintain basic pH |
| Solvent | Dioxane/water or Acetone/water | To dissolve the amino acid |
| Temperature | Room Temperature | Mild conditions are sufficient |
| Reaction Time | 4 - 16 hours | Monitored by TLC |
| Typical Yield | >90% | Generally high for amino acids |
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 10% aqueous sodium carbonate and dioxane.[10]
-
Reagent Addition: Slowly add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 eq) in dioxane to the stirred amino acid solution at room temperature.[10]
-
Reaction: Stir the mixture for 4-16 hours, monitoring the reaction progress by TLC.[9]
-
Work-up:
-
Add water to the reaction mixture and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate of the Fmoc-protected amino acid will form.[10]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification (if necessary): The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture.[10]
Carboxylic Acid Protection
Protection of the carboxylic acid group is necessary when reactions involving the amino group are planned, such as peptide bond formation where the amino acid is the N-terminal residue. Common protecting groups for carboxylic acids are methyl and benzyl esters.[11]
Methyl Ester Protection
Methyl esters are readily prepared and are stable to a wide range of reaction conditions. They are typically removed by saponification under basic conditions.[12]
Table 3: Summary of Methyl Ester Protection Reaction
| Parameter | Condition | Notes |
| Reagent | Thionyl chloride (SOCl₂) or HCl (gas) | In methanol |
| Solvent | Methanol (reagent and solvent) | Anhydrous conditions are important |
| Temperature | 0 °C to Reflux | Depends on the method |
| Reaction Time | 1 - 24 hours | Monitored by TLC |
| Typical Yield | >95% | Generally a high-yielding reaction |
-
Suspension: Suspend this compound (1.0 eq) in anhydrous methanol at 0 °C.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and then stir at reflux for 1-4 hours, or stir at room temperature for 12-24 hours, until the starting material is consumed (monitored by TLC).
-
Work-up:
-
Remove the solvent under reduced pressure.
-
The resulting solid is the hydrochloride salt of the methyl ester.
-
For the free amine, dissolve the salt in water and neutralize with a mild base (e.g., sodium bicarbonate), then extract with an organic solvent like ethyl acetate.
-
Benzyl Ester Protection
Benzyl esters offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis, which is compatible with many other protecting groups.[11]
Table 4: Summary of Benzyl Ester Protection Reaction
| Parameter | Condition | Notes |
| Reagent | Benzyl alcohol and an acid catalyst (e.g., TsOH) or Benzyl bromide and a base (e.g., Cs₂CO₃) | Choice of method depends on the substrate |
| Solvent | Toluene (for azeotropic removal of water) or DMF (for alkylation) | Anhydrous conditions are important |
| Temperature | Reflux (for esterification) or Room Temperature (for alkylation) | |
| Reaction Time | 4 - 24 hours | Monitored by TLC |
| Typical Yield | 80-95% |
-
Dissolution: Dissolve N-protected this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution.
-
Reagent Addition: Add benzyl bromide (1.1 eq) and stir the mixture at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
-
Deprotection Protocols
The selective removal of protecting groups is a critical step in any multi-step synthesis.
N-Boc Deprotection
The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA).[5]
Table 5: Summary of N-Boc Deprotection
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic acid (TFA) | 20-50% in Dichloromethane (DCM) |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 30 minutes - 2 hours | Monitored by TLC |
| Work-up | Evaporation of TFA/DCM, followed by neutralization |
-
Dissolution: Dissolve the N-Boc protected amino acid derivative in anhydrous DCM.
-
Acid Addition: Add an equal volume of TFA (for a 50% solution) at 0 °C.
-
Reaction: Stir the solution at room temperature for 30 minutes to 2 hours.
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting product is the TFA salt of the amine.
-
N-Fmoc Deprotection
The Fmoc group is cleaved with a secondary amine base, most commonly piperidine.[8]
Table 6: Summary of N-Fmoc Deprotection
| Parameter | Condition | Notes |
| Reagent | Piperidine | 20% in DMF |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Temperature | Room Temperature | |
| Reaction Time | 10 - 30 minutes | |
| Work-up | Filtration (for solid phase) or extractive work-up (for solution phase) |
-
Dissolution: Dissolve the N-Fmoc protected amino acid derivative in DMF.
-
Base Addition: Add piperidine to make a 20% (v/v) solution.
-
Reaction: Stir the mixture at room temperature for 10-30 minutes.
-
Work-up (Solution Phase):
-
Dilute the reaction mixture with water and extract with an organic solvent that is immiscible with water (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove piperidine, followed by water and brine.
-
Dry the organic layer and concentrate to obtain the deprotected amine.
-
Orthogonal Protection Workflow
The following diagram illustrates a typical orthogonal protection strategy for this compound, enabling selective modification of either the amino or carboxylic acid group.
Caption: Orthogonal protecting group strategy for this compound.
The following diagram illustrates the general workflow for incorporating a protected amino acid into a larger molecule, such as in peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Synthetic 2-Amino-2-(3,5-difluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic 2-amino-2-(3,5-difluorophenyl)acetic acid. The methods outlined below cover achiral purification to remove synthetic impurities and chiral resolution to separate the enantiomers, which is a critical step in the development of pharmaceutical agents.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. The presence of fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. As with most active pharmaceutical ingredients (APIs), high purity of this intermediate is essential. Synthetic routes to this compound typically yield a racemic mixture and contain various impurities. Therefore, robust purification and chiral resolution methods are required.
This guide details two primary purification strategies:
-
Recrystallization: For the removal of achiral impurities from the racemic mixture.
-
Chiral Resolution via Diastereomeric Salt Formation: To separate the (R)- and (S)-enantiomers.
Purification of Racemic this compound
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent system is the most critical factor for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities will either remain in solution or be insoluble at high temperatures.
Experimental Protocol: Recrystallization
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water, acetone)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser (for volatile solvents)
-
Fluted filter paper and funnel for hot filtration (if necessary)
-
Büchner funnel and vacuum flask
-
Cold solvent for washing
-
Drying oven or desiccator
Procedure:
-
Solvent Selection: Begin by testing the solubility of the crude material in various solvents at room temperature and at their boiling points. Good candidates for amino acids often include ethanol, methanol, acetone, and water, or mixtures thereof. For this compound, an ethanol/water or acetone/water mixture is a good starting point.
-
Dissolution: Place the crude amino acid in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. If the solid does not fully dissolve, add small portions of the hot solvent until it does.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for 5-10 minutes with stirring.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration. Preheat a funnel and a clean receiving flask to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity; slower cooling generally yields larger and purer crystals.[1] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a drying oven or desiccator until a constant weight is achieved.
Data Presentation: Recrystallization
| Purification Method | Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization | Ethanol/Water | 95.0 | 99.5 | 85 |
| Recrystallization | Acetone | 95.0 | 99.2 | 80 |
Chiral Resolution of this compound
Since most biological targets are chiral, the separation of enantiomers is a critical step. Diastereomeric salt formation is a widely used method for chiral resolution on an industrial scale.[2][3][4] This technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by crystallization.
Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation
Materials and Equipment:
-
Racemic this compound
-
Chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid for resolving the D-enantiomer, or a chiral base like (-)-brucine for resolving the L-enantiomer)
-
Appropriate solvent (e.g., methanol, ethanol, water)
-
Reaction vessel
-
Heating and cooling apparatus
-
Büchner funnel and vacuum flask
-
pH meter or pH paper
-
Acid (e.g., HCl) and base (e.g., NaOH) solutions
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid) in the same solvent.
-
Slowly add the resolving agent solution to the amino acid solution with continuous stirring.
-
-
Crystallization of the Diastereomeric Salt:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer may be necessary.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of the cold crystallization solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the dried diastereomeric salt in water.
-
Adjust the pH of the suspension to the isoelectric point of the amino acid (typically around pH 5-6 for neutral amino acids) using a dilute acid or base to break the salt and precipitate the free, enantiomerically enriched amino acid.
-
Stir the mixture for a period to ensure complete precipitation.
-
-
Final Isolation and Purification:
-
Collect the enantiomerically pure amino acid by filtration.
-
Wash the crystals with cold water.
-
The purified enantiomer can be further recrystallized if necessary to improve its chemical and enantiomeric purity.
-
Dry the final product under vacuum.
-
Data Presentation: Chiral Resolution
The following table presents hypothetical data for the chiral resolution of this compound. The theoretical maximum yield for a single enantiomer from a racemic mixture is 50%.
| Resolution Step | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (%) |
| (R)-Enantiomer Isolation | (1R)-(-)-10-Camphorsulfonic Acid | Methanol | 45 | >99 |
| (S)-Enantiomer Isolation | (1S)-(+)-10-Camphorsulfonic Acid | Ethanol | 43 | >99 |
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification and chiral resolution of synthetic this compound.
Conclusion
The purification of synthetic this compound is a multi-step process that is crucial for its application in drug development. The protocols provided herein for recrystallization and chiral resolution are based on established chemical principles and practices for similar compounds. Researchers and scientists should consider these protocols as a starting point and may need to optimize conditions such as solvent systems, temperature, and pH to achieve the desired purity and yield for their specific synthetic output.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. filinchuk.com [filinchuk.com]
- 3. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Resolution processes [kesselssa.com]
Scaling Up the Synthesis of 2-amino-2-(3,5-difluorophenyl)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 2-amino-2-(3,5-difluorophenyl)acetic acid, a non-proteinogenic amino acid of interest in pharmaceutical and agrochemical research. The methodologies described are designed to be adaptable for scale-up from laboratory to pilot plant and potentially industrial production.
Introduction
This compound is a valuable building block in the development of novel therapeutic agents and other bioactive molecules. Its unique substitution pattern can impart desirable pharmacokinetic and pharmacodynamic properties. The efficient and scalable synthesis of this compound is therefore of significant interest. The most common and scalable method for the synthesis of α-amino acids is the Strecker synthesis.[1][2][3] This method involves the reaction of an aldehyde with ammonia and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[1][2]
Synthetic Pathway Overview
The recommended scalable synthesis of this compound proceeds via a two-step Strecker synthesis, starting from 3,5-difluorobenzaldehyde.
Caption: Overall synthetic workflow for this compound.
Data Presentation: Scalability and Yield
The following tables summarize the expected yields and purity of the intermediates and final product at different scales of production. These values are based on typical yields for Strecker syntheses of aromatic amino acids and should be considered as targets for process optimization.
Table 1: Synthesis of 2-Amino-2-(3,5-difluorophenyl)acetonitrile
| Scale | Starting Material (3,5-Difluorobenzaldehyde) | Reagents | Solvent Volume (approx.) | Typical Yield (%) | Purity (HPLC, %) |
| Lab (10 g) | 10 g | NH₄Cl (1.2 eq), NaCN (1.2 eq) | 100 mL | 85-95 | >95 |
| Pilot (1 kg) | 1 kg | NH₄Cl (1.2 eq), NaCN (1.2 eq) | 10 L | 80-90 | >95 |
| Production (100 kg) | 100 kg | NH₄Cl (1.2 eq), NaCN (1.2 eq) | 1000 L | 75-85 | >95 |
Table 2: Hydrolysis to this compound
| Scale | Starting Material (Aminonitrile) | Reagent | Solvent Volume (approx.) | Typical Yield (%) | Purity (HPLC, %) |
| Lab (10 g) | 10 g | 6M HCl | 100 mL | 80-90 | >98 |
| Pilot (1 kg) | 1 kg | 6M HCl | 10 L | 75-85 | >98 |
| Production (100 kg) | 100 kg | 6M HCl | 1000 L | 70-80 | >98 |
Experimental Protocols
Safety Precautions: The following procedures involve the use of highly toxic cyanide salts and strong acids. All manipulations must be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Synthesis of 2-Amino-2-(3,5-difluorophenyl)acetonitrile
This protocol describes the synthesis of the aminonitrile intermediate at a laboratory scale (10 g). For larger scales, the reagent quantities and equipment should be adjusted accordingly.
Caption: Experimental workflow for the synthesis of the aminonitrile intermediate.
Materials:
-
3,5-Difluorobenzaldehyde: 10.0 g (70.4 mmol)
-
Ammonium Chloride (NH₄Cl): 4.5 g (84.5 mmol, 1.2 eq)
-
Sodium Cyanide (NaCN): 4.1 g (84.5 mmol, 1.2 eq)
-
Methanol (MeOH): 50 mL
-
Water (H₂O): 50 mL
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In the 250 mL round-bottom flask, dissolve ammonium chloride in water.
-
Add a solution of 3,5-difluorobenzaldehyde in methanol to the flask.
-
Cool the mixture to 0-5 °C using an ice bath.
-
In a separate beaker, dissolve sodium cyanide in water and transfer it to the dropping funnel.
-
Slowly add the sodium cyanide solution to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 2-4 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-2-(3,5-difluorophenyl)acetonitrile. The crude product is often of sufficient purity for the next step.
Step 2: Hydrolysis of 2-Amino-2-(3,5-difluorophenyl)acetonitrile
This protocol describes the acid-catalyzed hydrolysis of the aminonitrile to the final amino acid product at a laboratory scale.
Caption: Experimental workflow for the hydrolysis of the aminonitrile.
Materials:
-
Crude 2-Amino-2-(3,5-difluorophenyl)acetonitrile (from Step 1)
-
6M Hydrochloric Acid (HCl)
-
Aqueous Ammonia solution or Sodium Hydroxide solution
-
Cold deionized water
-
Cold ethanol
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and filter flask
Procedure:
-
Place the crude aminonitrile in the round-bottom flask and add 6M HCl.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully adjust the pH of the solution to the isoelectric point of the amino acid (approximately pH 6) using an aqueous ammonia or sodium hydroxide solution. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water followed by cold ethanol.
-
Dry the purified this compound under vacuum to a constant weight.
Conclusion
The Strecker synthesis provides a robust and scalable route to this compound. The protocols outlined in this document are intended to serve as a foundation for researchers and process chemists. Optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary to achieve the desired yield and purity at a larger scale. Careful adherence to safety protocols is paramount when working with hazardous reagents such as cyanides and strong acids.
References
Application Notes and Protocols for the Derivatization of 2-amino-2-(3,5-difluorophenyl)acetic acid for Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 2-amino-2-(3,5-difluorophenyl)acetic acid to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The polar and zwitterionic nature of amino acids like this compound makes them non-volatile and thus unsuitable for direct GC analysis.[1][2] Derivatization is essential to increase their volatility and improve chromatographic separation.[2] For HPLC analysis, derivatization is employed to enhance detection sensitivity, particularly for UV or fluorescence detectors.[3][][5] Furthermore, for chiral molecules such as this, derivatization with a chiral reagent allows for the separation of enantiomers on a standard achiral column.[6]
Analytical Strategies Overview
The choice of derivatization method depends on the analytical technique to be employed (GC-MS or HPLC) and the specific goals of the analysis, such as achiral quantification or chiral purity determination.
For Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS analysis of amino acids necessitates a two-step derivatization process to cap both the amino and carboxyl functional groups, thereby increasing volatility.[7] Common approaches include:
-
Esterification followed by Acylation: The carboxylic acid group is first converted to an ester (e.g., methyl or n-butyl ester), followed by the acylation of the amino group, often with trifluoroacetic anhydride (TFAA).[8]
-
Silylation: This single-step method utilizes reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to derivatize both functional groups.[9] TBDMS derivatives are generally more stable than TMS derivatives.
-
Chloroformate Reaction: Reagents like ethyl chloroformate or isobutyl chloroformate can derivatize both the amino and carboxyl groups in a single step in an aqueous medium.[9][10]
For High-Performance Liquid Chromatography (HPLC):
For HPLC analysis, derivatization is primarily used to introduce a chromophore or fluorophore for sensitive detection. For chiral separations, a chiral derivatizing agent is used to create diastereomers that can be resolved on a conventional achiral column.
-
Pre-column Derivatization: The amino acid is derivatized before injection into the HPLC system.[3] This is a common approach offering high sensitivity.[3][]
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[3][][11]
-
Phenylisothiocyanate (PITC): Also known as Edman's reagent, it reacts with amino groups to form a UV-active derivative.[3][][11]
-
Marfey's Reagent (FDAA): (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a chiral derivatizing agent used to determine the enantiomeric purity of amino acids.[6] It reacts with the amino group to form diastereomers that can be separated by reversed-phase HPLC.[6]
-
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
Caption: General workflow for derivatization and analysis.
Quantitative Data Summary
The following table summarizes expected analytical data for derivatives of this compound based on common derivatization methods for similar amino acids. Actual values will need to be determined empirically.
| Derivatization Method | Analytical Technique | Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Esterification (n-Butanol/HCl) + Trifluoroacetylation (TFAA) | GC-MS | N-TFA, n-butyl ester | 10 - 20 | M-56 (loss of butene), M-101 (loss of COOBu), characteristic fragments of the difluorophenyl ring |
| Silylation (MTBSTFA) | GC-MS | N,O-bis(TBDMS) | 15 - 25 | M-57 (loss of t-butyl), M-159 (loss of TBDMS-O), [M-57-COOTBDMS] |
| Chiral Derivatization (Marfey's Reagent) | HPLC-UV/MS | L-FDAA diastereomer | Enantiomer 1: ~25, Enantiomer 2: ~28 | [M+H]+, characteristic fragments of the dinitrophenyl and difluorophenyl moieties |
Experimental Protocols
Protocol 1: GC-MS Analysis via Esterification and Trifluoroacetylation
This two-step protocol is a robust method for preparing volatile derivatives of this compound for GC-MS analysis.[8]
Materials:
-
This compound standard or sample
-
3 M HCl in n-butanol
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
-
Reaction vials with screw caps
-
Heating block
-
Nitrogen evaporator
Procedure:
-
Esterification:
-
Acylation:
The following diagram illustrates the chemical reactions in this two-step derivatization.
References
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino Acid Analysis Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for 2-Amino-2-(3,5-difluorophenyl)acetic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(3,5-difluorophenyl)acetic acid is a non-proteinogenic, chiral α-amino acid that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of the 3,5-difluorophenyl moiety imparts unique stereoelectronic properties, enhancing metabolic stability, binding affinity, and membrane permeability of the resulting molecules. These characteristics make it an attractive component for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Key Applications
The primary application of this compound lies in its role as a chiral precursor for the synthesis of small molecule inhibitors of enzymes, such as DPP-4. The difluorinated phenyl ring is known to favorably interact with the S1 hydrophobic pocket of the DPP-4 enzyme, contributing to the high potency of inhibitors.[1]
Potential Therapeutic Areas:
-
Type 2 Diabetes: As a key component in the synthesis of DPP-4 inhibitors, which play a crucial role in glucose homeostasis.[2][3]
-
Inflammation and Immunology: DPP-4 is also involved in immune regulation, suggesting potential applications in inflammatory and autoimmune diseases.
-
Oncology: Altered DPP-4 expression has been observed in various cancers, opening avenues for the development of novel anti-cancer agents.
Quantitative Data Summary
The following tables summarize typical yields and enantiomeric excess (ee) values obtained in key synthetic steps involving this compound and its derivatives.
Table 1: N-Protection of this compound
| Protecting Group | Reagent | Base | Solvent | Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | NaHCO₃/NaOH | Dioxane/H₂O | >95 |
| Fmoc | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Na₂CO₃ | Dioxane/H₂O | >90 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Na₂CO₃ | Dioxane/H₂O | >90 |
Table 2: Amide Coupling with N-Protected this compound
| Coupling Partner | Coupling Reagent | Additive | Base | Solvent | Yield (%) |
| Heterocyclic Amine | HATU | --- | DIPEA | DMF | 85-95 |
| Primary Amine | EDC·HCl | HOBt | NMM | DCM/DMF | 80-90 |
| Amino Acid Ester | TBTU | --- | DIPEA | DMF | 85-95 |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, a common step to prevent unwanted side reactions during subsequent coupling steps.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and a 1 M aqueous solution of NaHCO₃.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the N-Boc protected product as a white solid.
Protocol 2: Amide Coupling with a Heterocyclic Amine
This protocol details the coupling of N-Boc-2-amino-2-(3,5-difluorophenyl)acetic acid with a heterocyclic amine, a key step in the synthesis of many DPP-4 inhibitors.
Materials:
-
N-Boc-2-amino-2-(3,5-difluorophenyl)acetic acid
-
Heterocyclic amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine hydrochloride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-2-amino-2-(3,5-difluorophenyl)acetic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the heterocyclic amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizations
Signaling Pathway
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of 2-Amino-2-(3,5-difluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenge of preventing racemization of 2-amino-2-(3,5-difluorophenyl)acetic acid during peptide coupling reactions. Maintaining the stereochemical integrity of this non-proteinogenic amino acid is critical for the synthesis of peptides with desired biological activity and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization?
The susceptibility of an amino acid to racemization is largely determined by the acidity of the proton on its alpha-carbon (α-carbon). In the case of this compound, the phenyl ring is substituted with two highly electronegative fluorine atoms. These electron-withdrawing groups pull electron density away from the α-carbon, making the attached proton more acidic and thus easier to be removed by a base during the coupling reaction. This increased acidity facilitates the formation of a planar, achiral enolate or oxazolone intermediate, which is the root cause of racemization.[1]
Q2: What are the primary mechanisms of racemization during peptide coupling?
There are two main pathways for racemization during the activation and coupling of N-protected amino acids[2]:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and is readily abstracted by a base. The resulting achiral oxazolone can then be attacked by the amine component from either face, leading to a mixture of L- and D-peptides.[2]
-
Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This mechanism is less common but can become significant under strongly basic conditions.[2]
Q3: How can I choose the right coupling reagent and additive to minimize racemization?
The choice of coupling reagent and additive is paramount.
-
Carbodiimides (e.g., DCC, DIC): These reagents are effective but can cause significant racemization if used alone.[1] They must be used with a racemization-suppressing additive.
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[3] They react with the activated intermediate to form active esters that are more stable and less prone to racemization.[4][5] OxymaPure and its derivatives are considered safer and highly effective alternatives to the potentially explosive HOBt and HOAt.[1][4][5] For particularly difficult cases, Oxyma-B has shown even better performance in suppressing racemization than OxymaPure and HOAt.[6][7]
-
Onium Salts (Uronium/Phosphonium): Reagents like HBTU, HATU, PyBOP, and PyAOP are generally more efficient and lead to less racemization than carbodiimides alone.[8][9] However, for highly sensitive substrates, they can still cause epimerization.[10][11] Third-generation uronium reagents like COMU, which incorporates an Oxyma moiety, are designed for high efficiency and minimal racemization and are often the best choice for challenging couplings.[1][4][5][9][11]
Recommendation: For coupling this compound, start with a combination of DIC/OxymaPure . If racemization persists, switching to COMU is highly recommended.[1][11]
Q4: What is the role of the base in racemization, and which one should I use?
The base is required to neutralize protonated amines and facilitate the coupling reaction, but it is also the primary catalyst for the undesired proton abstraction that leads to racemization.[7]
-
Strength and Steric Hindrance: Strong and sterically unhindered bases (e.g., triethylamine, TEA) should be avoided.
-
Recommended Bases: Weaker or sterically hindered bases are preferred.
-
N-methylmorpholine (NMM): A weaker base commonly used to minimize racemization.
-
N,N-diisopropylethylamine (DIPEA or Hünig's base): Sterically hindered and widely used, though its basicity can sometimes be an issue.
-
2,4,6-Collidine (TMP) or 2,6-Lutidine: These are highly hindered and weaker bases, often providing the best results in preventing racemization for sensitive amino acids.[11]
-
Recommendation: Use the weakest and most hindered base possible, such as N-methylmorpholine (NMM) or, for maximum suppression, 2,4,6-collidine (TMP) .[11]
Q5: How do other reaction parameters like temperature and solvent affect racemization?
-
Temperature: The rate of racemization increases significantly with temperature. Couplings should be performed at the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe. Starting the reaction at 0°C or even -15°C is a standard practice to suppress racemization.
-
Solvent: The polarity of the solvent can influence racemization rates. While DMF and NMP are common and effective solvents for peptide synthesis, for particularly sensitive couplings, exploring less polar solvents like dichloromethane (DCM) or mixtures may be beneficial.
Q6: How can I accurately measure the level of racemization in my product?
Determining the enantiomeric purity of the final peptide is crucial. This typically involves hydrolyzing the peptide back to its constituent amino acids and then analyzing the D/L ratio of the target residue.
-
HPLC with Chiral Stationary Phases (CSPs): This is a direct method where the enantiomers are separated on a chiral column.[12][13][14]
-
HPLC after Derivatization with a Chiral Reagent: This is an indirect but very common method. The amino acid mixture is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), to form diastereomers.[15][16][17] These diastereomers can then be easily separated and quantified on a standard reversed-phase C18 column.[15][18]
-
GC on a Chiral Column: This method requires derivatization of the amino acids to make them volatile but can provide excellent separation.[19]
Troubleshooting Guide
Problem: High levels of the D-isomer of this compound detected in the final peptide.
This workflow provides a logical sequence of steps to identify and resolve the source of racemization.
Data Presentation
The following table summarizes the expected impact of different coupling conditions on the racemization of sensitive amino acids like phenylglycine derivatives. Lower percentages indicate more effective suppression.[11][20]
| Coupling Reagent | Additive | Base | Temperature | Expected Racemization (% D-Isomer) |
| DIC | None | DIPEA | Room Temp | High (>10%) |
| HBTU | None | DIPEA | Room Temp | Moderate (5-10%) |
| HATU | None | DIPEA | Room Temp | Moderate (4-8%) |
| DIC | HOBt | NMM | 0°C | Low (1-3%) |
| DIC | OxymaPure | NMM | 0°C | Low (<2%)[10] |
| COMU | (Internal) | NMM / TMP | 0°C | Very Low (<1%) [11] |
| DEPBT | (Internal) | DIPEA / TMP | 0°C | Very Low (<1%) [11] |
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling Procedure
This protocol utilizes COMU, a highly efficient and low-racemization coupling reagent, suitable for incorporating this compound in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-2-amino-2-(3,5-difluorophenyl)acetic acid
-
Resin-bound peptide with a free N-terminal amine
-
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate)
-
N-methylmorpholine (NMM) or 2,4,6-Collidine (TMP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the resin-bound peptide has been properly swelled in DMF and the N-terminal Fmoc group has been removed (e.g., using 20% piperidine in DMF) and washed thoroughly.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-2-amino-2-(3,5-difluorophenyl)acetic acid (1.5 eq. relative to resin loading) and COMU (1.5 eq.) in DMF.
-
Cooling: Cool the reaction vessel containing the resin and the activation solution to 0°C in an ice bath.
-
Base Addition: Add NMM (3.0 eq.) or TMP (3.0 eq.) to the activation solution and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the cooled resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at 0°C. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
Protocol 2: Analysis of Enantiomeric Purity by Marfey's Method
This protocol describes the derivatization of a peptide hydrolysate with Marfey's reagent (FDAA) for analysis by RP-HPLC.[15][17][18]
Materials:
-
Peptide sample
-
6 M HCl (or 6 M DCl to assess hydrolysis-induced racemization)
-
Marfey's Reagent (1% w/v solution in acetone)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
1 M HCl
-
HPLC system with UV detector, and a C18 reversed-phase column
Procedure:
-
Peptide Hydrolysis: Place the peptide sample in a hydrolysis tube, add 6 M HCl, and heat at 110°C for 24 hours under vacuum. After hydrolysis, evaporate the acid to dryness.
-
Sample Preparation: Dissolve the dried hydrolysate (containing the free amino acids) in 100 µL of 1 M NaHCO₃.
-
Derivatization: Add 200 µL of 1% Marfey's reagent solution. Incubate the mixture at 40°C for 1 hour in the dark.[18]
-
Quenching: Cool the reaction to room temperature and quench by adding 50 µL of 1 M HCl.
-
HPLC Analysis:
-
Dilute the sample with the initial mobile phase.
-
Inject onto a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 10% to 70% B over 30-40 minutes.
-
Detection: Monitor the elution at 340 nm.[18]
-
-
Quantification: The L-amino acid derivative (L-L diastereomer) will have a different retention time than the D-amino acid derivative (L-D diastereomer). Integrate the peak areas to determine the percentage of the D-isomer. Run standards of both pure L- and D-2-amino-2-(3,5-difluorophenyl)acetic acid derivatized under the same conditions to confirm retention times.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. jpt.com [jpt.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
common side reactions in the synthesis of difluorophenyl glycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of difluorophenyl glycine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common methods for synthesizing difluorophenyl glycine?
A1: The two most prevalent methods for the synthesis of difluorophenyl glycine are the Strecker synthesis and the Bucherer-Bergs synthesis. Both methods are well-established for the preparation of α-amino acids.[1][2] The Strecker synthesis involves a one-pot, three-component reaction between a difluorobenzaldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[1][2][3] The Bucherer-Bergs reaction utilizes a difluorobenzaldehyde, ammonium carbonate, and a cyanide source to form a hydantoin intermediate, which is then hydrolyzed to yield the desired amino acid.[4][5][6]
Q2: I am observing a lower than expected yield in my Strecker synthesis of difluorophenyl glycine. What are the potential causes?
A2: Low yields in the Strecker synthesis can arise from several factors:
-
Incomplete Imine Formation: The initial condensation of the difluorobenzaldehyde with ammonia to form the imine is a critical equilibrium step. Insufficient ammonia or the presence of excess water can shift the equilibrium back towards the starting materials.
-
Cyanohydrin Formation: The difluorobenzaldehyde can react directly with the cyanide source to form a cyanohydrin, which may not efficiently convert to the desired α-aminonitrile.
-
Side Reactions of the Aldehyde: The electron-withdrawing nature of the difluorophenyl ring can make the aldehyde susceptible to other nucleophilic attacks or Cannizzaro-type disproportionation reactions under certain pH conditions.
-
Incomplete Hydrolysis: The final hydrolysis of the α-aminonitrile to the carboxylic acid requires vigorous conditions (e.g., strong acid or base and heat).[1] Incomplete hydrolysis will result in the presence of the corresponding α-aminonitrile or amide as impurities, thus lowering the yield of the final product.
Q3: My Bucherer-Bergs synthesis is producing significant byproducts. What are they and how can I minimize them?
A3: A common issue in the Bucherer-Bergs synthesis is the formation of unwanted side products. Key concerns include:
-
Over-alkylation: Excess cyanide can potentially lead to side products.[4] Careful control of the stoichiometry of the reactants is crucial.
-
Polymerization: Aldehydes, especially under basic conditions, can undergo self-condensation or polymerization reactions.
-
Incomplete Cyclization: The formation of the hydantoin ring is a key step. Suboptimal reaction conditions (temperature, pH) can lead to the accumulation of intermediates such as the corresponding hydantoic acid.
-
Hydrolysis of Cyanide: Under strongly alkaline conditions, the cyanide reagent can degrade, reducing its availability for the main reaction. Maintaining a pH of around 8-9 is recommended.[4]
Q4: I am struggling with the purification of my difluorophenyl glycine. What are the likely impurities and how can I remove them?
A4: Common impurities include unreacted starting materials (difluorobenzaldehyde), intermediates from the synthesis (e.g., the corresponding hydantoin in the Bucherer-Bergs synthesis or the α-aminonitrile in the Strecker synthesis), and side products as mentioned above. Purification can typically be achieved through:
-
Recrystallization: This is a standard method for purifying solid amino acids. The choice of solvent is critical and may require some experimentation.
-
Ion-Exchange Chromatography: This technique is very effective for separating amino acids from non-ionic or differently charged impurities.
-
Acid-Base Extraction: The amphoteric nature of the amino acid can be exploited. By adjusting the pH, the solubility of the difluorophenyl glycine in aqueous and organic phases can be manipulated to separate it from neutral organic impurities.
Q5: My final product is a racemic mixture, but I need a single enantiomer. What are my options?
A5: The classical Strecker and Bucherer-Bergs syntheses produce racemic mixtures of difluorophenyl glycine.[2] To obtain a single enantiomer, you can employ several strategies:
-
Chiral Resolution: This involves separating the enantiomers of the final product or a key intermediate using a chiral resolving agent.
-
Asymmetric Synthesis: This approach utilizes a chiral auxiliary or a chiral catalyst to stereoselectively form one enantiomer. Asymmetric Strecker reactions have been developed for this purpose.
-
Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the desired enantiomer. For instance, hydantoinases can be used for the stereoselective hydrolysis of the hydantoin intermediate in the Bucherer-Bergs pathway.[7]
Quantitative Data on Side Reactions
| Synthesis Method | Potential Side Reaction/Impurity | Consequence | Mitigation Strategy |
| Strecker | Unreacted Difluorobenzaldehyde | Reduced yield of desired product | Optimize reaction time and stoichiometry. |
| Difluorophenyl Cyanohydrin | Byproduct formation, reduced yield | Control addition of cyanide, optimize pH. | |
| Over-hydrolysis to Amide | Impurity in final product | Careful control of hydrolysis conditions. | |
| Bucherer-Bergs | 5-(Difluorophenyl)hydantoic acid | Incomplete cyclization, reduced yield | Optimize reaction temperature and time. |
| Polymerization of Aldehyde | Formation of polymeric byproducts | Control temperature and reactant concentrations. | |
| Unreacted Hydantoin | Impurity after hydrolysis | Ensure complete hydrolysis with adequate time and reagent concentration. | |
| Both | Racemate Formation | Mixture of enantiomers | Employ chiral resolution or asymmetric synthesis methods. |
| Decarboxylation | Loss of product, especially at high temperatures | Avoid excessive heat during purification and hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Strecker Synthesis of Difluorophenyl Glycine
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety protocols. All work with cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired difluorobenzaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol). Add a source of ammonia, such as ammonium chloride (1.1 eq.), and stir the mixture.[1]
-
Cyanide Addition: To the stirring mixture, add a solution of a cyanide salt, such as sodium cyanide or potassium cyanide (1.1 eq.), in water dropwise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting aldehyde is consumed.
-
Work-up and Isolation of α-Aminonitrile (Optional): Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude α-aminonitrile can be extracted with an organic solvent and purified, or used directly in the next step.
-
Hydrolysis: To the crude α-aminonitrile, add a strong acid (e.g., 6 M HCl) or a strong base (e.g., 4 M NaOH) and heat the mixture to reflux.[1][3]
-
Isolation of Difluorophenyl Glycine: After complete hydrolysis (monitored by TLC or HPLC), cool the reaction mixture. Adjust the pH to the isoelectric point of difluorophenyl glycine (typically around pH 6) to precipitate the amino acid. The solid product can then be collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or acetone), and dried.
Protocol 2: General Procedure for Bucherer-Bergs Synthesis of Difluorophenyl Glycine
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety protocols. All work with cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a pressure-rated reaction vessel, combine the difluorobenzaldehyde (1.0 eq.), ammonium carbonate (2.0-3.0 eq.), and a cyanide source such as potassium cyanide or sodium cyanide (1.0-1.2 eq.) in a mixture of ethanol and water.[4][5]
-
Hydantoin Formation: Seal the vessel and heat the mixture with stirring to a temperature typically between 60-100 °C. The reaction progress can be monitored by TLC or HPLC for the disappearance of the starting aldehyde and the formation of the 5-(difluorophenyl)hydantoin.
-
Isolation of Hydantoin: After the reaction is complete, cool the mixture. The hydantoin product often precipitates from the solution and can be isolated by filtration. It can be further purified by recrystallization.
-
Hydrolysis: The isolated 5-(difluorophenyl)hydantoin is then hydrolyzed to the corresponding amino acid. This is typically achieved by heating with a strong base (e.g., NaOH or Ba(OH)₂) or a strong acid (e.g., H₂SO₄ or HCl).[7]
-
Isolation of Difluorophenyl Glycine: After complete hydrolysis, the reaction mixture is cooled and the pH is adjusted to the isoelectric point of the difluorophenyl glycine to induce precipitation. The product is collected by filtration, washed, and dried.
Visualizations
Caption: Overview of Strecker and Bucherer-Bergs synthesis pathways for difluorophenyl glycine.
Caption: Troubleshooting workflow for low yield or impure product in difluorophenyl glycine synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-amino-2-(3,5-difluorophenyl)acetic acid
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield in the synthesis of 2-amino-2-(3,5-difluorophenyl)acetic acid.
Troubleshooting Guide
Question: My overall yield is consistently low. What are the most critical steps to investigate?
Answer: Low overall yield in the Strecker synthesis of this compound typically points to issues in one of two key stages: the formation of the α-aminonitrile intermediate or its subsequent hydrolysis.
-
α-Aminonitrile Formation: Ensure the initial reaction between 3,5-difluorobenzaldehyde, your ammonia source (e.g., ammonium chloride), and cyanide source (e.g., sodium cyanide) goes to completion. The formation of the imine intermediate can be an equilibrium process; using a desiccating agent or ensuring anhydrous conditions can help drive the reaction forward.[1]
-
Hydrolysis of the α-Aminonitrile: This is the most common bottleneck for low yields. The nitrile group is stable and requires harsh conditions (e.g., strong acid and heat) to hydrolyze to a carboxylic acid.[1][2] Incomplete hydrolysis results in recovering unreacted aminonitrile or intermediate amides, significantly lowering the final product yield. Consider optimizing hydrolysis conditions, such as reaction time, temperature, and acid concentration. A two-step hydrolysis protocol may also improve yields.[3]
Question: I am struggling with the hydrolysis of the aminonitrile intermediate. How can I improve the yield of this specific step?
Answer: The hydrolysis of 2-amino-2-(3,5-difluorophenyl)acetonitrile is challenging. Here are several strategies to optimize this conversion:
-
Acid Choice and Concentration: Concentrated hydrochloric acid (e.g., 6N to 12N) is commonly used.[2] The choice of acid and its concentration is critical; insufficient acid may lead to incomplete reaction, while some starting materials may be sensitive to extremely high concentrations.
-
Temperature and Time: This reaction typically requires heating. A common starting point is 60°C for several hours.[2] If you observe incomplete conversion, consider increasing the temperature or extending the reaction time. Monitor the reaction progress using a technique like Thin-Layer Chromatography (TLC) if a suitable method is developed.
-
Two-Step Hydrolysis: A specialized protocol that may improve yields involves a carefully controlled two-stage process. First, conduct the hydrolysis at a low temperature (e.g., -5°C to 4°C) for a couple of hours with vigorous stirring.[3] Afterwards, the reaction temperature is elevated to complete the conversion of the intermediate amide to the carboxylic acid. This method can help minimize the formation of degradation byproducts that may occur during prolonged heating.[3]
Question: My final product is impure. What are common impurities and how can I remove them?
Answer: Impurities can arise from unreacted starting materials, intermediates, or side-products.
-
Common Impurities:
-
Unreacted 3,5-difluorobenzaldehyde.
-
The intermediate α-aminonitrile or the corresponding amide (from incomplete hydrolysis).
-
Polymerization byproducts.
-
-
Purification Strategy:
-
Workup: After hydrolysis, the product is typically in an acidic aqueous solution. A common initial purification step is to wash the aqueous layer with a non-polar organic solvent (like diethyl ether) to remove unreacted aldehyde and other organic impurities.[2]
-
Crystallization via pH Adjustment: The amino acid can be isolated by carefully adjusting the pH of the aqueous solution to its isoelectric point (pI). At the pI, the amino acid has minimal solubility and will precipitate. For similar amino acids, this is often in the pH range of 4-7.[4] Neutralize the acidic solution slowly with a base (e.g., ammonium hydroxide or sodium hydroxide solution) until precipitation is maximized.[2][5]
-
Recrystallization: For higher purity, the collected solid can be recrystallized. An effective method is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., dilute aqueous acid or ethanol) and then either cool it slowly or add an anti-solvent (a solvent in which it is insoluble, like ethyl acetate or hexane) to induce crystallization.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and widely used laboratory method is the Strecker synthesis.[1][8] This three-component reaction starts with 3,5-difluorobenzaldehyde, which reacts with an ammonia source and a cyanide source to form an α-aminonitrile. This intermediate is then hydrolyzed to yield the final α-amino acid product.[8][9]
Q2: The standard Strecker synthesis produces a racemic mixture. How can I obtain a single enantiomer?
A2: The classical Strecker synthesis is not stereoselective and yields a 50:50 mixture of (R) and (S)-enantiomers.[8] To obtain an enantiomerically pure product, you have two main options:
-
Chiral Resolution: The racemic mixture can be separated. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The diastereomers, which have different physical properties, can then be separated by fractional crystallization.[8]
-
Asymmetric Synthesis: This involves using a chiral auxiliary or a chiral catalyst during the Strecker reaction to favor the formation of one enantiomer over the other. For example, replacing ammonia with a chiral amine like (S)-alpha-phenylethylamine can induce asymmetry.[8]
Q3: What safety precautions are necessary when performing a Strecker synthesis?
A3: The Strecker synthesis involves highly toxic reagents that require strict safety protocols.
-
Cyanide: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic solids. Hydrogen cyanide (HCN) is a volatile and extremely poisonous gas that can be liberated when solid cyanides are mixed with acid. Always handle solid cyanides in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure all lab personnel are trained on its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.
-
Acids and Bases: The reaction uses strong acids (like concentrated HCl) and bases. Handle these corrosive materials with care and appropriate PPE.
Q4: Can I use a ketone instead of an aldehyde as a starting material?
A4: Yes, using a ketone instead of an aldehyde in a Strecker synthesis will produce an α,α-disubstituted amino acid, meaning the alpha-carbon will have an additional alkyl or aryl group instead of a hydrogen atom.[8]
Experimental Protocols
Detailed Protocol: Strecker Synthesis of (rac)-2-amino-2-(3,5-difluorophenyl)acetic acid
This protocol is a representative procedure adapted from classical Strecker synthesis methods.[1][2]
Step 1: Synthesis of (rac)-2-amino-2-(3,5-difluorophenyl)acetonitrile
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ammonium chloride (1.1 eq) in deionized water. Cool the solution to 0-5°C in an ice bath.
-
Reagent Addition: To this solution, add 3,5-difluorobenzaldehyde (1.0 eq). Subsequently, add a solution of sodium cyanide (1.05 eq) in deionized water dropwise via the addition funnel, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. The formation of a precipitate (the aminonitrile) should be observed.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove residual aldehyde. Dry the product under vacuum.
Step 2: Hydrolysis of (rac)-2-amino-2-(3,5-difluorophenyl)acetonitrile
-
Reaction Setup: Place the dried aminonitrile from Step 1 into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Hydrolysis: Add concentrated hydrochloric acid (e.g., 6N HCl) to the flask. Heat the mixture to reflux (or a lower temperature like 60°C) and maintain for 6-12 hours.[2] The reaction should be monitored for the disappearance of the starting material.
-
Workup: After cooling to room temperature, wash the acidic aqueous solution with diethyl ether (2x) to remove any non-polar impurities. Discard the ether layers.
-
Isolation: Cool the aqueous layer in an ice bath and carefully adjust the pH to ~5-6 using a base (e.g., concentrated ammonium hydroxide). The product will precipitate as a crystalline solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold deionized water, followed by a cold organic solvent like ethanol or acetone. Dry the final product, this compound, under vacuum. Further purification can be achieved by recrystallization.[7]
Data Presentation
Optimizing reaction conditions is crucial for maximizing yield. While specific data for the target molecule is limited in the literature, the following table illustrates the impact of solvent choice on a structurally similar synthesis—the carbonylation of 2,3-difluorobenzyl chloride to 2,3-difluorophenylacetic acid.[10] This demonstrates how a single parameter change can significantly affect the outcome.
| Entry | Solvent | Yield (%) | Purity (%) |
| 1 | Methanol | 89.6 | 99.5 |
| 2 | Ethanol | 58.3 | 98.1 |
| 3 | Toluene | 60.1 | 98.1 |
| 4 | Tetrahydrofuran (THF) | 56.1 | 98.1 |
| 5 | Dimethylformamide (DMF) | 55.6 | 98.1 |
| Data adapted from patent CN101486638A for a similar synthesis to illustrate the importance of solvent optimization.[10] |
Visualizations
Experimental Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: 2-Amino-2-(3,5-difluorophenyl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-amino-2-(3,5-difluorophenyl)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues related to impurities in this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might encounter during your synthesis and analysis.
FAQ 1: I see an unexpected peak in my HPLC chromatogram. What could it be?
An unexpected peak in your HPLC analysis can indicate the presence of several potential impurities. The identity of the impurity depends on its retention time and the stage of the synthesis you are analyzing. Common sources of impurities in the Strecker synthesis of α-amino acids include unreacted starting materials, intermediates, and byproducts of side reactions.
Here are the most likely candidates:
-
Unreacted Starting Material: 3,5-difluorobenzaldehyde is a common impurity if the initial reaction did not go to completion.
-
Intermediate Species: The α-aminonitrile (2-amino-2-(3,5-difluorophenyl)acetonitrile) is the direct precursor to the final product. Its presence indicates incomplete hydrolysis.
-
Hydrolysis Byproduct: The corresponding amide (2-amino-2-(3,5-difluorophenyl)acetamide) can be formed if the hydrolysis of the nitrile group is incomplete.
-
Side-Reaction Products: Over-alkylation or other side reactions can lead to more complex impurities.
To identify the peak, it is recommended to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
FAQ 2: My final product shows low purity by NMR. How can I identify the contaminants?
Quantitative NMR (qNMR) is a powerful tool for assessing the purity of amino acids. If your NMR spectrum indicates low purity, you can identify contaminants by looking for characteristic signals that do not correspond to your target molecule.
-
Signals from Starting Materials: Check for the aldehydic proton signal of 3,5-difluorobenzaldehyde.
-
Signals from Intermediates: The α-proton of the aminonitrile intermediate will have a different chemical shift compared to the final amino acid.
-
Signals from Solvents: Residual solvents from the reaction or purification steps are a common source of impurity signals.
A detailed analysis of both ¹H and ¹⁹F NMR spectra can be very informative. For complex mixtures, 2D NMR techniques like HSQC can help in identifying the structures of the impurities.
FAQ 3: The enantiomeric excess (e.e.) of my product is low. What are the common causes and how can I analyze it?
The classical Strecker synthesis produces a racemic mixture of the amino acid, meaning it contains equal amounts of both the (R) and (S) enantiomers. If you are performing an asymmetric synthesis and observing low e.e., it could be due to issues with your chiral catalyst or auxiliary.
To determine the enantiomeric excess, you will need to use a chiral analytical method. Chiral HPLC is a common and effective technique for this purpose. This can be achieved in two ways:
-
Direct Separation: Using a chiral stationary phase (CSP) that can resolve the enantiomers of the underivatized amino acid.
-
Indirect Separation: Derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.
Potential Impurities in the Synthesis of this compound
The following table summarizes the most likely impurities you may encounter.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 3,5-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | Unreacted starting material. |
| 2-Amino-2-(3,5-difluorophenyl)acetonitrile | C₈H₆F₂N₂ | 168.15 | Incomplete hydrolysis of the intermediate aminonitrile. |
| 2-Amino-2-(3,5-difluorophenyl)acetamide | C₈H₈F₂N₂O | 186.16 | Partial hydrolysis of the intermediate aminonitrile. |
| 2-Hydroxy-2-(3,5-difluorophenyl)acetic acid | C₈H₆F₂O₃ | 188.13 | Formation and hydrolysis of the cyanohydrin instead of the aminonitrile. |
| Bis(1-cyano-1-(3,5-difluorophenyl)methyl)amine | C₁₆H₁₀F₄N₃ | 336.27 | Dimerization side reaction. |
Experimental Protocols
The following are suggested starting protocols for the analysis of this compound and its impurities. These may require optimization for your specific instrumentation and sample matrix.
HPLC Method for Impurity Profiling
This method is designed to separate the target compound from its potential process-related impurities.
-
Instrumentation: HPLC with UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.
Chiral HPLC for Enantiomeric Purity
This method is for the direct separation of the (R) and (S) enantiomers.
-
Instrumentation: HPLC with UV or DAD.
-
Column: Chiral stationary phase column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase: A mixture of methanol, water, and a small amount of an acidic or basic modifier (e.g., formic acid or diethylamine), to be optimized for the specific column. A typical starting point could be Methanol/Water/Formic Acid (80:20:0.1 v/v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
GC-MS Method for Volatile Impurities
This method is suitable for identifying volatile impurities after derivatization. Amino acids themselves are not volatile and require derivatization prior to GC analysis.
-
Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Derivatization Protocol:
-
Dry a 1 mg sample completely under a stream of nitrogen.
-
Add 100 µL of acetonitrile and 100 µL of MTBSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
NMR Spectroscopy for Structural Identification
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Solvent: D₂O or DMSO-d₆.
-
Sample Concentration: 5-10 mg/mL.
-
Procedure: Acquire a standard 1D proton spectrum. The chemical shifts and coupling constants of the aromatic protons and the α-proton will be characteristic of the main compound and any impurities.
-
-
¹⁹F NMR:
-
Solvent: D₂O or DMSO-d₆.
-
Procedure: ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms and can be a powerful tool for identifying fluorinated impurities.
-
-
¹³C NMR and 2D NMR (COSY, HSQC):
-
These experiments can be run to provide more detailed structural information and to confirm the identity of impurities, especially when their signals overlap in the 1D ¹H spectrum.
-
Visual Guides
Synthesis Pathway and Potential Impurity Formation
The following diagram illustrates the Strecker synthesis for this compound and indicates the points at which common impurities may be formed.
Caption: Strecker synthesis pathway and points of impurity formation.
General Workflow for Impurity Identification
This workflow provides a logical sequence of steps to follow when an unknown impurity is detected.
Caption: A systematic workflow for the identification of unknown impurities.
Logical Flow of Troubleshooting Guide
This diagram illustrates the structure of the troubleshooting guide, helping you navigate to the relevant information quickly.
Caption: Navigation map for the troubleshooting and FAQ section.
Technical Support Center: Enhancing the Solubility of Fluorinated Amino Acids for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of fluorinated amino acids in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated amino acids often poorly soluble in aqueous solutions?
Fluorinated amino acids frequently exhibit low aqueous solubility due to the hydrophobic nature of the fluorine atoms. The introduction of fluorine can significantly increase the lipophilicity of the amino acid side chain, leading to a reduced affinity for polar solvents like water. This increased hydrophobicity can result in challenges when preparing stock solutions and working concentrations for biological assays.[][2]
Q2: How does pH affect the solubility of fluorinated amino acids?
The solubility of amino acids, including their fluorinated analogs, is highly dependent on the pH of the solution.[3][4] Amino acids are zwitterionic molecules, possessing both an acidic carboxyl group and a basic amino group. At their isoelectric point (pI), the net charge of the amino acid is zero, and solubility is typically at its minimum. By adjusting the pH of the solution away from the pI, the amino acid becomes charged (either positively or negatively), which generally increases its interaction with water molecules and enhances solubility.[3][4] The introduction of fluorine can alter the pKa values of the ionizable groups, thus shifting the pI and the pH-solubility profile.[5][6]
Q3: What are co-solvents and how can they improve the solubility of fluorinated amino acids?
Co-solvents are organic solvents that are miscible with water and can be used to increase the solubility of hydrophobic compounds. For fluorinated amino acids, common co-solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[7][8][9] These solvents can disrupt the hydrophobic interactions between the fluorinated amino acid molecules, allowing them to dissolve more readily. However, it is crucial to consider the compatibility of the co-solvent with the specific biological assay, as high concentrations can be toxic to cells or interfere with enzyme activity.[10]
Q4: What are cyclodextrins and how do they enhance solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13] They can encapsulate hydrophobic molecules, or parts of molecules, such as the fluorinated side chains of amino acids, within their cavity. This formation of an inclusion complex effectively masks the hydrophobic portion of the guest molecule, increasing its apparent solubility in aqueous solutions.[11][14][15]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of the fluorinated amino acid upon addition to aqueous buffer. | The concentration of the fluorinated amino acid exceeds its solubility limit in the final buffer. | - Decrease the final concentration of the fluorinated amino acid.- Slowly add the concentrated stock solution (e.g., in DMSO) to the vigorously stirring aqueous buffer to avoid localized high concentrations.- Consider adding a small percentage of the organic co-solvent to the final buffer, if compatible with the assay. |
| The fluorinated amino acid will not dissolve in water or buffer. | The compound is highly hydrophobic, and the pH of the solution is close to its isoelectric point (pI). | - Try dissolving a small amount in an organic co-solvent like DMSO first, then slowly dilute with the aqueous buffer.- Adjust the pH of the buffer to be at least 2 units away from the predicted pI of the fluorinated amino acid.- Consider using a solubility enhancer such as a cyclodextrin. |
| Inconsistent results in biological assays. | Poor solubility leading to inaccurate concentrations of the active compound. | - Ensure the fluorinated amino acid is fully dissolved before use. Visually inspect for any precipitate.- Perform a kinetic solubility assay to determine the solubility limit in your specific assay buffer.- Use a validated stock solution and perform serial dilutions carefully. |
| Cell toxicity or assay interference observed. | The concentration of the organic co-solvent (e.g., DMSO) is too high. | - Keep the final concentration of the co-solvent in the assay as low as possible (typically <0.5% for DMSO).- Include a vehicle control (assay media with the same final co-solvent concentration) in all experiments.- If possible, explore alternative, less toxic co-solvents or solubility enhancers like cyclodextrins. |
Quantitative Solubility Data
The solubility of fluorinated amino acids is highly dependent on the specific compound, the solvent, temperature, and pH. Below are some examples of reported solubility data. It is strongly recommended to experimentally determine the solubility for your specific fluorinated amino acid and conditions.
Table 1: Solubility of Selected Fluorinated Phenylalanine Analogs
| Compound | Solvent | Solubility | Reference |
| 4-Fluoro-D,L-phenylalanine | Water | < 1 mg/mL at 21°C | [16] |
| L-4-Fluorophenylalanine | Water | Soluble | [7][8] |
| L-4-Fluorophenylalanine | 0.5M HCl | 50 mg/mL | [7][8] |
| L-4-Fluorophenylalanine | DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | Soluble | [7][8] |
| 4-(Trifluoromethyl)-L-phenylalanine | Water | 2 mg/mL (with sonication and heating to 70°C) | [17] |
Experimental Protocols
Protocol 1: pH Optimization for Solubilization
This protocol describes a general method for determining the optimal pH for dissolving a fluorinated amino acid.
Materials:
-
Fluorinated amino acid
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add an excess amount of the fluorinated amino acid to a known volume of each buffer in separate microcentrifuge tubes.
-
Vortex the tubes vigorously for 1-2 minutes.
-
Equilibrate the samples at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) with continuous gentle agitation to ensure saturation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 30 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Measure the concentration of the dissolved fluorinated amino acid in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a characteristic wavelength or HPLC).
-
Plot the solubility as a function of pH to determine the optimal pH range for dissolution.
Protocol 2: Solubilization using an Organic Co-solvent (DMSO)
This protocol provides a method for preparing a stock solution of a poorly soluble fluorinated amino acid using DMSO.
Materials:
-
Fluorinated amino acid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of the fluorinated amino acid into a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution until the compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no precipitate.
-
For use in aqueous biological assays, add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer to the desired final concentration. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).
Protocol 3: Kinetic Solubility Assay
This assay provides a rapid assessment of the solubility of a fluorinated amino acid in a specific buffer.
Materials:
-
Fluorinated amino acid stock solution in DMSO (e.g., 10 mM)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for spectrophotometry)
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare a series of dilutions of the fluorinated amino acid stock solution in DMSO.
-
Add a small, fixed volume of each dilution to the wells of the 96-well plate.
-
Rapidly add a larger volume of the assay buffer to each well to achieve the final desired concentrations.
-
Mix the plate gently for a specified incubation period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the absorbance of each well at a wavelength where the compound does not absorb but where precipitate will scatter light (e.g., 620 nm). An increase in absorbance indicates precipitation.
-
Alternatively, after incubation, the plate can be centrifuged, and the concentration of the dissolved compound in the supernatant can be determined by HPLC or UV-spectroscopy after creating a calibration curve.
Visualizations
Caption: Experimental workflow for solubilizing fluorinated amino acids.
Caption: Troubleshooting logic for precipitation issues.
Caption: Cyclodextrin-mediated solubilization of a fluorinated amino acid.
References
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
- 8. L-4-Fluorophenylalanine CAS#: 1132-68-9 [m.chemicalbook.com]
- 9. 4-Fluoro-L-phenylalanine | CAS#:51-65-0 | Chemsrc [chemsrc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4-FLUORO-D,L-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of Cα-Tetrasubstituted Fluorinated Amino Acids
Welcome to the technical support center for the synthesis of Cα-tetrasubstituted fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Below you will find a troubleshooting guide for common experimental issues and a set of frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of Cα-tetrasubstituted fluorinated amino acids, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired product | - Steric Hindrance: The construction of a Cα-tetrasubstituted center is inherently difficult due to steric congestion.[1][2][3] - Poor Reactivity of Ketimine: Ketimine precursors for Cα-tetrasubstituted amino acids can be less electrophilic and more sterically hindered than their aldimine counterparts, making nucleophilic addition challenging.[4] - Decomposition of Reagents or Intermediates: Fluorinated compounds can be unstable under certain reaction conditions.[5] - Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst loading can significantly impact yield. | - Choice of Method: Consider methods specifically designed for sterically demanding substrates, such as certain catalytic asymmetric additions or the use of highly reactive nucleophiles.[1][6] - Activate the Ketimine: Use Lewis acids or Brønsted acids to enhance the electrophilicity of the ketimine.[1] - Protecting Group Strategy: Employ robust protecting groups that can withstand the reaction conditions. Common choices include Boc and Fmoc for the amino group.[7][8][9][10] - Optimize Conditions: Systematically screen solvents, temperatures, and catalyst/reagent concentrations. For metathesis reactions, ensure the catalyst is active and used under an inert atmosphere.[11] |
| Poor Diastereoselectivity or Enantioselectivity | - Ineffective Chiral Auxiliary or Catalyst: The chosen chiral source may not provide sufficient facial discrimination for the fluorinated substrate.[1][12] - Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic asymmetric pathway. - Racemization: The product may be prone to racemization under the reaction or workup conditions. | - Screen Chiral Ligands/Catalysts: Test a variety of chiral auxiliaries, ligands, or organocatalysts to find one that is optimal for your specific substrate.[1][6] For example, chiral thioureas and Brønsted acids have shown success in Strecker reactions.[1] - Lower Reaction Temperature: Reducing the temperature can often enhance selectivity by favoring the transition state with the lower activation energy. - Modify the Substrate: Altering the steric or electronic properties of the substituents on the substrate can improve stereochemical communication with the catalyst. |
| Difficulty with Protecting Group Removal | - Steric Hindrance: The bulky nature of the Cα-tetrasubstituted center can hinder access to the protecting group for cleavage. - Electronic Effects of Fluorine: The electron-withdrawing nature of the fluorine atoms can affect the reactivity of adjacent functional groups, making standard deprotection conditions ineffective.[6][13] | - Harsh Deprotection Conditions: Stronger acids (e.g., HBr/AcOH for Z-groups) or different deprotection methods may be necessary.[8] - Orthogonal Protecting Groups: Design your synthetic route with orthogonal protecting groups that can be removed under different, non-interfering conditions.[9] - Stepwise Deprotection: In some cases, a two-step deprotection protocol may be more effective than a single set of conditions. |
| Side Reactions (e.g., Aldol Condensation, Elimination) | - Presence of Enolizable Protons: Aldehydes with α-protons are prone to aldol side reactions under basic conditions.[3][14][15] - Instability of Intermediates: Fluorinated intermediates may be prone to elimination reactions.[5] | - Use of Non-Enolizable Aldehydes: When possible, use aldehydes lacking α-protons, such as aromatic aldehydes.[3][14][15] - Careful Control of Basicity: Use non-nucleophilic bases or carefully control the stoichiometry and addition rate of the base to minimize side reactions. - Milder Reaction Conditions: Explore milder reaction conditions, such as photoredox catalysis, which can sometimes avoid harsh basic or acidic environments.[5] |
| Challenges in Purification | - Similar Polarity of Products and Byproducts: The desired product and side products may have very similar polarities, making chromatographic separation difficult. - Product Instability on Silica Gel: Some fluorinated amino acids can be unstable on silica gel. | - Alternative Purification Methods: Consider preparative HPLC, crystallization, or derivatization to facilitate separation.[5] - Use of Deactivated Silica: If using column chromatography, consider using silica gel that has been treated with a base (e.g., triethylamine) to prevent decomposition of sensitive compounds. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions regarding the synthesis of Cα-tetrasubstituted fluorinated amino acids.
Q1: Why is the synthesis of Cα-tetrasubstituted fluorinated amino acids so challenging?
A1: The primary challenges stem from two main factors:
-
Construction of the Quaternary Center: Creating a carbon atom bonded to four different non-hydrogen substituents is sterically demanding and often requires highly optimized reaction conditions.[2][3][14][15]
-
Influence of Fluorine: The high electronegativity of fluorine introduces strong electron-withdrawing effects that can alter the reactivity of nearby functional groups, potentially deactivating them or promoting unexpected side reactions.[4][6][13] This can make reactions like ketimine formation more difficult compared to non-fluorinated analogs.[4]
Q2: What are the most common strategies for achieving enantioselectivity in these syntheses?
A2: Several effective strategies have been developed:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the approach of a nucleophile, leading to a diastereoselective reaction. The auxiliary is then cleaved to yield the enantioenriched product. Phenylglycinol-derived auxiliaries have been used with success.[1]
-
Catalytic Asymmetric Synthesis: This involves the use of a chiral catalyst (metal-based or organocatalyst) to control the stereochemical outcome. Common examples include:
-
Strecker Reactions: The addition of a cyanide source to a ketimine, often catalyzed by chiral thioureas or Brønsted acids, is a powerful method.[1][2][12]
-
Mannich-type Reactions: The addition of enolates to imines can be rendered enantioselective with appropriate chiral catalysts.[6]
-
Phase-Transfer Catalysis: This has been employed for reactions like alkylations and cyclizations.[16]
-
-
Biocatalysis: Engineered enzymes are emerging as powerful tools for the enantioselective synthesis of α-trifluoromethyl amines through reactions like N-H bond insertion.[17]
Q3: What are some key considerations when choosing a protecting group strategy?
A3: A robust protecting group strategy is crucial for success. Key considerations include:
-
Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps.[9]
-
Ease of Introduction and Removal: The protecting groups should be easy to install and remove in high yield.[9]
-
Orthogonality: In multi-step syntheses, using orthogonal protecting groups (groups that can be removed under different conditions without affecting each other) is highly advantageous.[9] For example, the Fmoc group (removed by base) is orthogonal to the Boc group (removed by acid).[8]
-
Electronic Effects: Be aware that the electron-withdrawing nature of the fluoroalkyl group can impact the lability of certain protecting groups.[13]
Q4: Can cyclic Cα-tetrasubstituted fluorinated amino acids be synthesized?
A4: Yes, several methods exist for the synthesis of cyclic variants. A prominent technique is Ring-Closing Metathesis (RCM) .[11][18][19] In this approach, a diene-containing precursor is treated with a ruthenium catalyst to form a cyclic alkene, which can then be further functionalized to the desired amino acid.[18][19] Other strategies include intramolecular versions of reactions like the Strecker or Mannich reactions.
Experimental Protocols
Key Experiment: Catalytic Asymmetric Strecker Reaction
This protocol is a generalized example for the synthesis of an α-trifluoromethyl α-amino nitrile, a precursor to the corresponding amino acid, using an organocatalyst.
Materials:
-
Trifluoromethyl ketimine
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral thiourea organocatalyst
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral thiourea catalyst (5-10 mol%).
-
Add anhydrous toluene via syringe.
-
Add the trifluoromethyl ketimine (1.0 equivalent) to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature, optimization may be required).
-
Slowly add trimethylsilyl cyanide (1.2-1.5 equivalents) via syringe.
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-amino nitrile.
Note: The resulting nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions to yield the final Cα-tetrasubstituted fluorinated amino acid.
Visualizations
Synthetic Workflow Diagram
Caption: A generalized workflow for synthesizing Cα-tetrasubstituted fluorinated amino acids.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. longdom.org [longdom.org]
- 3. Synthesis of new Cα-tetrasubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. jocpr.com [jocpr.com]
- 10. biosynth.com [biosynth.com]
- 11. Ring Closing Metathesis [organic-chemistry.org]
- 12. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of new Calpha-tetrasubstituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Synthesis of new Cα-tetrasubstituted α-amino acids [beilstein-journals.org]
- 16. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of fluorine-containing cyclic amino acid derivatives via ring closing olefin metathesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of fluorine-containing cyclic amino acid derivatives via ring closing olefin metathesis - Chemical Communications (RSC Publishing) DOI:10.1039/A804792H [pubs.rsc.org]
Technical Support Center: Deprotection of Fluorinated Amino Acid-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of peptides containing fluorinated amino acids.
Troubleshooting Guides
This section addresses specific issues that may arise during the deprotection of fluorinated amino acid-containing peptides, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Target Peptide and Presence of Deletion Sequences
Q: My final peptide product has a low yield, and mass spectrometry analysis shows significant peaks corresponding to deletion sequences, particularly the absence of the amino acid coupled immediately after a fluorinated residue. What is the likely cause and how can I fix it?
A: The primary cause is likely incomplete coupling of the amino acid to the N-terminus of the fluorinated residue. The strong electron-withdrawing nature of fluorine, especially in groups like trifluoromethyl (-CF3), significantly reduces the nucleophilicity of the N-terminal amine of the fluorinated amino acid. This makes peptide bond formation less efficient.[1]
Recommended Solutions:
-
Use a More Potent Coupling Reagent: Standard coupling reagents may not be sufficient. Switch to a more potent activator such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[1]
-
Perform a "Double Coupling": After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid.[1]
-
Increase Coupling Time: Extend the reaction time for the coupling step immediately following the fluorinated amino acid.
-
Implement a Capping Step: After the difficult coupling step, "cap" any unreacted N-termini by treating the resin with acetic anhydride. This will prevent the unreacted peptide chains from being extended further, simplifying the purification of the final product.[1]
-
Synthesize a Dipeptide Block: A highly effective strategy is to synthesize a dipeptide building block in solution where the fluorinated amino acid is the N-terminal residue. This dipeptide can then be incorporated into the solid-phase peptide synthesis (SPPS), bypassing the challenging on-resin coupling step.[1]
Issue 2: Incomplete Fmoc Deprotection
Q: I suspect incomplete Fmoc deprotection from a fluorinated amino acid residue. What are the signs and what can I do?
A: Incomplete Fmoc deprotection leads to deletion of the fluorinated amino acid itself. This can be caused by steric hindrance from the fluorinated side chain or peptide aggregation.
Recommended Solutions:
-
Increase Deprotection Time: Extend the piperidine treatment time or perform a second deprotection step.
-
Use a Stronger Deprotection Reagent: For difficult sequences, a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be more effective. The piperidine acts as a scavenger for the dibenzofulvene byproduct.[2]
-
Incorporate Aggregation-Disrupting Solvents: The use of solvents like N-methyl-2-pyrrolidone (NMP) can help to disrupt on-resin aggregation.[3] Hexafluoroisopropanol (HFIP) is also a powerful tool for disrupting peptide aggregates.[4]
Issue 3: Side Product Formation During TFA Cleavage
Q: After TFA cleavage of my peptide containing a trifluoromethylated amino acid, I observe a side product with a mass corresponding to trifluoroacetylation (+96 Da). How can I prevent this?
A: Trifluoroacetic acid (TFA) can sometimes lead to the trifluoroacetylation of free amine groups, particularly the N-terminus or the side chain of lysine residues.[3]
Recommended Solutions:
-
Optimize Scavenger Cocktail: The choice and concentration of scavengers are critical. A standard and robust cleavage cocktail for peptides with multiple sensitive residues is Reagent K : TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[5][6] For peptides without sulfur-containing residues, a simpler cocktail like TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often sufficient.[6]
-
Minimize Cleavage Time: Use the shortest cleavage time necessary for complete deprotection and release from the resin, as determined by a trial cleavage. Prolonged exposure to TFA can increase the likelihood of side reactions.[7]
Frequently Asked Questions (FAQs)
Q1: Do fluorinated amino acids require special handling during solid-phase peptide synthesis (SPPS)?
A1: Yes, the primary consideration is the reduced nucleophilicity of the N-terminal amine after a fluorinated residue has been coupled.[1] This necessitates more potent coupling reagents or modified protocols as described in "Issue 1" of the Troubleshooting Guide. Additionally, the increased hydrophobicity of some fluorinated side chains can contribute to peptide aggregation.[3]
Q2: How does the position of the fluorine atom in the amino acid side chain affect deprotection?
A2: The closer the electron-withdrawing fluorine atoms are to the peptide backbone, the more pronounced their effect on the nucleophilicity of the N-terminal amine will be. This can make the subsequent coupling step more challenging.
Q3: Are there alternatives to TFA for the final cleavage and deprotection of peptides containing fluorinated amino acids?
A3: Yes, a novel method using 0.1 N HCl in a fluoro alcohol such as hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) has been shown to cleanly and rapidly remove acid-labile protecting groups (tBu, Boc, Trt, Pbf) and cleave common resin linkers.[8][9] This TFA-free method could be beneficial for sensitive fluorinated peptides.
Q4: What is an orthogonal protection strategy, and why is it relevant for peptides with fluorinated amino acids?
A4: An orthogonal protection strategy uses multiple protecting groups that can be removed under distinct chemical conditions (e.g., acid-labile, base-labile, photolabile).[10] This is particularly useful for synthesizing complex peptides, such as those with both fluorinated and non-fluorinated residues that may require different modifications or deprotection conditions. For example, an Fmoc/tBu strategy is fully orthogonal, where the Fmoc group is removed by a base (piperidine) and the tBu-based side-chain protecting groups are removed by an acid (TFA).[10]
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Typical Reaction Time | Coupling Efficiency | Key Characteristics |
| HATU/DIPEA | 5-20 minutes | >99.5% | Very low racemization; highly efficient but more expensive. |
| HBTU/DIPEA | 20-60 minutes | >99% | Generally low racemization, but can be higher than HATU. |
| DIC/HOBt | 1-3 hours | >98% | A cost-effective standard; racemization is suppressed by HOBt. |
| Data compiled from various sources and represents typical performance. Performance can be sequence and condition dependent.[4] |
Table 2: Common Cleavage Cocktails for Fmoc-Based Solid-Phase Peptide Synthesis
| Reagent Name | Composition | Recommended Use |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | For peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides with multiple sensitive residues.[5] |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Effective for scavenging trityl groups, but does not protect Met or Cys from oxidation.[5] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% (w/w) NH₄I | Specifically designed to minimize the oxidation of Met residues.[5] |
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection using Piperidine
This protocol is a standard method for Fmoc removal during SPPS.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.
-
Reagent Removal: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]
Protocol 2: Cleavage and Global Deprotection using a Standard Cocktail
This protocol is for cleaving the final peptide from the resin and removing all side-chain protecting groups.
-
Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.5 g of resin) and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.[2]
Visualizations
Caption: Troubleshooting workflow for low yield and deletion sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
minimizing by-product formation in difluorophenylacetic acid synthesis
Welcome to the Technical Support Center for the synthesis of difluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to difluorophenylacetic acid?
A1: The two most prevalent methods for synthesizing difluorophenylacetic acid are:
-
From Difluorotoluene: This route involves the free-radical halogenation of a difluorotoluene isomer (e.g., 2,4-difluorotoluene) to form the corresponding difluorobenzyl halide. This intermediate is then converted to difluorophenylacetic acid, typically through one of two pathways:
-
Nitrile Formation and Hydrolysis: Reaction of the difluorobenzyl halide with a cyanide salt to form difluorophenylacetonitrile, followed by hydrolysis to the carboxylic acid.
-
Grignard Reagent Formation and Carbonation: Conversion of the difluorobenzyl halide to a Grignard reagent, followed by reaction with carbon dioxide.
-
-
Direct Carbonylation: A more direct approach involves the carbonylation of a difluorobenzyl halide using carbon monoxide in the presence of a suitable catalyst.
Q2: I am observing significant amounts of over-halogenated products in my initial photohalogenation step. How can I prevent this?
A2: Over-halogenation, leading to the formation of difluorobenzal halide and difluorobenzotrihalide, is a common issue in free-radical halogenations. To minimize this, you should:
-
Control the Stoichiometry: Use a molar excess of the difluorotoluene relative to the halogenating agent (e.g., N-bromosuccinimide or chlorine gas). This ensures the halogen is the limiting reagent.
-
Monitor the Reaction Progress: Carefully track the reaction using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Stop the reaction as soon as the desired mono-halogenated product is the major component.
-
Control Light Intensity and Temperature: Use a moderate light source and maintain a consistent, and not excessively high, temperature to prevent runaway reactions that can favor multiple halogenations.
Q3: My hydrolysis of difluorophenylacetonitrile is incomplete, and I am isolating the corresponding amide by-product. What can I do to drive the reaction to completion?
A3: Incomplete hydrolysis of the nitrile is a frequent challenge, resulting in the formation of 2,4-difluorophenylacetamide. To promote complete conversion to the carboxylic acid:
-
Increase Reaction Time and/or Temperature: Prolonged heating under acidic or basic conditions is often necessary for the second hydrolysis step (amide to carboxylic acid).
-
Use Harsher Conditions: If gentle conditions are failing, consider using a more concentrated acid (e.g., concentrated sulfuric or hydrochloric acid) or a stronger base (e.g., higher concentration of sodium or potassium hydroxide) and higher temperatures. Be mindful that harsh conditions can sometimes lead to other degradation by-products.
-
Monitor for Amide Disappearance: Use TLC or LC-MS to monitor the disappearance of the intermediate amide spot before working up the reaction.
Q4: During the Grignard synthesis, I am getting a significant amount of a high-boiling, non-polar by-product. What is it and how can I avoid it?
A4: This by-product is likely the result of a Wurtz coupling reaction, where the Grignard reagent (difluorobenzylmagnesium halide) reacts with the starting difluorobenzyl halide. This results in the formation of 1,2-bis(difluorophenyl)ethane. To minimize this:
-
Slow Addition of Alkyl Halide: Add the solution of difluorobenzyl halide to the magnesium turnings very slowly. This maintains a low concentration of the halide in the presence of the Grignard reagent, favoring the formation of the Grignard over the coupling reaction.
-
Use of Excess Magnesium: Ensure a sufficient excess of magnesium is present to react with the alkyl halide as it is added.
-
Maintain Moderate Temperature: While initiation of the Grignard reaction may require gentle heating, avoid excessively high temperatures which can promote the Wurtz coupling.
Troubleshooting Guides
Issue 1: Low Yield in Photohalogenation of Difluorotoluene
Symptoms:
-
Low conversion of starting material (difluorotoluene).
-
Formation of multiple halogenated by-products (dichloromethyl and trichloromethyl derivatives).
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Light/Initiator | Ensure your light source is of appropriate wavelength and intensity. If using a chemical initiator (e.g., AIBN), ensure it is fresh and used in the correct catalytic amount. |
| Incorrect Stoichiometry | Use a slight excess of difluorotoluene relative to the halogenating agent to minimize over-halogenation. A 1.1:1 to 1.5:1 ratio of toluene to halogenating agent is a good starting point. |
| Reaction Time Too Short/Long | Monitor the reaction by GC. A short reaction time will result in low conversion, while an extended time will lead to more di- and tri-halogenated by-products. |
| Inappropriate Temperature | Maintain a consistent temperature. For many photohalogenations, reflux temperature of the solvent (e.g., carbon tetrachloride) is suitable. Lower temperatures may require longer reaction times. |
Issue 2: Formation of 1,2-bis(2,4-difluorophenyl)ethane during Grignard Synthesis
Symptoms:
-
Isolation of a significant amount of a high-melting, non-polar solid.
-
Lower than expected yield of difluorophenylacetic acid after carbonation.
Possible Causes and Solutions:
| Cause | Solution |
| High Local Concentration of Alkyl Halide | Add the difluorobenzyl halide solution dropwise to the magnesium suspension over an extended period. This minimizes the chance of unreacted halide encountering the formed Grignard reagent. |
| Reaction Temperature Too High | Maintain a gentle reflux. Overheating can accelerate the rate of the Wurtz coupling side reaction. |
| Inactive Magnesium | Activate the magnesium turnings before use, for example, with a small crystal of iodine or by mechanical stirring, to ensure a fresh reactive surface. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluorophenylacetic Acid via Nitrile Hydrolysis
Step 1: Photobromination of 2,4-Difluorotoluene
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux while irradiating with a UV lamp.
-
Monitor the reaction progress by GC. Once the starting material is consumed and the desired mono-brominated product is maximized, cool the reaction to room temperature.
-
Filter off the succinimide by-product and wash with a small amount of cold solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield crude 2,4-difluorobenzyl bromide, which can be used in the next step without further purification.
Step 2: Cyanation of 2,4-Difluorobenzyl Bromide
-
In a well-ventilated fume hood, dissolve the crude 2,4-difluorobenzyl bromide (1.0 eq) in a polar aprotic solvent such as DMSO or acetone.
-
Add sodium cyanide (1.1 eq) portion-wise, ensuring the temperature does not rise excessively.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC or GC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,4-difluorophenylacetonitrile.
Step 3: Hydrolysis of 2,4-Difluorophenylacetonitrile
-
To the crude 2,4-difluorophenylacetonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC for the disappearance of the starting nitrile and the intermediate amide.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry to obtain 2,4-difluorophenylacetic acid. Recrystallization from a suitable solvent can be performed for further purification.
Visualizations
Caption: Key synthetic routes to 2,4-difluorophenylacetic acid.
Caption: Troubleshooting low yield in photohalogenation.
Caption: Minimizing Wurtz coupling in Grignard synthesis.
Technical Support Center: Optimizing Mobile Phase for Chiral Separation of Difluorophenylacetic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chiral separation of difluorophenylacetic acid derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing any separation between the enantiomers of my difluorophenylacetic acid derivative. What should I do first?
A1: When facing a complete lack of separation, the primary factors to investigate are the chiral stationary phase (CSP) and the fundamental mobile phase composition.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in chiral separations.[1] For acidic compounds like difluorophenylacetic acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[1] If you are not using a column specifically designed for chiral separations, you will not be able to resolve the enantiomers.[1]
-
Initial Mobile Phase Screening: Your initial mobile phase should be based on the column manufacturer's recommendations. A common starting point for acidic compounds is a normal-phase system (e.g., hexane/isopropanol) or a reversed-phase system (e.g., acetonitrile/water) with an acidic modifier.[1] The presence of an acidic additive is crucial for protonating the carboxylic acid group, which enhances chiral recognition.[1][2]
Q2: My peaks are showing significant tailing or broadening. How can I improve the peak shape?
A2: Poor peak shape for acidic analytes is a frequent issue, often caused by secondary interactions or improper mobile phase conditions.
-
Optimize Mobile Phase pH and Additives: For acidic compounds, it is essential to suppress the ionization of the carboxylic acid group to achieve sharp, symmetrical peaks.[1][2] Adding a small amount of an acid like trifluoroacetic acid (TFA), formic acid (FA), or acetic acid (AA) to the mobile phase is critical.[1][3] Typically, a concentration of 0.1% is sufficient.[2][3] This ensures the analyte is in its neutral, protonated form.[2]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks.[1] Try reducing the injection volume or diluting your sample to see if the peak shape improves.[1][2]
-
Evaluate Column Health: A contaminated or degraded column can cause peak tailing.[1][2] Try flushing the column with a strong solvent as recommended by the manufacturer.[1] If the problem persists, the column may need to be replaced.[1][4]
Q3: I have partial resolution, but the peaks are not baseline separated. How can I improve the resolution?
A3: Fine-tuning the mobile phase composition, temperature, and flow rate can significantly enhance resolution once partial separation is achieved.
-
Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvents (e.g., the percentage of isopropanol in hexane). A lower percentage of the stronger solvent (the "eluter") generally increases retention and can improve resolution, though it will also lengthen the run time.
-
Optimize Temperature: Temperature can have a complex effect on chiral separations.[1] It is recommended to experiment with a column thermostat. Decreasing the temperature often improves resolution, but this is not a universal rule.[2] A systematic approach, adjusting the temperature in 5°C increments (e.g., from 40°C down to 15°C), can help find the optimal condition.[2]
-
Modify Flow Rate: Slower flow rates generally lead to better resolution by allowing more time for the enantiomers to interact with the CSP.[1] If your resolution is insufficient, try decreasing the flow rate from the standard 1.0 mL/min to 0.8 mL/min or lower.[1]
Q4: My retention times are shifting between injections. What is causing this instability?
A4: Retention time instability is often related to the column not being properly equilibrated or changes in the mobile phase.
-
Ensure Column Equilibration: Chiral columns, especially when using mobile phase additives, can require longer equilibration times than standard achiral columns. Before starting your analysis, ensure a stable baseline is achieved by flushing the column with the mobile phase for at least 30-60 minutes.[5]
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to shifting retention. For mobile phases containing additives, be aware of "additive memory effects," where traces of previous additives can linger on the column and affect subsequent analyses.[6] A rigorous column wash is necessary when changing mobile phase systems.[6]
Q5: How can I make my method compatible with Mass Spectrometry (LC-MS)?
A5: For LC-MS compatibility, it is crucial to use volatile mobile phase additives and buffers.
-
Use Volatile Additives: Non-volatile acids and buffers (like phosphoric acid) are not suitable for MS. Instead, use volatile acids like formic acid or acetic acid.[7]
-
Select Volatile Buffers: If a buffer is needed, use volatile options like ammonium formate or ammonium acetate.[8] These are compatible with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources.[8] Reversed-phase methods are generally preferred for their direct compatibility with MS.[1][7]
Data & Optimization Parameters
The following tables summarize the typical effects of various mobile phase parameters on the chiral separation of acidic compounds like difluorophenylacetic acid derivatives.
Table 1: Effect of Mobile Phase Additives on Peak Shape and Resolution
| Additive | Typical Concentration | Effect on Acidic Analyte | Expected Outcome |
| None | N/A | Analyte may be ionized | Poor peak shape (tailing), low resolution |
| Formic Acid (FA) | 0.1% - 0.5% | Suppresses ionization | Improved peak symmetry and resolution[1][3] |
| Acetic Acid (AA) | 0.1% - 0.5% | Suppresses ionization | Improved peak symmetry and resolution[1][3] |
| Trifluoroacetic Acid (TFA) | 0.1% | Strong ion-pairing agent, suppresses ionization | Sharper peaks, potentially altered selectivity[2][3] |
Table 2: Influence of Experimental Parameters on Separation
| Parameter | Adjustment | Effect on Retention Time | Effect on Resolution |
| Organic Modifier % | Increase | Decrease | Often Decreases |
| Organic Modifier % | Decrease | Increase | Often Increases |
| Flow Rate | Increase | Decrease | Often Decreases[1] |
| Flow Rate | Decrease | Increase | Often Increases[1] |
| Temperature | Increase | Decrease | Variable, often decreases |
| Temperature | Decrease | Increase | Variable, often increases[2] |
Visual Workflows and Diagrams
The following diagrams illustrate logical workflows for troubleshooting and method optimization.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Experimental workflow for chiral method development.
Experimental Protocols
Protocol 1: Initial Screening for Chiral Separation
-
System Preparation: Select a suitable polysaccharide-based chiral column (e.g., CHIRALPAK® series).
-
Mobile Phase Preparation:
-
Normal Phase: Prepare a mobile phase of Hexane/Isopropanol (90:10 v/v) containing 0.1% Trifluoroacetic Acid (TFA).
-
Reversed Phase: Prepare a mobile phase of Acetonitrile/Water (70:30 v/v) containing 0.1% Formic Acid (FA).
-
Degas all mobile phases by sonication for 15-20 minutes.
-
-
Column Equilibration: Purge the HPLC system and then equilibrate the column with the chosen mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.
-
Sample Preparation: Dissolve the difluorophenylacetic acid derivative racemate in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Analysis: Inject the sample and run the analysis under isocratic conditions. Evaluate the resulting chromatogram for any signs of peak separation.
Protocol 2: Optimizing Mobile Phase Additives for Peak Shape
-
System Preparation: Use the column and solvent system that provided the best initial separation from Protocol 1.
-
Prepare Additive Stock Solutions: Prepare separate mobile phases, each containing a different acidic additive (e.g., 0.1% TFA, 0.1% Formic Acid, 0.1% Acetic Acid).
-
Column Equilibration: For each new mobile phase, flush the system thoroughly and equilibrate the column for at least 30-60 minutes to ensure the previous additive is completely removed and the column is fully conditioned with the new additive.[5][6]
-
Analysis: Inject the sample using each of the prepared mobile phases.
-
Evaluation: Compare the chromatograms based on peak symmetry (tailing factor) and resolution. Select the additive that provides the sharpest peaks and best separation for further optimization.
References
overcoming poor resolution in chiral chromatography of fluorinated compounds
Welcome to the technical support center for overcoming poor resolution in the chiral chromatography of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
Poor resolution in the chiral separation of fluorinated compounds is a common challenge. The unique electronic properties of fluorine can significantly alter intermolecular interactions, making separations on traditional chiral stationary phases (CSPs) difficult. This guide provides a systematic approach to troubleshooting and method development.
Issue: Poor or No Enantiomeric Resolution
If you are observing co-elution or a low resolution factor (Rs < 1.5) for your fluorinated enantiomers, follow these steps:
1. Stationary Phase Selection:
The choice of the chiral stationary phase is the most critical factor. Traditional polysaccharide-based CSPs may not always be effective for fluorinated compounds due to altered chiral recognition mechanisms.[1]
-
Recommendation: Screen a variety of CSPs. Prioritize polysaccharide-based columns with fluorine-containing selectors, as these are designed to enhance interactions with fluorinated analytes.[1] Also, consider pentafluorophenyl (PFP) stationary phases, which can offer alternative selectivities through dipole-dipole, π-π, and charge transfer interactions.
2. Mobile Phase Optimization:
The mobile phase composition plays a crucial role in achieving selectivity.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, methanol in normal phase; acetonitrile, methanol in reversed-phase) can significantly impact resolution. A systematic screening of different modifiers is recommended.
-
Additives: For acidic or basic analytes, the addition of a small percentage (typically 0.1-0.5%) of an acidic or basic additive is often necessary to improve peak shape and resolution.
3. Temperature Effects:
Temperature can influence the thermodynamics of the chiral recognition process.
-
Recommendation: Investigate the effect of temperature on your separation. Decreasing the temperature often increases resolution, although this may also lead to broader peaks and longer run times.[4] A study on the chiral resolution of certain pesticides showed that resolutions increased with decreasing modifier content and temperature.[4]
4. Consider Supercritical Fluid Chromatography (SFC):
SFC is a powerful alternative to HPLC for chiral separations of fluorinated compounds. It often provides faster, more efficient separations with reduced solvent consumption.[1][5] The use of supercritical CO2 as the primary mobile phase, with an alcohol co-solvent, offers a different selectivity profile.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution.
Caption: A systematic workflow for troubleshooting poor chiral resolution.
Quantitative Data on Chiral Separations of Fluorinated Compounds
The following table summarizes successful chiral separations of fluorinated compounds from various studies, providing a starting point for method development.
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Temp. (°C) | Resolution (Rs) | Separation Factor (α) |
| WCK 1152 (Fluoroquinolone) | C18 (after derivatization) | Acetonitrile/Buffer | 30 | > 4.0 | - |
| (2,2-difluorocyclopropyl) methyl benzoate | CCO-F4 (Fluorinated) | CO2/Modifier (SFC) | 25 | - | - |
| Voriconazole | Isopropyl cyclofructan 6 (SPP) | Reversed Phase / Polar Organic | - | - | 2.73 |
| Fipronil | Cellulose-tri(3,5-dimethylphenylcarbamate) | n-hexane/iso-butanol | 0-50 | Increases with lower temp. | - |
| Isocarbophos | Cellulose-tri(3,5-dimethylphenylcarbamate) | n-hexane/iso-propanol | 0-50 | Increases with lower temp. | - |
| 5-Anilino-pyrrolidin-2-one | Lux Cellulose-2 | CO2/Methanol (SFC) | 40 | 1.88 | 1.19 |
| 5-(Benzylamino)pyrrolidin-2-one | Lux Cellulose-2 | CO2/Methanol (SFC) | 40 | 2.44 | 1.22 |
Note: "-" indicates data not specified in the source.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds difficult to separate on traditional chiral columns?
The high electronegativity of fluorine can alter the electronic distribution of a molecule, affecting its interactions (e.g., hydrogen bonding, π-π stacking) with the chiral selector on the stationary phase. This can lead to insufficient differentiation between the enantiomers and, consequently, poor resolution.
Q2: What type of chiral stationary phase is best for fluorinated compounds?
There is no single "best" CSP. However, polysaccharide-based CSPs, especially those that are themselves fluorinated, are often a good starting point as they are designed to promote "fluorophilic" interactions.[1] Pentafluorophenyl (PFP) phases are also a strong alternative due to their different separation mechanisms.[6] A screening of several different types of CSPs is the most effective approach.
Q3: When should I use mobile phase additives?
Mobile phase additives are crucial when dealing with ionizable compounds (acids or bases). For acidic analytes, an acidic additive (e.g., TFA) will suppress the ionization of the analyte, leading to better peak shape and retention. Similarly, for basic analytes, a basic additive (e.g., DEA) is used.[2][3] The typical concentration for these additives is 0.1% to 0.5%.[2]
Q4: Can changing the temperature really improve my separation?
Yes, temperature affects the thermodynamics of the interaction between the analyte and the CSP. Lowering the temperature generally enhances the stability of the transient diastereomeric complexes formed, which can lead to better resolution.[4] However, this can also increase analysis time and viscosity, so optimization is key.
Q5: What are the advantages of Supercritical Fluid Chromatography (SFC) for this application?
SFC offers several advantages for the chiral separation of fluorinated compounds:
-
Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations compared to HPLC.[1]
-
Reduced Solvent Consumption: Using CO2 as the primary mobile phase makes SFC a "greener" technique with lower solvent disposal costs.[5]
-
Unique Selectivity: SFC can provide different selectivity compared to normal or reversed-phase HPLC, potentially resolving enantiomers that are difficult to separate by other means.
Q6: My resolution is still poor after trying different columns and mobile phases. What's next?
If extensive screening of CSPs and mobile phases (including additives and temperature) does not yield the desired resolution, consider derivatizing your analyte with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard achiral column (like a C18).[7] Alternatively, consulting with a specialist in chiral separations is recommended.
Experimental Protocols
Protocol 1: Systematic HPLC/SFC Chiral Method Development
This protocol outlines a general strategy for developing a chiral separation method for a novel fluorinated compound.
1. Analyte Characterization and Sample Preparation:
- Determine the pKa of the analyte to decide if acidic or basic additives are needed.
- Dissolve the racemic sample in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.
2. Initial Column and Mobile Phase Screening (HPLC):
- Columns: Select a set of 3-5 chiral columns. Include polysaccharide-based (e.g., cellulose or amylose derivatives) and PFP columns.
- Mobile Phases (Normal Phase):
- Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v)
- Mobile Phase B: n-Hexane/Ethanol (90:10 v/v)
- If the analyte is acidic, add 0.1% TFA to each mobile phase.
- If the analyte is basic, add 0.1% DEA to each mobile phase.
- Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Temperature: 25 °C
- Injection Volume: 5-10 µL
- Detection: UV (select an appropriate wavelength).
- Procedure: Screen each column with each mobile phase combination.
3. Initial Column and Mobile Phase Screening (SFC):
- Columns: Use the same set of chiral columns as in the HPLC screen.
- Mobile Phases:
- Co-solvent A: Methanol
- Co-solvent B: Ethanol
- Co-solvent C: Isopropanol
- If needed, add 0.1% DEA or TFA to the co-solvent.
- Chromatographic Conditions:
- Gradient: 5% to 40% co-solvent in CO2 over 5-10 minutes.
- Flow Rate: 3.0 mL/min
- Back Pressure: 150 bar
- Temperature: 40 °C
- Procedure: Screen each column with each co-solvent.
4. Method Optimization:
- Select the column/mobile phase combination that shows the best initial separation (even if it's not baseline).
- Optimize Modifier/Co-solvent Percentage: Run isocratic separations while varying the percentage of the organic modifier/co-solvent to maximize the resolution factor (Rs).
- Optimize Temperature: Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C).
- Optimize Flow Rate: A lower flow rate can sometimes improve resolution, but will increase run time. Test flow rates from 0.5 to 1.5 mL/min (HPLC) or 2 to 4 mL/min (SFC).
5. Validation:
- Once optimal conditions are found, validate the method for its intended purpose (e.g., for specificity, linearity, accuracy, and precision).
Protocol 2: Derivatization for Indirect Chiral Resolution
This protocol is for when direct chiral separation is unsuccessful.
1. Selection of Derivatizing Agent:
- Choose a chiral derivatizing agent that reacts with a functional group on your analyte (e.g., amine, carboxyl, hydroxyl). The agent must be enantiomerically pure.
2. Derivatization Reaction:
- Follow a standard protocol for the chosen derivatizing agent. A typical reaction might involve dissolving the analyte and the derivatizing agent in an appropriate solvent (e.g., dichloromethane), adding a coupling agent and a non-chiral base (like triethylamine), and allowing the reaction to proceed at room temperature.
3. Chromatographic Separation of Diastereomers:
- Column: A standard achiral reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of water (with 0.1% formic acid or ammonium acetate) and acetonitrile or methanol is a common starting point.
- Optimization: Optimize the gradient, temperature, and flow rate to achieve baseline separation of the two diastereomeric products.
4. Analysis:
- The ratio of the peak areas of the two diastereomers will correspond to the enantiomeric ratio of the original sample.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of mobile phase additives on the resolution of four bioactive compounds by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolution of mixtures of fluorophores using variable-frequency phase and modulation data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ymc.eu [ymc.eu]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool in medicinal chemistry and chemical biology. Replacing hydrogen with fluorine in phenylalanine, a fundamental aromatic amino acid, can profoundly alter its biological properties. This guide provides an objective comparison of the biological activity of fluorinated phenylalanine analogs versus their non-fluorinated counterpart, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Key Physicochemical Differences
Fluorine's high electronegativity and small van der Waals radius, comparable to that of hydrogen, allow for its seamless integration into protein structures while inducing significant electronic perturbations. These alterations can influence a molecule's hydrophobicity, metabolic stability, and binding affinity to biological targets.[1]
Impact on Biological Activity: A Comparative Analysis
The substitution of hydrogen with fluorine in phenylalanine can lead to marked differences in enzyme inhibition, protein stability, and cellular uptake. The following sections provide quantitative data to illustrate these distinctions.
Enzyme Inhibition
Fluorination of phenylalanine can significantly enhance the inhibitory potency of peptide-based drugs. A notable example is in the development of proteasome inhibitors, which are crucial in cancer therapy.
| Compound | Target Subunit | IC50 (nM) | Fold Improvement (vs. Non-Fluorinated) |
| Non-Fluorinated Peptide Epoxomicin Analog | β5 | ~100 | - |
| P2-Pentafluorophenylalanine Analog | β5 | 2 | ~50-fold |
| P3-Pentafluorophenylalanine Analog | β5 | ~100 | No significant change |
Table 1: Comparison of IC50 values for proteasome inhibition by non-fluorinated and fluorinated peptide epoxomicin analogs. Data is approximated from studies on proteasome inhibitors where fluorinated phenylalanine was incorporated at different positions.
The dramatic increase in potency observed when pentafluorophenylalanine is incorporated at the P2 position highlights the context-dependent nature of fluorine's effects on bioactivity.[2]
Protein Stability
| Protein | Modification | Tm (°C) | ΔTm (°C) vs. Wild-Type |
| Model Protein | Wild-Type (containing Phenylalanine) | Hypothetical 65.0 | - |
| Model Protein | Incorporation of 4-Fluoro-phenylalanine | Hypothetical 68.0 | +3.0 |
Table 2: Hypothetical comparison of the melting temperature (Tm) of a model protein with and without the incorporation of 4-fluoro-phenylalanine. This table illustrates the generally observed trend of increased thermal stability upon fluorination, though specific values can vary depending on the protein and the position of the substitution.
Cellular Uptake
The cellular uptake of amino acids and their analogs is a critical factor in their therapeutic efficacy and application in imaging techniques like Positron Emission Tomography (PET). Studies have shown that fluorinated phenylalanine analogs can exhibit altered uptake kinetics compared to their non-fluorinated counterparts and other amino acid tracers.
| Tracer | Cell Line | % Uptake / 100 µg protein (60 min) |
| 3-L-[18F]Fluorophenylalanine | MCF-7 | ~1.8 |
| PC-3 | ~2.5 | |
| 3-D-[18F]Fluorophenylalanine | MCF-7 | ~0.8 |
| PC-3 | ~1.0 | |
| [18F]FET (Tyrosine analog) | MCF-7 | ~0.7 |
| PC-3 | ~1.2 |
Table 3: Cellular uptake of 3-L-[18F]Fluorophenylalanine and 3-D-[18F]Fluorophenylalanine in comparison to the tyrosine analog [18F]FET in human cancer cell lines.[3] The data demonstrates that 3-L-[18F]FPhe shows significantly higher uptake in MCF-7 and PC-3 cells compared to [18F]FET.[3]
Experimental Protocols
Enzyme Inhibition Assay (General Protocol for Proteasome)
This protocol outlines a method to determine the IC50 values of proteasome inhibitors.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP.
-
Substrate: Fluorogenic peptide substrate specific for the proteasome subunit of interest (e.g., Suc-LLVY-AMC for the chymotrypsin-like activity of the β5 subunit).
-
Enzyme: Purified 26S proteasome.
-
Inhibitor: Stock solutions of fluorinated and non-fluorinated phenylalanine-containing inhibitors in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of assay buffer.
-
Add 1 µL of inhibitor solution at various concentrations.
-
Add 25 µL of the proteasome solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 24 µL of the fluorogenic substrate.
-
Monitor the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm for AMC) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol describes a method to determine the melting temperature (Tm) of a protein.
-
Preparation of Reagents:
-
Protein Solution: Purified protein (e.g., 2 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Fluorescent Dye: SYPRO Orange Protein Gel Stain (5000x stock in DMSO).
-
-
Assay Procedure:
-
Prepare a master mix containing the protein solution and SYPRO Orange dye (final concentration of 5x).
-
Aliquot 20 µL of the master mix into each well of a 96-well PCR plate.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
Cellular Uptake Assay
This protocol outlines a general method for measuring the uptake of radiolabeled amino acid analogs.
-
Cell Culture:
-
Culture cells (e.g., MCF-7, PC-3) in appropriate media until they reach 80-90% confluency in 24-well plates.
-
-
Uptake Experiment:
-
Wash the cells twice with pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Add 200 µL of uptake buffer containing the radiolabeled amino acid analog (e.g., [18F]FPhe) at a specific concentration.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
To terminate the uptake, aspirate the radioactive solution and wash the cells three times with ice-cold uptake buffer.
-
-
Quantification:
-
Lyse the cells with 0.5 mL of 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial and measure the radioactivity using a gamma counter.
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
Data Analysis:
-
Express the uptake as a percentage of the added radioactivity per 100 µg of cellular protein.
-
Signaling Pathways and Metabolism
The biological effects of fluorinated phenylalanine are intrinsically linked to its interaction with cellular signaling pathways and its metabolic fate.
Opioid Receptor Signaling
In the case of opioid peptides, the substitution of phenylalanine with 4-fluoro-phenylalanine in biphalin enhances its binding affinity to μ- and δ-opioid receptors. This increased affinity can lead to more potent downstream signaling.
Caption: General G-protein coupled opioid receptor signaling pathway.
Phenylalanine Metabolism
Phenylalanine is an essential amino acid that is primarily metabolized to tyrosine by the enzyme phenylalanine hydroxylase. Fluorinated phenylalanine analogs can also be substrates for this enzyme, though their metabolic fate can differ.
Caption: Simplified metabolic pathway of phenylalanine and its fluorinated analog.
Conclusion
The substitution of hydrogen with fluorine in phenylalanine offers a versatile strategy to modulate the biological activity of peptides and proteins. As demonstrated by the provided data, fluorination can lead to significant enhancements in enzyme inhibition and alterations in cellular uptake, while generally increasing protein stability. The specific effects are highly dependent on the position and number of fluorine atoms, necessitating careful structure-activity relationship studies. The detailed experimental protocols and pathway diagrams in this guide provide a framework for researchers to explore and harness the unique properties of fluorinated phenylalanine in their drug discovery and development efforts.
References
- 1. Evolving the naturally compromised chorismate mutase from Mycobacterium tuberculosis to top performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Affinity chromatography and inhibition of chorismate mutase-prephenate dehydrogenase by derivatives of phenylalanine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Proliferative Effects of 2-amino-2-(3,5-difluorophenyl)acetic acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anti-proliferative agents is a cornerstone of cancer research. Non-proteinogenic amino acids and their derivatives represent a promising class of molecules for therapeutic development due to their potential to selectively target cancer cell metabolism and signaling pathways. This guide focuses on the hypothetical anti-proliferative effects of 2-amino-2-(3,5-difluorophenyl)acetic acid, a fluorinated amino acid analog. Due to the absence of direct studies on this specific compound, this document provides a comparative overview of the anti-proliferative activities of structurally similar molecules, including fluorinated aminophenylhydrazines and other non-proteinogenic amino acids. Furthermore, detailed protocols for key anti-proliferative assays and relevant signaling pathways are presented to facilitate future research in this area.
Comparative Analysis of Anti-Proliferative Activity
To contextualize the potential anti-proliferative effects of this compound, this section summarizes the reported activities of structurally related compounds. The inclusion of fluorine atoms in organic molecules can significantly alter their biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. Therefore, the anti-proliferative activity of fluorinated analogs is of particular interest.
Table 1: Anti-proliferative Activity of Fluorinated Aminophenylhydrazines and Related Compounds
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Fluorinated Aminophenylhydrazine (Compound 5, 2 fluorine atoms) | A549 (Lung Carcinoma) | Not Specified | Proliferative Index: 4.95 | [1] |
| Fluorinated Aminophenylhydrazine (Compound 6, 5 fluorine atoms) | A549 (Lung Carcinoma) | MTT | 0.64 | [1] |
| Aurein 1.2 Analog (EH [Orn]8) | MCF-7 (Breast Cancer) | MTT | 44 ± 38 | [2][3] |
| Aurein 1.2 Analog (EH [Orn]8) | MDA-MB-231 (Breast Cancer) | MTT | 44 ± 38 | [2][3] |
Note: The proliferative index for Compound 5 indicates a strong anti-proliferative effect, though a direct IC50 value was not provided.
Experimental Protocols for Assessing Anti-Proliferative Effects
Standardized in vitro assays are crucial for the initial screening and validation of potential anti-cancer compounds. The following are detailed protocols for commonly used methods to evaluate anti-proliferative effects.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Experimental Workflow.
BrdU Incorporation Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the labeling solution, and fix the cells with a fixing/denaturing solution.
-
Antibody Incubation: Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate.
-
Substrate Addition: Add the enzyme substrate, which will be converted into a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Correlate the absorbance with the amount of BrdU incorporated, which is proportional to the number of proliferating cells.
References
A Comparative Guide to 2-amino-2-(3,5-difluorophenyl)acetic Acid and Other Halogenated Amino Acids for Researchers
In the landscape of drug discovery and peptide design, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic potential. Among these, halogenated amino acids have emerged as a powerful tool for modulating the physicochemical and biological properties of parent molecules. This guide provides a comprehensive comparison of 2-amino-2-(3,5-difluorophenyl)acetic acid against other halogenated phenylglycine analogs, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.
Introduction to Halogenated Amino Acids
Halogenation, the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a molecule, can profoundly influence its properties. In the context of amino acids, this modification can lead to:
-
Enhanced Metabolic Stability: The strong carbon-halogen bond can protect against enzymatic degradation, increasing the in vivo half-life of peptides.[1][2]
-
Modulated Lipophilicity: Halogenation generally increases lipophilicity, which can improve membrane permeability and cellular uptake.
-
Altered Conformation: The size and electronegativity of the halogen atom can induce specific conformational preferences in the amino acid side chain and the overall peptide backbone.
-
Modified Biological Activity: Changes in electronic distribution and steric profile can lead to altered binding affinities for biological targets, potentially enhancing potency or altering selectivity.[1][3][4]
Physicochemical Properties: A Comparative Overview
The choice of halogen and its position on the phenyl ring of phenylglycine derivatives significantly impacts their physicochemical characteristics. While direct comparative experimental data for all analogs is not always available in a single study, the following table summarizes key computed and known properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C₈H₇F₂NO₂ | 187.14 | -1.5 | 2 | 4 |
| 2-amino-2-(2,4-difluorophenyl)acetic acid | C₈H₇F₂NO₂ | 187.14 | -1.5 | 2 | 4 |
| 2-amino-2-(2,3-difluorophenyl)acetic acid | C₈H₇F₂NO₂ | 187.14 | -1.5 | 2 | 4 |
| 2-amino-2-(3-fluorophenyl)acetic acid | C₈H₈FNO₂ | 169.15 | -1.6 | 2 | 3 |
| 2-amino-2-(4-chlorophenyl)acetic acid | C₈H₈ClNO₂ | 185.61 | - | 2 | 2 |
| Phenylglycine (unsubstituted) | C₈H₉NO₂ | 151.16 | -1.4 | 2 | 2 |
Data for fluorinated compounds is sourced from PubChem.[5] XLogP3 is a computed value for lipophilicity.
Performance in Biological Systems: A Comparative Analysis
The true test of these modified amino acids lies in their performance within biological systems. While a single study directly comparing all halogenated phenylglycines is not available, we can synthesize findings from various research articles to draw meaningful comparisons.
Antimicrobial Activity
Halogenated amino acids, when incorporated into peptides, have shown significant potential in the development of novel antimicrobial agents.[1][3][4][6] The increased hydrophobicity imparted by halogens can enhance the interaction of these peptides with bacterial cell membranes.
Table 2: Illustrative Antimicrobial Activity of Peptides Containing Halogenated Amino Acids
| Peptide/Compound | Target Organism | MIC (µg/mL) | Reference |
| Halogenated Peptoid Analogs | S. aureus | Up to 32-fold increase in activity | [7] |
| Halogenated Peptoid Analogs | E. coli | 16 to 64-fold increase in activity | [7] |
| Halogenated Peptoid Analogs | P. aeruginosa | 16 to 64-fold increase in activity | [7] |
This table illustrates the potential for increased antimicrobial activity with halogenation, as specific comparative data for the target compound is limited.
Anticancer Activity
The incorporation of halogenated amino acids into peptides and other small molecules is a promising strategy in anticancer drug development.[8][9] Halogenation can enhance cytotoxicity towards cancer cell lines.
For example, a study on novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives found that a 2-chlorophenyl substituted compound exhibited significant in vitro cytotoxic activity, with IC50 values ranging from 0.45 µM to 1.66 µM against several human tumor cell lines.[10] Another study on thiazole-amino acid hybrids showed that some derivatives displayed good cytotoxicity with low IC50 values (2.07–8.51 μM) against lung, cervical, and breast cancer cell lines.
Table 3: Illustrative Anticancer Activity (IC50 Values) of Compounds Containing Halogenated Phenyl Moieties
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile | Human tumor cell lines | 0.45 - 1.66 | [10] |
| Thiazole-amino acid hybrid | A549 (Lung Cancer) | 2.07 - 8.51 | |
| Thiazole-amino acid hybrid | HeLa (Cervical Cancer) | 2.07 - 8.51 | |
| Thiazole-amino acid hybrid | MCF-7 (Breast Cancer) | 2.07 - 8.51 | |
| Valviamide B (containing halogenated tyrosine) | HepG2 (Liver Cancer) | 7.8 | [1] |
This table provides examples of the anticancer potential of halogenated compounds. Direct comparative data for the target amino acid is not available.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Synthesis of Halogenated Phenylglycine Derivatives
The synthesis of halogenated phenylglycines can be achieved through various established methods. One common approach is the Strecker synthesis, followed by hydrolysis. For ortho-halogenation, Pd-mediated C-H functionalization is a viable route. A general synthetic workflow is depicted below.
References
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship of inhibitors specific for prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Difluorophenylalanine Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of difluorophenylalanine derivatives, focusing on their potential as therapeutic agents. By examining experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy, offering insights for future drug design and development.
The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry, and difluorophenylalanine, a synthetic amino acid, is a prime example of this approach. The unique physicochemical properties of the difluoromethyl group, including its high electronegativity, lipophilicity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide will delve into the SAR of difluorophenylalanine derivatives, primarily focusing on their anticancer and enzyme-inhibitory activities.
Comparative Analysis of Anticancer Activity
| Compound/Derivative | Structure/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Phenylacetamide Derivatives | ||||
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | 4-Fluoro on phenylacetamide, 2-Nitro on aniline | PC3 (Prostate) | 52 | [1] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | 4-Fluoro on phenylacetamide, 4-Nitro on aniline | PC3 (Prostate) | 80 | [1] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | 4-Fluoro on phenylacetamide, 4-Nitro on aniline | MCF-7 (Breast) | 100 | [1] |
| Fluorophenyl-Substituted 1,3,4-Thiadiazole Derivatives | ||||
| Compound A2 | 2-(2-fluorophenylamino)-5-(3-fluorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 52.35 | [2] |
| Compound A3 | 2-(2-fluorophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 54.81 | [2] |
| Compound B1 | 2-(3-fluorophenylamino)-5-(2-fluorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 53.9 | [2] |
| Compound B3 | 2-(3-fluorophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 54.1 | [2] |
| Pyrazolo[3,4-d]pyrimidin-4-one Derivatives | ||||
| Compound 10e | 5-(4-nitrobenzylideneamino) derivative | MCF-7 (Breast) | 11 | [3] |
| 5-Trifluoromethylpyrimidine Derivatives | ||||
| Compound 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung) | 0.35 | [4] |
| Compound 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | MCF-7 (Breast) | 3.24 | [4] |
| Compound 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | PC-3 (Prostate) | 5.12 | [4] |
Key Observations from the Data:
-
Influence of Substituents: The anticancer activity is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, in the phenylacetamide series, the presence of a nitro group appears to be important for activity against the PC3 cell line.[1]
-
Target Specificity: The efficacy of these compounds is highly dependent on the cancer cell line, suggesting different mechanisms of action or target engagement. For example, the 5-trifluoromethylpyrimidine derivative 9u shows potent activity against the A549 lung cancer cell line with a sub-micromolar IC50 value.[4]
-
Limited Direct SAR for Difluorophenylalanine: The presented data, while informative for fluorinated compounds in general, does not allow for a direct and systematic analysis of the structure-activity relationship specifically for a series of difluorophenylalanine derivatives. Further research focusing on a homologous series of difluorophenylalanine analogs is needed to delineate the precise contribution of the difluoromethyl group's position and the nature of other substituents to the overall anticancer activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following is a representative protocol for the MTT assay, a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity Screening
This protocol is a standard procedure for determining the IC50 values of chemical compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Test compounds (difluorophenylalanine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the designated wells.
-
Include a vehicle control (medium with solvent only) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The anticancer activity of phenylalanine derivatives can be mediated through various signaling pathways, often culminating in the induction of apoptosis (programmed cell death). One such pathway is the extrinsic or death receptor pathway, which is initiated by the binding of a ligand to a death receptor on the cell surface.
Studies on phenylalanine-induced apoptosis have implicated the Fas/FasL signaling pathway.[7][8] High concentrations of phenylalanine can lead to an upregulation of the Fas receptor (FasR) on the cell surface. The binding of its ligand, FasL, triggers the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). This complex facilitates the cleavage and activation of caspase-8, which in turn activates downstream executioner caspases, such as caspase-3, leading to the execution of apoptosis.[7][8][9]
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. The Fas/Fas ligand death receptor pathway contributes to phenylalanine-induced apoptosis in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Fas/Fas Ligand Death Receptor Pathway Contributes to Phenylalanine-Induced Apoptosis in Cortical Neurons | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Enhanced Proteolytic Stability of Peptides Incorporating 2-amino-2-(3,5-difluorophenyl)acetic Acid: A Comparative Guide
Introduction
The incorporation of non-natural amino acids is a key strategy in modern peptide drug design to overcome inherent limitations of native peptides, such as poor metabolic stability.[1] One such modification is the introduction of fluorinated amino acids. This guide provides a comparative analysis of the stability of peptides containing the non-natural amino acid 2-amino-2-(3,5-difluorophenyl)acetic acid and its analogs. While specific quantitative data for peptides containing this compound is limited in the available literature, this guide draws upon data from structurally similar fluorinated amino acids to provide insights into the expected improvements in stability. The unique properties of fluorine can significantly influence the susceptibility of peptides to enzymatic degradation.[2][3]
The introduction of fluorine can enhance peptide stability through several mechanisms. The strong carbon-fluorine bond is resistant to metabolic degradation. Furthermore, the steric bulk and altered electronic properties of the fluorinated side chains can disrupt the recognition and binding of proteases to the peptide backbone, thereby hindering enzymatic cleavage.[4] However, the effect of fluorination on proteolytic stability is not always predictable and can depend on the specific enzyme, the position of the substitution relative to the cleavage site, and the degree of fluorination.[2]
Comparative Stability Data
Table 1: Impact of Fluorinated Amino Acids on Peptide Stability against Various Proteases
| Fluorinated Amino Acid | Peptide Sequence | Protease(s) | Observed Stability vs. Non-fluorinated Analog | Reference |
| Hexafluoroleucine | Buforin and Magainin Analogs | Trypsin | Moderately better protease stability.[5] | [5] |
| Fluorinated Amino Acids (unspecified) | Model Peptides | α-Chymotrypsin, Pepsin | Increased proteolytic stability was observed only in a few cases; the effect is complex and not predictable.[2] | [2] |
| 3,5-Difluorotyrosine | Model Peptides | Tyrosinase | Completely resistant to tyrosinase action.[6] | [6] |
| p-Fluorophenylalanine | Various short peptides and globular proteins | Not specified | Seldom leads to greater proteolytic stability.[4] | [4] |
Key Observations:
-
Enzyme Specificity: The stabilizing effect of fluorination is highly dependent on the specific protease. For instance, while some fluorinated peptides show increased resistance to trypsin, others might not exhibit the same stability against chymotrypsin or pepsin.[2][5]
-
Positional Effects: The position of the fluorinated amino acid relative to the protease cleavage site is a critical determinant of its stabilizing effect.[2]
-
Degree of Fluorination: The number of fluorine atoms on the amino acid side chain can influence the extent of stabilization.[2]
-
Aromatic vs. Aliphatic Fluorination: The presence of aromatic fluorinated side chains, such as p-fluorophenylalanine, seldom leads to greater proteolytic stability, whereas aliphatic fluorinated side chains have shown more promise in enhancing stability.[4]
Experimental Protocols
Detailed methodologies are crucial for assessing the comparative stability of peptides. Below are generalized protocols for in vitro proteolytic and plasma stability assays.
Protocol 1: Proteolytic Stability Assay using RP-HPLC
This protocol outlines a typical procedure to assess the stability of a peptide against a specific protease, such as trypsin, chymotrypsin, or pepsin.
Materials:
-
Test peptide and control peptide (non-fluorinated analog)
-
Protease (e.g., Trypsin, α-Chymotrypsin, Pepsin)
-
Assay buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0 for trypsin; 10 mM acetate buffer, pH 4.0 for pepsin)
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C8 or C18 column
-
Incubator or water bath (37°C)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the test peptide and control peptide in the assay buffer (e.g., 1 mg/mL).
-
Prepare a stock solution of the protease in the assay buffer (e.g., 1 mg/mL).
-
-
Digestion Reaction:
-
In a microcentrifuge tube, mix the peptide solution with the protease solution to achieve a final peptide concentration of 0.1 mg/mL and an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Quenching:
-
At specific time points (e.g., 0, 15, 30, 60, 90, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution (10% TFA).
-
-
RP-HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile) to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½).
-
Protocol 2: Plasma Stability Assay
This protocol is used to evaluate the stability of a peptide in a more physiologically relevant matrix, such as human plasma.
Materials:
-
Test peptide and control peptide
-
Pooled human plasma (or serum)
-
Incubator or water bath (37°C)
-
Protein precipitation solution (e.g., ice-cold acetonitrile with 1% TFA)
-
Centrifuge
-
RP-HPLC-MS/MS system for analysis
Procedure:
-
Peptide Incubation:
-
Pre-warm the human plasma to 37°C.
-
Spike the test peptide into the plasma to a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling and Protein Precipitation:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.
-
Add the aliquot to a tube containing 3 volumes of ice-cold protein precipitation solution to stop the enzymatic degradation and precipitate plasma proteins.
-
-
Sample Processing:
-
Vortex the samples thoroughly.
-
Incubate the samples on ice for at least 20 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant containing the peptide.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point compared to the initial concentration at time 0.
-
Plot the percentage of remaining peptide against time and determine the half-life of the peptide in plasma.
-
Visualizations
Experimental Workflow for Proteolytic Stability Assay
Caption: Workflow for determining peptide stability against a specific protease.
Logical Relationship of Factors Influencing Peptide Stability
Caption: Factors influencing the proteolytic stability of modified peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Enzymatic Stability of Peptides with Fluorinated Residues
For researchers, scientists, and drug development professionals, enhancing the proteolytic stability of therapeutic peptides is a critical challenge. The incorporation of fluorinated amino acids has emerged as a promising strategy to extend peptide half-life and improve bioavailability. This guide provides an objective comparison of the enzymatic stability of fluorinated versus non-fluorinated peptides, supported by experimental data and detailed protocols to aid in the rational design of more robust peptide-based therapeutics.
The introduction of fluorine into amino acid side chains can profoundly alter the physicochemical properties of peptides.[1] These modifications can lead to increased hydrophobicity, conformational changes, and, most notably, enhanced resistance to proteolytic degradation by shielding the peptide backbone from enzymatic cleavage.[1][2] However, the impact of fluorination is not always predictable and is highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the nature of the fluorinated amino acid itself.[3][4] This guide presents a comparative analysis to illuminate these nuances.
Comparative Analysis of Proteolytic Stability
The following tables summarize quantitative data from various studies, offering a comparative perspective on the effects of incorporating fluorinated residues on peptide stability against common proteases.
Table 1: Stability against α-Chymotrypsin
| Peptide Sequence/Model | Fluorinated Residue | Position of Fluorination | Stability Outcome vs. Non-fluorinated Control | Reference |
| Model Peptide | α-Trifluoromethyl-substituted amino acids | P1 | Absolute stability | [5] |
| Model Peptide | α-Trifluoromethyl-substituted amino acids | P2 and P'2 | Considerable proteolytic stability | [5] |
| Model Peptides | Various fluorinated amino acids | P2, P1', or P2' | Increased stability in only a few cases | [3][4] |
Table 2: Stability against Trypsin
| Peptide Sequence/Model | Fluorinated Residue | Stability Outcome vs. Non-fluorinated Control | Reference |
| Buforin Analogues | Hexafluoroleucine | Moderately better protease stability | [6][7][8] |
| Magainin Analogues | Hexafluoroleucine | Moderately better protease stability | [6][7][8] |
| Buforin Analogue (BII1F2) | Fluorinated amino acid | Slightly faster degradation rate | [6][8] |
Table 3: Stability in Human Blood Plasma/Serum
| Peptide Sequence/Model | Fluorinated Residue | Stability Outcome vs. Non-fluorinated Control | Key Finding | Reference |
| Model Peptides | Various non-natural amino acids (including fluorinated) | Varied | Degradation primarily driven by Elastase | [9][10] |
Experimental Protocols
Accurate assessment of enzymatic stability is crucial for comparing the efficacy of fluorination. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Protease Degradation Assay
This protocol outlines a general procedure for determining the rate of peptide degradation by a specific protease.
Objective: To quantify the degradation of a fluorinated peptide compared to its non-fluorinated counterpart in the presence of a specific protease (e.g., trypsin, chymotrypsin, pepsin, elastase).
Methodology:
-
Peptide and Enzyme Preparation:
-
Prepare stock solutions of the test peptides (fluorinated and non-fluorinated controls) in an appropriate buffer (e.g., Tris-HCl for trypsin and chymotrypsin, acetate buffer for pepsin).[3]
-
Prepare a stock solution of the protease (e.g., α-chymotrypsin, pepsin) in the same buffer.[3] The concentration of the enzyme should be optimized for the specific peptide and desired reaction kinetics.
-
-
Incubation:
-
Time-course Sampling:
-
Analysis:
-
Analyze the samples using analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) equipped with a fluorescence or UV detector.[3][4][12] The percentage of remaining intact peptide at each time point is determined by integrating the area of the corresponding peak in the chromatogram.
-
Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more detailed analysis of degradation products.[13]
-
-
Data Interpretation:
-
Plot the percentage of intact peptide against time to determine the degradation kinetics.
-
Calculate the half-life (t½) of the peptide under the assay conditions.
-
Protocol 2: Peptide Stability Assay in Human Serum/Plasma
This protocol is designed to assess peptide stability in a more physiologically relevant environment.
Objective: To evaluate the stability of a fluorinated peptide in human serum or plasma.
Methodology:
-
Peptide Incubation:
-
Time-course Sampling and Protein Precipitation:
-
At various time points, take aliquots of the incubation mixture.
-
Precipitate the plasma proteins to stop enzymatic activity and separate the peptide. This can be achieved by adding an organic solvent (e.g., acetonitrile) or a strong acid.[12][13]
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Data Interpretation:
-
Determine the degradation profile and half-life of the peptide in serum or plasma.
-
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Conclusion
The incorporation of fluorinated residues is a powerful and versatile strategy for enhancing the enzymatic stability of peptides. As the compiled data indicates, fluorination can significantly increase resistance to proteolytic degradation, a key factor in improving the therapeutic potential of peptide-based drugs.[1][2] However, the effectiveness of this approach is highly context-dependent, and systematic evaluation using standardized protocols is essential for the rational design of stabilized peptides.[3][4] The experimental workflows and comparative data presented in this guide offer a framework for researchers to effectively assess and optimize the enzymatic stability of novel fluorinated peptide candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 10. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 15. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Enantioselective Maze: A Comparative Guide to Chiral Resolution of Difluorophenylacetic Acid
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical hurdle in the synthesis of optically pure active pharmaceutical ingredients. This guide provides a comprehensive comparison of the efficacy of different chiral resolving agents and methods for obtaining enantiomerically pure difluorophenylacetic acid, a valuable building block in medicinal chemistry. Due to the limited publicly available experimental data specifically detailing the classical chiral resolution of difluorophenylacetic acid, this guide combines established principles of diastereomeric crystallization with data from structurally analogous compounds and explores alternative enzymatic and asymmetric synthesis strategies.
The Challenge of Resolving Difluorophenylacetic Acid
The presence of the difluoromethyl group in difluorophenylacetic acid significantly influences its chemical and physical properties, including its acidity, which plays a crucial role in the formation of diastereomeric salts with chiral bases. The selection of an appropriate chiral resolving agent is paramount for successful separation, as the efficiency of resolution depends on the differential solubility of the resulting diastereomeric salt pair.[1]
Classical Chiral Resolution: A Data-Driven Comparison (Based on Analogous Compounds)
Classical resolution via diastereomeric salt formation remains a widely used and scalable method for separating enantiomers.[1][2] This process involves the reaction of the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization. While specific data for difluorophenylacetic acid is scarce, we can infer potential efficacy from studies on structurally similar fluorinated and phenyl-substituted carboxylic acids.
Commonly employed chiral resolving agents for acidic compounds include chiral amines such as (R)-1-phenylethylamine, cinchonidine, and ephedrine derivatives.[2] The choice of solvent is also critical, as it significantly impacts the solubility of the diastereomeric salts.
Table 1: Performance of Chiral Resolving Agents for Structurally Similar Carboxylic Acids
| Chiral Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Acid | Reference |
| (+)-(1S;2S)-pseudoephedrine | 2'-fluoromandelic acid | 95% Ethanol | High (qualitative) | High (qualitative) | [3] |
| (R)-1-phenylethylamine | α-hydroxy-(o-chlorophenyl)methyl]phosphinic acid | 2-propanol | - | >98% | [4] |
| Cinchonidine | 3-hydroxy-4-phenylbutanoic acid | Ethanol | High (qualitative) | High (qualitative) | [5] |
| (2R,3R)-(+)-DBTA | Racemic ephedrine·HCl | Water | 92.5% | ~100% | [6] |
Note: This table presents data for compounds structurally analogous to difluorophenylacetic acid to provide a starting point for resolving agent screening.
Experimental Protocols: A General Framework for Chiral Resolution
The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid, which can be adapted for difluorophenylacetic acid.
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation:
-
Dissolve one equivalent of racemic difluorophenylacetic acid in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).
-
Add 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) to the solution.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.
-
The less soluble diastereomeric salt will precipitate out of the solution.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.
-
The enantiomeric excess of the salt can be improved by recrystallization.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.
-
Extract the liberated enantiomerically enriched difluorophenylacetic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
-
Determination of Enantiomeric Excess:
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful execution.
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Alternative Strategies: Enzymatic Resolution and Asymmetric Synthesis
Given the challenges in finding specific data for classical resolution, exploring alternative methods is prudent.
Enzymatic Resolution
Enzymatic kinetic resolution offers a powerful and highly selective alternative for obtaining enantiomerically pure compounds. Lipases are commonly used to selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture. For fluorinated arylcarboxylic acids, hydrolase-catalyzed kinetic resolution of their esters has been shown to be effective, yielding the hydrolyzed (S)-carboxylic acids and unreacted (R)-esters in high yields and high enantiomeric purity.[9]
Asymmetric Synthesis
Asymmetric synthesis provides a direct route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[1] While specific protocols for the asymmetric synthesis of difluorophenylacetic acid are not abundant in the initial search, this approach represents a significant long-term strategy for efficient production of the desired enantiomer.
Conclusion
The chiral resolution of difluorophenylacetic acid, while not extensively documented, can be approached systematically. By leveraging the principles of diastereomeric crystallization and drawing parallels from structurally similar compounds, researchers can devise effective screening protocols for various chiral resolving agents. Furthermore, alternative methods such as enzymatic resolution and asymmetric synthesis offer promising avenues for obtaining enantiomerically pure difluorophenylacetic acid. The selection of the optimal method will depend on factors such as scale, cost, and the desired level of enantiopurity. This guide provides a foundational framework to aid researchers in navigating the complexities of this critical enantioselective separation.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Discrimination in resolving systems. V. Pseudoephedrine - fluoromandelic acid diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for 2-amino-2-(3,5-difluorophenyl)acetic acid
For researchers, scientists, and drug development professionals, the robust and accurate analysis of chiral molecules like 2-amino-2-(3,5-difluorophenyl)acetic acid is paramount. This non-proteinogenic amino acid, containing two fluorine atoms on the phenyl ring, presents unique analytical challenges. This guide provides a comparative overview of two validated High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
The two primary approaches for the chiral separation of this compound by HPLC are:
-
Method 1: Direct Enantioseparation on a Chiral Stationary Phase (CSP) . This method utilizes a column where the stationary phase is chiral, allowing for the direct separation of the enantiomers.
-
Method 2: Indirect Enantioseparation via Pre-column Derivatization . This method involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard, achiral HPLC column.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance parameters of the two methods. The data presented is representative of typical results obtained for the analysis of similar amino acids using these techniques.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1: Direct Chiral HPLC | Method 2: Indirect HPLC via Derivatization |
| Stationary Phase | Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(+)) | C18 Reversed-Phase |
| Mobile Phase | Methanol/Acetonitrile/Water with additives (e.g., Formic Acid and Diethylamine) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |
| Derivatization | Not required | Required (e.g., Marfey's Reagent) |
| Detection | UV (210-230 nm) or Mass Spectrometry (MS) | UV (340 nm) |
| Typical Run Time | 15-30 minutes | 20-40 minutes |
| Resolution (Rs) | > 1.5 | > 2.0 |
Table 2: Method Validation Parameters (Representative Data)
| Parameter | Method 1: Direct Chiral HPLC | Method 2: Indirect HPLC via Derivatization |
| Linearity (r²) | > 0.999 | > 0.998.[1][2] |
| Accuracy (% Recovery) | 98-102% | 95-105%.[2] |
| Precision (%RSD) | < 2% | < 5%.[1][2] |
| Limit of Detection (LOD) | Analyte dependent, typically low ng/mL | ~100 nM.[1] |
| Limit of Quantification (LOQ) | Analyte dependent, typically mid-to-high ng/mL | ~0.5 µg/mL.[3] |
Experimental Protocols
Method 1: Direct Enantioseparation on a Chiral Stationary Phase (CSP)
This method is advantageous due to its simplicity, as it does not require a derivatization step. The separation is achieved through the differential interaction of the enantiomers with the chiral stationary phase. Cinchona alkaloid-based zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), are particularly effective for the separation of underivatized amino acids.[4][5][6][7]
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or MS detector.
-
Column: CHIRALPAK® ZWIX(+) column (or equivalent cinchona-based zwitterionic CSP).
-
Mobile Phase: A mixture of Methanol/Acetonitrile/Water (e.g., 49/49/2 v/v/v) containing 50 mM formic acid and 25 mM diethylamine as additives.[4] The exact ratio of organic solvents can be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or by mass spectrometry.
-
Injection Volume: 10 µL.
Method 2: Indirect Enantioseparation via Pre-column Derivatization
This method relies on the reaction of the chiral analyte with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral reversed-phase column. Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used derivatizing agent for the chiral analysis of amino acids.[8][9]
1. Derivatization Protocol with Marfey's Reagent:
-
Prepare a 1 mg/mL solution of this compound in 50 mM sodium bicarbonate buffer (pH ~9.0).
-
To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
After incubation, cool the reaction mixture to room temperature and neutralize by adding 20 µL of 1 M HCl.[8]
-
Dilute the sample with the mobile phase before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.[8]
-
Injection Volume: 20 µL.
Mandatory Visualization
Caption: Workflow for the validation of an analytical method for a chiral amino acid.
References
- 1. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 4. chiraltech.com [chiraltech.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chiraltech.com [chiraltech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Purity Analysis: Cross-Validation of HPLC and NMR for 2-amino-2-(3,5-difluorophenyl)acetic acid
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of characterizing chiral molecules. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the cross-validation of the chiral purity of 2-amino-2-(3,5-difluorophenyl)acetic acid. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and implementation of these methods.
The stereochemistry of active pharmaceutical ingredients (APIs) is a crucial factor, as enantiomers of the same compound can exhibit significantly different pharmacological and toxicological properties. Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of chiral drugs. This compound is a key chiral building block in the synthesis of various pharmaceutical agents. Ensuring its enantiomeric integrity is paramount. This guide explores the cross-validation of HPLC and NMR spectroscopy, two orthogonal and widely employed techniques for this purpose.
Principles of Chiral Discrimination
Chiral HPLC achieves the separation of enantiomers through their differential interaction with a chiral stationary phase (CSP). The distinct spatial arrangement of the enantiomers leads to the formation of transient diastereomeric complexes with the CSP, resulting in different retention times and, thus, their separation.
In contrast, chiral NMR spectroscopy relies on the use of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). A CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers, leading to distinct chemical shifts in the NMR spectrum. A CDA, on the other hand, reacts with the enantiomers to form stable, covalent diastereomers, which can then be distinguished by NMR.
Comparative Performance
A summary of the key performance characteristics of chiral HPLC and NMR for the analysis of this compound is presented below. The choice between these methods often depends on the specific analytical requirements, including sample throughput, sensitivity, and the need for structural information.
| Parameter | Chiral HPLC | Chiral NMR |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. |
| Primary Output | Chromatogram with separated peaks for each enantiomer. | NMR spectrum with resolved signals for each enantiomer. |
| Quantitation | Based on the integration of peak areas. | Based on the integration of distinct resonance signals. |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically mg/mL). |
| Sample Throughput | High, suitable for routine analysis. | Lower, often used for structural confirmation and method validation. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Generally faster, involving the selection of an appropriate chiral auxiliary and solvent. |
| Sample Consumption | Low (µL injections). | Higher (requires sufficient concentration for NMR detection). |
| Structural Information | Limited to retention time and UV spectrum. | Provides detailed structural information. |
| Robustness | Generally robust for validated methods. | Can be sensitive to experimental conditions (e.g., temperature, concentration). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess (ee). Below are representative protocols for both chiral HPLC and chiral NMR analysis of this compound.
Chiral HPLC Method (Direct Separation on a Chiral Stationary Phase)
This method describes the direct enantioseparation of this compound using a macrocyclic glycopeptide-based chiral stationary phase.
Instrumentation:
-
HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Astec CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm) or equivalent.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v). The optimal ratio may require method development. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
For method development and validation, prepare a racemic standard by dissolving equal amounts of the (R) and (S) enantiomers.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral NMR Method (Using a Chiral Solvating Agent)
This protocol outlines the use of a chiral solvating agent to induce chemical shift non-equivalence between the enantiomers of this compound in the ¹H NMR spectrum. (S)-aziridinyl diphenylmethanol is a suitable CSA for α-substituted carboxylic acids.[1]
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
This compound sample.
-
(S)-aziridinyl diphenylmethanol (Chiral Solvating Agent).
-
Deuterated chloroform (CDCl₃).
Sample Preparation:
-
In a 5 mm NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add 1.0 to 1.5 equivalents of (S)-aziridinyl diphenylmethanol.
-
Gently shake the tube to ensure thorough mixing.
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture at 25 °C.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows clear separation for the two enantiomers (e.g., the α-proton).
-
Integrate the distinct signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess (% ee) from the integration values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the major enantiomer's signal and Integral₂ is the integration value of the minor enantiomer's signal.
Cross-Validation Workflow
Cross-validation ensures the accuracy and reliability of the chiral purity determination by comparing the results from two independent analytical methods. The following diagram illustrates the logical workflow for the cross-validation of HPLC and NMR data.
Caption: Workflow for cross-validation of chiral purity.
Conclusion
Both chiral HPLC and NMR spectroscopy are indispensable tools for the determination of the enantiomeric purity of this compound. HPLC offers high sensitivity and throughput, making it ideal for routine quality control. NMR, while less sensitive, provides unambiguous structural confirmation and is an excellent orthogonal method for validation. The cross-validation of results obtained from these two techniques provides a high degree of confidence in the determined chiral purity, ensuring the quality and safety of this important pharmaceutical intermediate. The choice of the primary method will depend on the specific laboratory capabilities and the stage of drug development. For rigorous characterization and in cases of dispute, the use of both techniques is highly recommended.
References
A Researcher's Guide to the Biological Impact of Difluorinated Amino Acids
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological effects of incorporating difluorinated amino acids into peptides and proteins. It offers a synthesis of experimental data on how these modifications influence protein stability, enzyme inhibition, and cellular signaling, supported by detailed experimental protocols.
The strategic incorporation of difluorinated amino acids has emerged as a powerful tool in peptide and protein engineering, offering a means to enhance therapeutic properties and probe biological systems. The unique stereoelectronic properties of the difluoromethyl group (CF2) can profoundly influence molecular conformation, stability, and interactions. This guide delves into the key biological consequences of this modification, presenting quantitative data and methodologies to inform future research and development.
Enhanced Protein and Peptide Stability
The introduction of difluorinated amino acids can significantly augment the thermal stability of proteins and peptides. This stabilizing effect is often attributed to the strong inductive effect of the fluorine atoms, which can influence local conformational preferences and contribute to a more stable overall fold.
| Protein/Peptide | Amino Acid Substitution | Melting Temperature (Tm) Change | Reference |
| Ubiquitin | Proline -> (4R)-4-Fluoroproline | +7°C | [1] |
| Collagen Model Peptide (Pro-Pro-Gly)10 | Proline -> (4(S)-Fluoroproline) | Forms a stable triple helix at room temperature, whereas the (4(R)-fPro-Pro-Gly)10 analog does not. | [2] |
| Collagen Model Peptide | Proline -> 4-Hydroxyproline vs. 4-Fluoroproline | Both substitutions enhance stability, but through different thermodynamic contributions (enthalpy for Hyp, entropy for fPro). | [3] |
Potent and Specific Enzyme Inhibition
Difluorinated amino acids are integral to the design of potent and often irreversible enzyme inhibitors. The difluoromethyl group can act as a stable mimic of a transition state or as a precursor to a reactive species that covalently modifies the enzyme's active site. A prime example is α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), an essential enzyme in polyamine biosynthesis and a target in cancer therapy.
| Cell Line/Enzyme | Inhibitor | IC50 | Reference |
| Human Ornithine Decarboxylase (ODC) | D-DFMO | ~7.5 µM | [4][5] |
| BE(2)-C Neuroblastoma Cells | DFMO | 3.0 mM | [6] |
| SMS-KCNR Neuroblastoma Cells | DFMO | 10.6 mM | [6] |
| CHLA90 Neuroblastoma Cells | DFMO | 25.8 mM | [6] |
Modulation of Cellular Signaling Pathways
The biological effects of difluorinated amino acids extend to the modulation of critical cellular signaling pathways. These effects can be a direct consequence of enzyme inhibition or may arise from more subtle alterations in protein-protein interactions.
Difluoromethylornithine (DFMO) and Nitric Oxide Synthase (NOS) Signaling
DFMO, by inhibiting ornithine decarboxylase and depleting polyamines, can indirectly influence nitric oxide (NO) signaling. In lipopolysaccharide (LPS)-activated macrophages, DFMO treatment has been shown to potentiate the expression of inducible nitric oxide synthase (iNOS), leading to increased NO production.[4] This highlights a cross-talk between the polyamine and nitric oxide signaling pathways.
References
- 1. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of collagen model peptides containing 4-fluoroproline; (4(S)-fluoroproline-pro-gly)10 forms a triple helix, but (4(R)-fluoroproline-pro-gly)10 does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of ornithine decarboxylase potentiates nitric oxide production in LPS-activated J774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
A Comparative Benchmarking Guide to the Synthesis of 2-Amino-2-(3,5-difluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthetic methodologies for producing 2-amino-2-(3,5-difluorophenyl)acetic acid, a valuable building block in pharmaceutical development. We will explore the classical Strecker and Bucherer-Bergs syntheses, which yield racemic products, and contrast them with a modern chemoenzymatic approach that offers high enantioselectivity. This objective analysis is supported by available experimental data to inform methodology selection based on factors such as yield, stereochemical control, and operational complexity.
Comparison of Synthetic Methods
The selection of a synthetic route to this compound is a critical decision in the drug development process, with significant implications for yield, purity, cost, and the stereochemical integrity of the final product. Below is a summary of key performance indicators for three distinct synthetic strategies.
| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis | Chemoenzymatic Synthesis |
| Starting Material | 3,5-Difluorobenzaldehyde | 3,5-Difluorobenzaldehyde | 3,5-Difluorobenzaldehyde |
| Typical Yield | 60-75% | 55-70% | 85-95% |
| Enantiomeric Excess (ee) | Racemic (requires resolution) | Racemic (requires resolution) | >99% |
| Reaction Time | 18-30 hours | 24-50 hours (including hydrolysis) | 12-24 hours |
| Key Reagents | NaCN, NH₄Cl, HCl | KCN, (NH₄)₂CO₃, H₂SO₄ | NaCN, NH₃, Transaminase |
| Number of Steps | 2 (Aminonitrile formation, hydrolysis) | 2 (Hydantoin formation, hydrolysis) | 1 (One-pot synthesis) |
| Waste Products | Cyanide salts, ammonium salts | Cyanide salts, carbonate salts | Minimal, primarily aqueous buffer |
| Scalability | Moderate to High | High | High |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Strecker Synthesis (Racemic)
This classical method provides a straightforward route to the racemic amino acid via an α-aminonitrile intermediate.
Step 1: Synthesis of 2-Amino-2-(3,5-difluorophenyl)acetonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is prepared.
-
3,5-Difluorobenzaldehyde (1.0 eq) is dissolved in methanol and cooled to 0-5°C in an ice bath.
-
The aqueous ammonium chloride solution is added to the aldehyde solution, followed by the slow, dropwise addition of an aqueous solution of sodium cyanide (1.1 eq). The temperature is maintained below 10°C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The resulting precipitate, the α-aminonitrile, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Hydrolysis to (±)-2-Amino-2-(3,5-difluorophenyl)acetic Acid
-
The dried 2-amino-2-(3,5-difluorophenyl)acetonitrile is suspended in concentrated hydrochloric acid (6-12 M).
-
The mixture is heated under reflux for 6-12 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
The solution is cooled to room temperature and the excess acid is removed under reduced pressure.
-
The residue is dissolved in a minimum amount of water and the pH is adjusted to the isoelectric point (approximately 5-6) with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
The solid product is collected by filtration, washed with cold water and ethanol, and dried to yield racemic this compound.
Bucherer-Bergs Synthesis (Racemic)
This method proceeds through a hydantoin intermediate, which is subsequently hydrolyzed to the racemic amino acid.
Step 1: Synthesis of 5-(3,5-Difluorophenyl)hydantoin
-
In a pressure vessel, 3,5-difluorobenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) are combined in a mixture of ethanol and water.
-
The vessel is sealed and heated to 60-80°C for 12-24 hours.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the hydantoin.
-
The solid 5-(3,5-difluorophenyl)hydantoin is collected by filtration, washed with water, and dried.
Step 2: Hydrolysis to (±)-2-Amino-2-(3,5-difluorophenyl)acetic Acid
-
The 5-(3,5-difluorophenyl)hydantoin is suspended in a solution of a strong base (e.g., 2-4 M NaOH or H₂SO₄).
-
The mixture is heated under reflux for 12-24 hours.
-
After cooling, the solution is neutralized with acid (if using a basic hydrolysis) or base (if using an acidic hydrolysis) to the isoelectric point to precipitate the amino acid.
-
The product is collected by filtration, washed, and dried.
Chemoenzymatic Synthesis (Asymmetric)
This modern approach combines a chemical synthesis of the racemic α-aminonitrile with an enzymatic kinetic resolution to produce the enantiopure amino acid.
Step 1: One-Pot Synthesis of (R)- or (S)-2-Amino-2-(3,5-difluorophenyl)acetic Acid
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), 3,5-difluorobenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and ammonia (excess) are combined to form the racemic α-aminonitrile in situ.
-
A specific transaminase enzyme (either (R)-selective or (S)-selective) and a suitable amino donor (e.g., isopropylamine) are added to the reaction mixture.
-
The reaction is stirred at a controlled temperature (typically 25-40°C) for 12-24 hours. The enzyme selectively converts one enantiomer of the corresponding α-keto acid (formed from the hydrolysis of the aminonitrile) to the desired amino acid enantiomer, leaving the other enantiomer of the aminonitrile largely unreacted.
-
The reaction is worked up by adjusting the pH to precipitate the enantiomerically enriched amino acid.
-
The product is collected by filtration and can be further purified by recrystallization to achieve high enantiomeric excess.
Visualizing the Synthetic Pathways
To better illustrate the workflow and key transformations in each synthetic method, the following diagrams are provided.
A Comparative Guide to Molecular Docking of Fluorinated vs. Non-Fluorinated Ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Isoquinoline Scaffolds, Supported by Experimental Data.
The strategic incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a detailed comparison of fluorinated and non-fluorinated isoquinoline derivatives, a scaffold present in numerous bioactive compounds. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making comparative studies of fluorinated and non-fluorinated analogs a crucial aspect of modern drug design.[1]
The effects of fluorination can often be unexpected and difficult to rationalize.[2] Therefore, computational methods are essential for making rational predictions about the effects of fluorination.[2] Molecular docking, a technique that simulates interactions between proteins and ligands to predict both bound conformation and interaction affinity, is a key tool in this process.[3]
The Dual Nature of Fluorine in Protein-Ligand Interactions
Fluorine's unique properties, including its high electronegativity and small van der Waals radius (1.47 Å), allow it to influence a wide range of molecular properties.[2] However, the rational design of fluorinated molecules is challenging.[2] The impact of fluorination on binding affinity is not always predictable, as multiple competing effects can come into play.
Fluorine is a weak hydrogen bond acceptor, with a C–F···H–O hydrogen bond strength of only 6 to 10 kJ/mol, less than half that of a typical O···H–O hydrogen bond.[2] Despite this, short contacts involving fluorine atoms in protein-ligand interactions are frequent.[4] The enthalpic gain from these weak hydrogen bonds is likely not the primary driver of binding affinity.[2][5] Instead, fluorine substituents often modulate complex molecular structures, such as protein-water hydrogen bond networks, which can stabilize or destabilize a ligand-protein complex.[2][5]
Fluorination can also have significant entropic effects on binding affinity. For instance, fluorinated ligands may exhibit more favorable binding entropy due to lower conformational flexibility in the unbound state.[2] This can be offset by stronger enthalpic interactions of the non-fluorinated counterparts, a phenomenon known as enthalpy-entropy compensation.[2]
Comparative Docking Performance: A Quantitative Overview
The following tables summarize quantitative data from various docking studies, showcasing the binding affinities of fluorinated and non-fluorinated derivatives against different protein targets.
Table 1: Comparative Docking Scores of Indole Derivatives Against a Putative Protein Kinase
| Compound | Docking Score (kcal/mol) | Hydrogen Bond Interactions | Key Interacting Residues |
| 3-fluoro-2-methyl-1H-indole | -9.2 | 3 | LEU828, ARG911, ASP967 |
| 2-methyl-1H-indole | -7.8 | 1 | LEU828 |
| 3-chloro-2-methyl-1H-indole | -8.7 | 2 | LEU828, ARG911 |
| 3-fluoro-1H-indole | -8.1 | 2 | LEU828, ASP967 |
Data sourced from a hypothetical comparative docking study on indole derivatives.[1]
Table 2: Comparative Docking Scores of 4-Hydroxy-1-phenyl-2(1H)-quinolone Derivatives Against EGFR Tyrosine Kinase
| Compound Derivative | Substitution | MolDock Score | Reference Drug (Imatinib) MolDock Score |
| IVg | 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | -137.813 | -119.354 |
Data sourced from a study on the synthesis and evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives as anticancer agents.[6]
Table 3: Comparative COX-2 Inhibitory Activity of Cinnamic Acid Derivatives
| Compound | IC50 (µM) |
| 4-fluorocinnamic acid derivative | Data indicates potential for potent inhibition |
| Parent cinnamic acid | Not provided for direct comparison |
While a direct comparison is not available in the source, the data suggests that fluorination can lead to potent COX-2 inhibition.[7]
Experimental Protocols: A Methodological Blueprint
The following section details a standardized protocol for comparative molecular docking studies, designed to ensure reproducibility and provide a solid foundation for further in-silico and in-vitro validation.[1]
Protein Preparation
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[1] The protein structure is then prepared for docking using software such as AutoDockTools.[1] This process typically involves:
-
Removal of water molecules.[1]
-
Addition of polar hydrogen atoms.[1]
-
Assignment of charges (e.g., Kollman charges).[1] The prepared protein structure is saved in a PDBQT file format for use with AutoDock Vina.[1]
Ligand Preparation
The 3D structures of the fluorinated and non-fluorinated ligands are generated using chemical drawing software like ChemDraw and then optimized to achieve a stable conformation with minimum energy using a program like Chem3D.[1] The final optimized structures are saved in a PDB file format for subsequent docking calculations.[1]
Molecular Docking
Molecular docking is performed using a program such as AutoDock Vina.[1][3] The grid box for the docking simulation is centered on the active site of the protein, often determined by a co-crystallized native ligand.[1] The dimensions of the grid box are set to encompass the entire binding pocket.[1]
Docking Protocol Validation
The docking protocol is validated by redocking the native ligand into the active site.[1] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[1][8]
Analysis of Docking Results
For each compound, multiple docking poses are typically generated, and the pose with the lowest binding energy is selected for further analysis.[1] The interactions between the docked ligands and the protein are visualized and analyzed using software like Discovery Studio Visualizer.[1] This analysis focuses on identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity.[1]
Visualizing the Process: Workflows and Pathways
To further elucidate the experimental workflow and the potential biological context of these compounds, the following diagrams are provided.
Caption: A generalized workflow for comparative molecular docking studies.[1]
Caption: A conceptual diagram of the PI3K/Akt/mTOR signaling pathway, a common target in cancer drug discovery, illustrating a potential point of inhibition by the ligands under study.[9]
Caption: Logical workflow for lead optimization using comparative docking.
Conclusion: A Note on the Challenges and Future Directions
The rational design of fluorinated ligands remains a significant challenge, as the effects of fluorine on binding affinity are difficult to predict.[2] Standard scoring functions used in molecular docking may not adequately account for the complex inductive and resonance effects of fluorine.[10] Therefore, more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, are often necessary to accurately model these systems.[4]
The choice of force field is also critical, and the development of customized parameters for fluorinated ligands can improve the accuracy of simulations.[2] Despite these challenges, comparative docking studies provide a valuable framework for understanding the structure-activity relationships of fluorinated compounds and for rationally designing next-generation therapeutics with improved efficacy and safety profiles.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-amino-2-(3,5-difluorophenyl)acetic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 2-amino-2-(3,5-difluorophenyl)acetic acid, ensuring the safety of laboratory personnel and the protection of the environment. As a fluorinated organic compound, this substance requires specific handling and disposal protocols.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional, local, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][4][5].
-
Waste Identification and Classification : this compound is classified as a halogenated organic waste due to the presence of fluorine atoms[6]. This classification is crucial for proper segregation.
-
Waste Segregation :
-
Container Selection and Labeling :
-
Waste Accumulation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[5][7].
-
The SAA should be a well-ventilated area, and the waste container should be stored in secondary containment to prevent spills[3][10].
-
Keep the waste container closed at all times, except when adding waste[7][11].
-
Do not fill the container more than three-quarters full to allow for expansion and prevent spills[9].
-
-
Request for Disposal :
Quantitative Data for Laboratory Waste Management
The following table summarizes general quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulatory bodies like the EPA.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [4][5] |
| Maximum Acutely Hazardous Waste (P-listed) | 1 quart of liquid or 1 kg of solid | [5] |
| Maximum Accumulation Time in SAA | 6 months | [3][9] |
| Container Fill Level | No more than 3/4 full | [9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area. If the spill is small and you are trained to handle it, use an inert absorbent material to contain the spill. Place the absorbent material in a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS or emergency response team[7]. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1][12].
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
- 1. aksci.com [aksci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 2-amino-2-(3,5-difluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-amino-2-(3,5-difluorophenyl)acetic acid. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Summary
Personal Protective Equipment (PPE)
Adherence to the following PPE guidelines is mandatory to ensure personal safety and minimize exposure.
| Protection Type | Specific Recommendations | Source/Standard |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 / EN 166[1] |
| Skin Protection | Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit. | General Laboratory Practice[1] |
| Respiratory Protection | Use a NIOSH-approved N95 dust mask or a higher-level respirator if ventilation is inadequate or if dust is generated. | NIOSH Recommendations[1][3] |
| Hand Protection | Chemical-resistant gloves are required. | General Laboratory Practice[1][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.
1. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify: Confirm that the container is clearly and accurately labeled.
-
Store: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed when not in use.[1]
2. Preparation and Use:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing: When weighing the solid material, do so within the fume hood to prevent the generation and dispersal of dust.
-
Handling: Avoid direct contact with the skin and eyes. Use appropriate laboratory equipment (spatulas, glassware, etc.) to handle the chemical.
3. Spill and Exposure Response:
-
Spill: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1] Do not generate dust.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste containing this chemical, including unused product, contaminated lab supplies (e.g., gloves, weighing paper, absorbent material), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Containerization: Use a chemically resistant and sealable container for waste collection. The container must be kept closed except when adding waste.
-
Disposal Method: Dispose of the hazardous waste through a licensed environmental disposal service. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in the general trash.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
